Product packaging for Viprostol(Cat. No.:CAS No. 73647-73-1)

Viprostol

Número de catálogo: B10784198
Número CAS: 73647-73-1
Peso molecular: 392.5 g/mol
Clave InChI: TWCQWABAGCMHLL-ROVQGQOSSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

VIPROSTOL is a prostanoid.
structure given in first source;  RN given refers to (5Z,11alpha,13E)-isome

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H36O5 B10784198 Viprostol CAS No. 73647-73-1

3D Structure

Interactive Chemical Structure Model





Propiedades

Número CAS

73647-73-1

Fórmula molecular

C23H36O5

Peso molecular

392.5 g/mol

Nombre IUPAC

methyl (Z)-7-[(1R,2R,3R)-2-[(E)-4-ethenyl-4-hydroxyoct-1-enyl]-3-hydroxy-5-oxocyclopentyl]hept-5-enoate

InChI

InChI=1S/C23H36O5/c1-4-6-15-23(27,5-2)16-11-13-19-18(20(24)17-21(19)25)12-9-7-8-10-14-22(26)28-3/h5,7,9,11,13,18-19,21,25,27H,2,4,6,8,10,12,14-17H2,1,3H3/b9-7-,13-11+/t18-,19-,21-,23?/m1/s1

Clave InChI

TWCQWABAGCMHLL-ROVQGQOSSA-N

SMILES isomérico

CCCCC(C/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1C/C=C\CCCC(=O)OC)O)(C=C)O

SMILES canónico

CCCCC(CC=CC1C(CC(=O)C1CC=CCCCC(=O)OC)O)(C=C)O

Origen del producto

United States

Foundational & Exploratory

The Core Mechanism of Viprostol-Induced Vasodilation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Viprostol (B1683564), a synthetic analog of prostaglandin (B15479496) E2 (PGE2), is recognized for its potent vasodilatory and antihypertensive properties. Its primary therapeutic effect stems from its ability to relax vascular smooth muscle, thereby increasing blood flow in various vascular beds. This technical guide provides an in-depth exploration of the core mechanism of action of this compound in vasodilation, drawing upon available preclinical data and the well-established signaling pathways of its natural counterpart, PGE2. While direct experimental evidence detailing this compound's intracellular signaling cascade is limited, its structural and functional similarity to PGE2 allows for a well-supported inferred mechanism. This document summarizes quantitative data, outlines experimental protocols, and provides visual representations of the key signaling pathways.

Core Mechanism of Action: An Inferred Pathway

The vasodilatory action of this compound is primarily mediated through its function as a prostaglandin E2 receptor agonist. The most plausible pathway, based on the known actions of PGE2, involves the activation of specific E-prostanoid (EP) receptors on vascular smooth muscle cells, leading to a cascade of intracellular events that culminate in muscle relaxation.

Prostaglandin E2 Receptor Activation

This compound is presumed to bind to and activate EP2 and EP4 receptors, which are Gs protein-coupled receptors (GPCRs) expressed on the surface of vascular smooth muscle cells.[1] Both EP2 and EP4 receptor activation are known to initiate signaling pathways that lead to smooth muscle relaxation.[1]

Intracellular Signaling Cascade

Upon binding of this compound to EP2/EP4 receptors, the associated Gs alpha subunit is activated. This activation stimulates adenylyl cyclase, an enzyme responsible for the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels is a critical step in the vasodilation process.[2][3][4]

Elevated cAMP levels lead to the activation of Protein Kinase A (PKA).[3][5] PKA is a key enzyme that phosphorylates several downstream targets within the smooth muscle cell, ultimately leading to a decrease in intracellular calcium concentration and a reduction in the sensitivity of the contractile machinery to calcium. These effects include:

  • Inhibition of Myosin Light Chain Kinase (MLCK): PKA can phosphorylate and inhibit MLCK, the enzyme responsible for phosphorylating the myosin light chain, a crucial step for muscle contraction.[4]

  • Modulation of Ion Channels: PKA can phosphorylate and alter the activity of various ion channels, such as potassium channels, leading to hyperpolarization of the cell membrane and closure of voltage-gated calcium channels. This reduces the influx of extracellular calcium.

  • Enhanced Calcium Sequestration: PKA can phosphorylate phospholamban, a protein that regulates the sarcoplasmic reticulum Ca2+-ATPase (SERCA) pump. This leads to increased sequestration of calcium into the sarcoplasmic reticulum, further lowering cytosolic calcium levels.

The net result of these PKA-mediated actions is the relaxation of the vascular smooth muscle, leading to vasodilation and an increase in blood vessel diameter.

It is important to note that some studies indicate this compound may also possess a weak alpha-adrenoceptor blocking activity, which could contribute, in part, to its overall antihypertensive effect.

Signaling Pathway and Experimental Workflow Diagrams

Viprostol_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound EP_Receptor EP2 / EP4 Receptor This compound->EP_Receptor Binds to Gs_Protein Gs Protein EP_Receptor->Gs_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase Gs_Protein->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to ATP ATP PKA_inactive Inactive PKA cAMP->PKA_inactive Activates PKA_active Active PKA PKA_inactive->PKA_active MLCK_active Active MLCK PKA_active->MLCK_active Inhibits Ca_channels Ca2+ Channels PKA_active->Ca_channels Inhibits SR Sarcoplasmic Reticulum PKA_active->SR Stimulates MLCK_inactive Inactive MLCK MLCK_active->MLCK_inactive Vasodilation Vasodilation MLCK_inactive->Vasodilation Ca_channels_closed Closed Ca2+ Channels Ca_channels->Ca_channels_closed Ca_channels_closed->Vasodilation Ca_sequestration Increased Ca2+ Sequestration SR->Ca_sequestration Ca_sequestration->Vasodilation

Caption: Inferred signaling pathway of this compound-induced vasodilation.

Experimental_Workflow cluster_prep Vessel Preparation cluster_equilibration Equilibration & Viability cluster_experiment This compound Administration cluster_analysis Data Analysis A1 Isolate Artery (e.g., rat mesenteric) A2 Cut into Rings (2-3 mm length) A1->A2 A3 Mount Rings in Organ Bath A2->A3 B1 Equilibrate under Optimal Tension A3->B1 B2 Induce Contraction (e.g., KCl or Phenylephrine) B1->B2 B3 Assess Endothelial Integrity (e.g., Acetylcholine) B2->B3 C1 Pre-contract Arterial Rings B3->C1 C2 Cumulative Addition of this compound C1->C2 C3 Record Isometric Tension C2->C3 D1 Generate Concentration- Response Curve C3->D1 D2 Calculate EC50 D1->D2

Caption: General experimental workflow for assessing vasodilation.

Quantitative Data Summary

The following table summarizes the quantitative data available for the effects of this compound on isolated blood vessels from a key preclinical study.

Vessel TypeAgonistConcentration Range (M)Observed EffectReference
Rat Basilar Artery (KCl-contracted)This compound< 3 x 10-6Contraction[6]
> 3 x 10-6Relaxation[6]
Rat Small Mesenteric Artery (KCl-contracted)This compound< 3 x 10-6Contraction[6]
> 3 x 10-6Relaxation[6]
Rat Small Mesenteric Vein (KCl-contracted)This compound1 x 10-6 to 1 x 10-4Concentration-related relaxation[6]
Rat Thoracic Aorta (KCl-contracted)This compound> 1 x 10-6Concentration-related contraction[6]

Experimental Protocols

While a specific, detailed experimental protocol from a study focused solely on this compound's vasodilatory mechanism is not publicly available, the following represents a generalized and widely accepted methodology for assessing vasodilation in isolated arteries, based on established practices.[7][8][9]

Isolated Artery Vasodilation Assay (Isometric Tension Recording)

1. Tissue Preparation:

  • Euthanize a male Wistar rat (250-300g) via an approved method.
  • Carefully dissect the superior mesenteric artery and place it in cold, oxygenated Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.1).
  • Clean the artery of adhering fat and connective tissue under a dissecting microscope.
  • Cut the artery into rings of 2-3 mm in length.

2. Mounting and Equilibration:

  • Mount the arterial rings on two stainless steel wires in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2.
  • Connect one wire to a force transducer for isometric tension recording.
  • Allow the rings to equilibrate for 60-90 minutes under a resting tension of approximately 1.0 g, with solution changes every 15-20 minutes.

3. Viability and Endothelial Integrity Check:

  • After equilibration, induce a stable contraction by adding a high concentration of KCl (e.g., 60 mM) or an alpha-adrenergic agonist like phenylephrine (B352888) (e.g., 1 µM).
  • Once a stable plateau of contraction is reached, assess the integrity of the endothelium by adding acetylcholine (B1216132) (e.g., 1 µM). A relaxation of >80% indicates intact endothelium. For studies on direct smooth muscle effects, the endothelium can be mechanically removed at the start of the protocol.

4. Experimental Procedure:

  • Wash the arterial rings to return to baseline tension.
  • Induce a submaximal, stable contraction with a chosen vasoconstrictor (e.g., phenylephrine at a concentration that produces approximately 80% of the maximal response).
  • Once the contraction is stable, add this compound in a cumulative manner, increasing the concentration in logarithmic steps (e.g., 10-9 M to 10-4 M).
  • Allow the response to stabilize at each concentration before adding the next.
  • Record the changes in isometric tension throughout the experiment.

5. Data Analysis:

  • Express the relaxation responses as a percentage of the pre-contraction induced by the vasoconstrictor.
  • Construct a concentration-response curve by plotting the percentage of relaxation against the logarithm of the this compound concentration.
  • Calculate the EC50 value (the concentration of this compound that produces 50% of the maximal relaxation) using a non-linear regression analysis.

Conclusion

This compound exerts its vasodilatory effects primarily as a prostaglandin E2 analog, with a mechanism that is strongly inferred to involve the activation of EP2 and EP4 receptors and the subsequent stimulation of the adenylyl cyclase-cAMP-PKA signaling pathway in vascular smooth muscle cells. This leads to a reduction in intracellular calcium and smooth muscle relaxation. While direct experimental validation of this specific pathway for this compound is an area for future research, the available data on its effects on isolated blood vessels are consistent with this mechanism. The provided information, including the inferred signaling pathway, quantitative data, and a generalized experimental protocol, offers a comprehensive technical overview for professionals in the field of pharmacology and drug development.

References

Pharmacological Profile of Viprostol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mechanism of Action

Viprostol's primary pharmacological effect is vasodilation, leading to a reduction in peripheral vascular resistance and consequently, a decrease in arterial blood pressure.[1] This action is consistent with its structural similarity to PGE2, which is a potent vasodilator. The vasodilatory effects of This compound (B1683564) are not mediated by endogenous prostaglandins, histamine, the cholinergic nervous system, or the beta-adrenergic nervous system.[1]

As a PGE2 analog, this compound is presumed to exert its effects through activation of prostanoid EP receptors, likely the EP2 and EP4 subtypes, which are known to mediate vasodilation. These are G-protein coupled receptors that, upon activation, stimulate adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Elevated cAMP then activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately resulting in smooth muscle relaxation and vasodilation.

In addition to its vasodilatory properties, this compound has been shown to possess a weak, but statistically significant, alpha-adrenoceptor blocking activity.[2] This was demonstrated in studies where this compound partially blocked the contractile responses to norepinephrine (B1679862) and epinephrine (B1671497) in cat nictitating membrane preparations and in spontaneously hypertensive rats (SHR).[2] This postsynaptic alpha-adrenoceptor blockade may contribute, in part, to its overall antihypertensive effect.[2]

Signaling Pathway Diagrams

PGE2_Signaling_Pathway This compound This compound (PGE2 Analog) EP_Receptor EP2/EP4 Receptor This compound->EP_Receptor Binds to G_Protein Gs Protein EP_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Smooth_Muscle_Relaxation Smooth Muscle Relaxation PKA->Smooth_Muscle_Relaxation Leads to Vasodilation Vasodilation Smooth_Muscle_Relaxation->Vasodilation

Caption: Proposed primary signaling pathway for this compound-induced vasodilation.

Alpha_Blockade_Pathway Norepinephrine Norepinephrine Alpha1_Receptor Alpha-1 Adrenoceptor Norepinephrine->Alpha1_Receptor Activates Gq_Protein Gq Protein Alpha1_Receptor->Gq_Protein This compound This compound This compound->Alpha1_Receptor Weakly blocks PLC Phospholipase C Gq_Protein->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG PIP2 PIP2 PIP2->PLC Ca_Increase Increased Intracellular Ca2+ IP3_DAG->Ca_Increase Vasoconstriction Vasoconstriction Ca_Increase->Vasoconstriction

Caption: Proposed secondary mechanism of this compound via weak alpha-1 adrenoceptor blockade.

Pharmacodynamics

The primary pharmacodynamic effect of this compound is the reduction of blood pressure through vasodilation.[1] Studies in anesthetized beagle dogs demonstrated that direct arterial injection of this compound increased blood flow in the coronary, renal, mesenteric, femoral, and carotid vascular beds.[1] In the renal bed, its potency was comparable to natural PGE2, while it was less potent in other vascular beds.[1] In the perfused isolated central ear artery of the rabbit, this compound was as potent as PGE2 in causing smooth muscle relaxation.[1]

This compound also exhibits a weak alpha-adrenoceptor blocking effect. In cat nictitating membrane preparations, it partially blocked the contractile response to both exogenous epinephrine and norepinephrine, as well as to electrical stimulation.[2] In spontaneously hypertensive rats (SHR), this compound partially attenuated the vasopressor response to norepinephrine and epinephrine, without affecting the response to angiotensin II.[2] This suggests a specific, albeit weak, antagonism at alpha-adrenoceptors.

Pharmacokinetics

This compound is a methyl ester prodrug that is rapidly hydrolyzed to its active free acid form, CL 115 ,129, in vivo.[3]

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound's Active Acid Metabolite in Monkeys

Parameter Oral Administration Topical Administration Intravenous Administration
Absorption of Radioactivity ~31% ~5% (over 48h) N/A
Systemic Bioavailability 7.3% 3.8% 100%
First-Pass Metabolism Significant Present N/A

Data from a crossover study in six monkeys.[4]

Experimental Protocols

Isolated Aortic Ring Vasodilation Assay

This ex vivo model is used to assess the direct vasodilatory or vasoconstrictor effects of compounds on vascular smooth muscle.

  • Tissue Preparation:

    • Male New Zealand white rabbits (or other suitable species like Wistar rats) are euthanized.

    • The thoracic aorta is carefully excised and placed in cold Krebs-Henseleit solution.

    • Adherent connective and adipose tissue are removed, and the aorta is cut into rings of 3-5 mm in length.

    • For endothelium-dependent studies, the endothelium is left intact. For endothelium-independent studies, it can be denuded by gentle rubbing of the intimal surface.

  • Isometric Tension Recording:

    • Aortic rings are mounted in an organ bath containing Krebs-Henseleit solution at 37°C, continuously gassed with 95% O2 / 5% CO2.

    • The rings are connected to an isometric force transducer to record changes in tension.

    • An optimal resting tension (e.g., 1.5-2.0 g) is applied, and the tissue is allowed to equilibrate for 60-90 minutes.

    • Tissue viability is confirmed by inducing a contraction with a depolarizing agent like KCl (e.g., 80 mM).

  • Concentration-Response Curve Generation (for Vasodilators):

    • A stable, submaximal contraction is induced with a vasoconstrictor such as phenylephrine (B352888) (e.g., 1 µM).

    • Once a plateau is reached, the test compound (e.g., this compound) is added in a cumulative manner at increasing concentrations.

    • The relaxation response is recorded as a percentage of the pre-contraction.

Aortic_Ring_Assay_Workflow cluster_preparation Tissue Preparation cluster_mounting Mounting & Equilibration cluster_experiment Experiment Euthanasia Euthanize Animal Aorta_Excision Excise Thoracic Aorta Euthanasia->Aorta_Excision Cleaning Clean Aorta Aorta_Excision->Cleaning Slicing Slice into Rings (3-5mm) Cleaning->Slicing Mounting Mount Rings in Organ Bath Slicing->Mounting Tensioning Apply Resting Tension Mounting->Tensioning Equilibration Equilibrate (60-90 min) Tensioning->Equilibration Precontraction Induce Submaximal Contraction (e.g., Phenylephrine) Equilibration->Precontraction Compound_Addition Add this compound (Cumulative Doses) Precontraction->Compound_Addition Data_Recording Record Relaxation Response Compound_Addition->Data_Recording

Caption: Workflow for the isolated aortic ring vasodilation assay.
Cat Nictitating Membrane Model for Adrenergic Blockade

This in vivo model is used to assess the effects of compounds on sympathetic neurotransmission and adrenoceptor function.

  • Animal Preparation:

    • Cats are anesthetized.

    • The preganglionic cervical sympathetic nerve is isolated for electrical stimulation.

    • The contraction of the nictitating membrane is measured using a force-displacement transducer.

  • Experimental Procedure:

    • A baseline frequency-response curve is established by stimulating the preganglionic nerve at various frequencies.

    • The test compound (this compound) is administered intravenously.

    • The frequency-response curve is re-determined in the presence of the compound.

    • Alternatively, contractile responses to exogenous adrenergic agonists (e.g., norepinephrine, epinephrine) are measured before and after administration of the test compound.

    • A reduction in the contractile response indicates adrenergic blockade.[2]

Blood Pressure Measurement in Spontaneously Hypertensive Rats (SHR)

The SHR model is a widely used animal model of essential hypertension.

  • Method:

    • Blood pressure can be measured non-invasively using the tail-cuff method or invasively via an indwelling arterial catheter.

    • For tail-cuff measurements, conscious rats are placed in a restrainer, and a cuff is placed around the base of the tail to occlude blood flow. A sensor detects the return of blood flow as the cuff is deflated, allowing for the determination of systolic blood pressure.

    • The test compound (this compound) is administered (e.g., orally or transdermally), and blood pressure is monitored at various time points post-dose to determine the antihypertensive effect and duration of action.[3]

Clinical Studies

Conclusion

This compound is a synthetic PGE2 analog with potent vasodilatory effects, which form the primary basis of its antihypertensive action. It also exhibits a weak alpha-adrenoceptor blocking activity. The compound is a prodrug, rapidly converted to its active acid form, and demonstrates systemic bioavailability following oral and topical administration, though oral bioavailability is limited by significant first-pass metabolism. While preclinical studies have characterized its pharmacological profile, a lack of publicly available quantitative receptor binding data and human clinical trial results for hypertension limits a complete understanding of its therapeutic potential. The detailed experimental protocols and pathway diagrams provided in this guide offer a framework for the continued investigation of this compound and similar compounds.

References

Viprostol's Interaction with the Adrenergic Nervous System: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Viprostol, a synthetic prostaglandin (B15479496) E2 analogue, is recognized for its vasodilatory and antihypertensive properties. While its primary mechanism of action is vasodilation, evidence indicates a discernible, albeit weak, interaction with the adrenergic nervous system, specifically through the blockade of alpha-adrenoceptors. This technical guide provides a comprehensive overview of the experimental findings concerning this compound's effects on adrenergic signaling, presenting available data in a structured format, detailing experimental methodologies, and visualizing key pathways and workflows. The information is curated for researchers, scientists, and professionals in drug development seeking a deeper understanding of this compound's pharmacological profile.

Introduction

Quantitative Data Summary

The available literature suggests a qualitative and semi-quantitative impact of this compound on the adrenergic nervous system. Precise binding affinities (Ki, IC50) are not extensively reported in the readily available literature; however, the functional consequences of this compound's interaction have been documented. The following tables summarize the key findings from preclinical studies.

Experiment Animal Model Key Finding Inference Citation
Renal Sympathetic Nerve Discharge (RSND)CatsNo inhibition of postganglionic RSNDThis compound does not block nerve transmission at the ganglion or along pre- or postganglionic fibers.
Nictitating Membrane Contraction (in situ)CatsPartial blockade of contractile response to exogenous epinephrine (B1671497) and norepinephrine (B1679862)Suggests weak alpha-adrenoceptor blockade at the neuroeffector junction.
Nictitating Membrane Contraction (in situ)CatsPartial blockade of contractile response to electrical stimulation of pre- and postganglionic fibersFurther supports a post-junctional alpha-adrenoceptor antagonist effect.
Vasopressor ResponseSpontaneously Hypertensive Rats (SHR)Partial and specific blockade of the vasopressor response to exogenous norepinephrine and epinephrineIndicates a selective weak alpha-adrenoceptor blockade, as the response to angiotensin II was unaffected.
Tachycardia Induction (Spinal Cord Stimulation)Pithed SHRNo antagonism of tachycardia induced by cardio-accelerator nerve stimulation (C7-T1)Suggests this compound does not activate presynaptic alpha-adrenoceptors.
Blood Pressure Response (Spinal Cord Stimulation)Pithed SHRSignificant inhibition of the blood pressure increase induced by stimulation at T7-T9Consistent with postsynaptic alpha-adrenoceptor blockade.

Table 1: Summary of In-Vivo Experiments on this compound's Adrenergic Effects

Experimental Protocols

The following sections detail the methodologies employed in the key experiments that have elucidated this compound's effects on the adrenergic nervous system.

Monitoring of Renal Sympathetic Nerve Discharge (RSND) in Cats
  • Objective: To determine if this compound affects central sympathetic outflow or ganglionic transmission.

  • Animal Model: Anesthetized cats.

  • Surgical Preparation:

    • Anesthesia is induced and maintained throughout the experiment.

    • A retroperitoneal incision is made to expose the renal artery and nerve plexus.

    • A branch of the renal nerve is carefully dissected free from surrounding connective tissue.

    • The distal end of the nerve is ligated and cut.

    • The nerve is placed on a bipolar silver wire electrode.

    • The nerve and electrode are immersed in a pool of warm mineral oil to prevent drying and for insulation.

  • Data Acquisition:

    • The nerve impulses are amplified and filtered to isolate the sympathetic discharge.

    • The raw nerve activity is typically rectified and integrated to provide a quantitative measure of nerve discharge frequency and amplitude.

    • Arterial blood pressure and heart rate are continuously monitored.

  • Drug Administration: this compound is administered intravenously at varying doses.

  • Endpoint: Changes in the frequency and amplitude of renal sympathetic nerve discharge following this compound administration are recorded and analyzed.

Cat Nictitating Membrane Preparation (in situ)
  • Objective: To assess the effect of this compound on adrenergic neurotransmission at a classic sympathetic neuroeffector junction.

  • Animal Model: Anesthetized cats.

  • Surgical Preparation:

    • The animal is anesthetized and the nictitating membrane is exposed.

    • A thread is attached to the edge of the nictitating membrane and connected to a force-displacement transducer to record contractions.

    • The cervical sympathetic trunk (preganglionic fibers) and the long ciliary nerves (postganglionic fibers) are isolated for electrical stimulation.

  • Experimental Procedure:

    • Baseline contractile responses are established by:

      • Intravenous or close-arterial administration of adrenergic agonists (epinephrine, norepinephrine).

      • Electrical stimulation of the preganglionic and postganglionic nerve fibers.

    • This compound is administered, and the responses to agonist administration and nerve stimulation are re-evaluated.

  • Endpoint: The degree of inhibition of the contractile response of the nictitating membrane by this compound is quantified.

Vasopressor Response in Spontaneously Hypertensive Rats (SHR)
  • Objective: To determine the effect of this compound on the pressor responses to various vasoconstrictor agents.

  • Animal Model: Spontaneously Hypertensive Rats (SHR).

  • Preparation:

    • Rats are anesthetized, and catheters are placed in a carotid artery for blood pressure measurement and a jugular vein for drug administration.

    • In some preparations, the rats are "pithed" by inserting a rod through the brain and down the spinal cord to eliminate central nervous system influences on blood pressure.

  • Experimental Procedure:

    • A baseline blood pressure is established.

    • Dose-response curves are generated for the pressor effects of intravenous norepinephrine, epinephrine, and angiotensin II.

    • This compound is administered intravenously.

    • The dose-response curves for the pressor agents are repeated in the presence of this compound.

  • Endpoint: The degree of rightward shift and/or depression of the maximum response of the pressor dose-response curves indicates the antagonistic effect of this compound.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the proposed mechanism of action of this compound on the adrenergic nervous system and the workflows of the key experiments.

viprostol_mechanism cluster_neuron Sympathetic Neuron cluster_effector Smooth Muscle Cell NE Norepinephrine Alpha_R Alpha-1 Adrenoceptor NE->Alpha_R Binds PLC Phospholipase C Alpha_R->PLC Activates IP3_DAG IP3 & DAG PLC->IP3_DAG Generates Ca_Release Ca²⁺ Release IP3_DAG->Ca_Release Stimulates Contraction Contraction Ca_Release->Contraction This compound This compound This compound->Alpha_R Weakly Blocks

Caption: Proposed mechanism of this compound's weak alpha-adrenoceptor blockade.

experimental_workflow cluster_prep Animal Preparation cluster_exp Experimental Procedure cluster_analysis Data Analysis Animal_Model Select Animal Model (Cat or SHR) Anesthesia Anesthetize Animal Animal_Model->Anesthesia Surgical_Prep Surgical Preparation (e.g., cannulation, nerve exposure) Anesthesia->Surgical_Prep Baseline Establish Baseline (e.g., BP, nerve activity, contractile response) Surgical_Prep->Baseline Agonist_Stim Administer Adrenergic Agonist or Electrical Stimulation Baseline->Agonist_Stim Viprostol_Admin Administer this compound Agonist_Stim->Viprostol_Admin Repeat_Stim Repeat Agonist/Stimulation Viprostol_Admin->Repeat_Stim Data_Acq Data Acquisition (e.g., record BP, force, nerve signals) Repeat_Stim->Data_Acq Comparison Compare Pre- and Post-Viprostol Responses Data_Acq->Comparison Conclusion Draw Conclusions on Adrenergic Effect Comparison->Conclusion

Caption: Generalized workflow for in-vivo adrenergic pharmacology experiments.

Conclusion

The collective evidence from preclinical studies indicates that this compound, in addition to its primary vasodilatory action, exerts a weak but significant antagonistic effect at postsynaptic alpha-adrenoceptors. This action is characterized by the partial blockade of vasoconstriction and nictitating membrane contraction induced by adrenergic agonists and sympathetic nerve stimulation. This compound does not appear to affect ganglionic transmission or presynaptic alpha-adrenoceptors. While this alpha-blocking effect is not the principal driver of its antihypertensive efficacy, it likely contributes to the overall reduction in peripheral vascular resistance. For drug development professionals, this secondary mechanism is an important consideration in the comprehensive pharmacological profiling of this compound and its analogues. Further research to quantify the binding affinity of this compound to various adrenoceptor subtypes would provide a more complete understanding of its interaction with the adrenergic nervous system.

In Vitro Antilipolytic Activity of Viprostol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro antilipolytic activity of Viprostol, a synthetic analog of prostaglandin (B15479496) E2 (PGE2). The document outlines the quantitative effects of this compound on lipolysis, details relevant experimental methodologies, and visualizes the underlying molecular pathways and experimental workflows.

Quantitative Data Summary

This compound has been demonstrated to inhibit catecholamine-stimulated lipolysis in a dose-dependent manner in isolated epididymal adipocytes from spontaneously obese rats.[1] The following table summarizes the key quantitative findings from in vitro studies.

ParameterValueConcentration(s)Notes
Inhibition of Lipolysis Dose-dependent10 µM to 1 mMEffective concentration range. This compound was reported to be ineffective at concentrations lower than 10 µM.[1]
Inhibition at 10 µM ~35%10 µMInhibition of maximum catecholamine-stimulated glycerol (B35011) release.[1]
Relative Potency ~50% of PGE1 and PGE2Similar concentrationsThis compound is less potent than the naturally occurring prostaglandins (B1171923) PGE1 and PGE2.[1]
Comparative Potency As potent as PGF2αSimilar concentrationsThis compound exhibits antilipolytic activity comparable to PGF2α.[1]

Signaling Pathway of this compound-Mediated Antilipolysis

As a prostaglandin E2 analog, this compound is understood to exert its antilipolytic effects through the canonical PGE2 signaling pathway in adipocytes. This involves binding to a G-protein coupled receptor of the inhibitory subtype (Gi), which in turn inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP dampens the activation of Protein Kinase A (PKA) and subsequently reduces the phosphorylation and activity of Hormone-Sensitive Lipase (HSL), a key enzyme in the lipolytic cascade.

This compound Antilipolytic Signaling Pathway This compound This compound EP3_Receptor PGE2 Receptor (EP3) (Gi-coupled) This compound->EP3_Receptor Binds AC Adenylyl Cyclase EP3_Receptor->AC Inhibits cAMP cAMP AC->cAMP ATP ATP ATP->AC PKA_inactive Inactive PKA cAMP->PKA_inactive PKA_active Active PKA PKA_inactive->PKA_active Activates HSL_inactive Inactive HSL PKA_active->HSL_inactive HSL_active Active HSL (Phosphorylated) HSL_inactive->HSL_active Phosphorylates Triglycerides Triglycerides HSL_active->Triglycerides Glycerol_FFA Glycerol + Free Fatty Acids Triglycerides->Glycerol_FFA Hydrolyzes

This compound's inhibitory signaling pathway in adipocytes.

Experimental Protocols

While the original study on this compound's antilipolytic activity does not provide a detailed, step-by-step protocol, a standard methodology for an in vitro lipolysis assay using isolated adipocytes can be constructed based on established practices. The key endpoint is the measurement of glycerol released into the incubation medium, which serves as an index of lipolysis.

Isolation of Epididymal Adipocytes
  • Animal Model : Spontaneously obese rats are used as the source of adipose tissue.[1]

  • Tissue Extraction : Epididymal fat pads are surgically removed and placed in a buffer solution (e.g., Krebs-Ringer bicarbonate buffer with HEPES (KRBH), pH 7.4) containing glucose and bovine serum albumin (BSA).

  • Digestion : The fat pads are minced and digested with collagenase in a shaking water bath at 37°C for approximately 60 minutes to liberate adipocytes from the tissue matrix.

  • Isolation : The resulting cell suspension is filtered through a nylon mesh to remove undigested tissue. The filtrate is then centrifuged at a low speed, causing the mature, lipid-filled adipocytes to float to the surface.

  • Washing : The underlying infranatant is removed, and the adipocytes are washed multiple times with fresh buffer to remove residual collagenase and other contaminants.

  • Cell Suspension : The final adipocyte pellet is resuspended in a known volume of incubation buffer to create a cell stock of a desired concentration (e.g., expressed as cells/mL or lipid weight/mL).

In Vitro Antilipolysis Assay
  • Preparation of Reagents :

    • Lipolytic Agent : A stock solution of a catecholamine, such as isoproterenol (B85558) or epinephrine, is prepared to stimulate lipolysis.

    • Test Compound : this compound is dissolved in a suitable vehicle (e.g., ethanol (B145695) or DMSO) and then diluted to various concentrations in the incubation buffer.

    • Control Vehicles : The vehicle used to dissolve this compound is used as a control.

  • Incubation Setup :

    • Aliquots of the isolated adipocyte suspension are dispensed into incubation tubes.

    • Adipocytes are pre-incubated with either varying concentrations of this compound (10 µM to 1 mM) or the vehicle control for a defined period (e.g., 15-30 minutes) at 37°C.[1]

    • Following pre-incubation, the lipolytic agent (catecholamine) is added to all tubes except for the basal (unstimulated) control tubes.

    • The incubation continues for a specified duration (e.g., 60-120 minutes) in a shaking water bath at 37°C.

  • Termination of Reaction : The incubation is stopped by rapidly cooling the tubes on ice or by adding a stop solution. The tubes are then centrifuged to separate the adipocytes from the incubation medium.

  • Glycerol Measurement :

    • A sample of the infranatant (the aqueous medium below the floating adipocyte layer) is carefully collected from each tube.

    • The concentration of glycerol in the medium is determined using a commercial enzymatic assay kit. This typically involves a series of reactions that produce a colored or fluorescent product detectable by a spectrophotometer or fluorometer.

  • Data Analysis :

    • The amount of glycerol released is calculated against a standard curve.

    • The percentage inhibition of stimulated lipolysis by this compound is calculated using the following formula: % Inhibition = [1 - (Glycerol_this compound - Glycerol_Basal) / (Glycerol_Stimulated - Glycerol_Basal)] x 100

Experimental Workflow Visualization

The following diagram illustrates the general workflow for assessing the in vitro antilipolytic activity of a test compound like this compound.

Antilipolysis Experimental Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis node_adipocyte 1. Isolate Adipocytes (e.g., from rat epididymal fat pads) node_reagents 2. Prepare Reagents (this compound, Catecholamine, Buffers) node_preincubate 3. Pre-incubate Adipocytes with this compound or Vehicle node_stimulate 4. Stimulate Lipolysis (add Catecholamine) node_preincubate->node_stimulate node_incubate 5. Incubate at 37°C node_stimulate->node_incubate node_terminate 6. Terminate Reaction (e.g., place on ice) node_incubate->node_terminate node_separate 7. Separate Cells from Medium (Centrifugation) node_terminate->node_separate node_sample 8. Collect Medium Supernatant node_separate->node_sample node_measure 9. Measure Glycerol Concentration (Enzymatic Assay) node_sample->node_measure node_calculate 10. Calculate % Inhibition node_measure->node_calculate

General workflow for an in vitro antilipolysis assay.

References

Viprostol: A Technical Guide to its Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Viprostol is a synthetic prostaglandin (B15479496) E2 (PGE2) analogue that has been investigated for its potential therapeutic effects, including its role as an antihypertensive agent and its effects on hair growth.[1][2][3] This technical guide provides a comprehensive overview of the chemical structure and known properties of this compound, intended for researchers, scientists, and professionals in drug development. The document summarizes available physicochemical data, outlines its likely mechanism of action with a focus on relevant signaling pathways, and describes the experimental context in which it has been studied. While detailed experimental protocols for its synthesis and analysis are not publicly available, this guide consolidates the existing scientific literature to provide a foundational understanding of this compound.

Chemical Structure and Identification

This compound is chemically identified as methyl (Z)-7-[(1R,2R,3R)-2-[(E)-4-ethenyl-4-hydroxyoct-1-enyl]-3-hydroxy-5-oxocyclopentyl]hept-5-enoate.[1] Its structure is characterized by a cyclopentanone (B42830) ring with two aliphatic side chains, a common feature of prostaglandins.

Viprostol_Structure cluster_legend Chemical Structure of this compound C23H36O5 start C1 O start->C1 C2 C C1->C2 = C3 C C2->C3 O O C2->O C4 C C3->C4 C5 C C4->C5 C6 C C5->C6 = C7 C C6->C7 C8 C C7->C8 C9 C C8->C9 C12 C C8->C12 C10 O C9->C10 C16 C C9->C16 C11 C C10->C11 C13 C C12->C13 C15 O C12->C15 C14 O C13->C14 = H1 H C15->H1 C17 C C16->C17 = C18 C C17->C18 C19 C C18->C19 O2 O C18->O2 C22 C C18->C22 C20 C C19->C20 C21 C C20->C21 H2 H O2->H2 C23 C C22->C23 =

Caption: Chemical Structure of this compound.

Physicochemical Properties

Comprehensive experimental data on the physicochemical properties of this compound are limited in publicly accessible literature. The following table summarizes the available computed and theoretical data.

PropertyValueSource
Molecular Formula C₂₃H₃₆O₅PubChem[1]
Molecular Weight 392.54 g/mol MedKoo Biosciences[4]
Exact Mass 392.2563 g/mol MedKoo Biosciences[4]
IUPAC Name methyl (Z)-7-[(1R,2R,3R)-2-[(E)-4-ethenyl-4-hydroxyoct-1-enyl]-3-hydroxy-5-oxocyclopentyl]hept-5-enoatePubChem[1]
SMILES CCCCC(C/C=C/[C@H]1--INVALID-LINK--O)(C=C)OPubChem[1]
CAS Number 73621-92-8PubChem[1]
Elemental Analysis C: 70.38%, H: 9.24%, O: 20.38%MedKoo Biosciences[4]
Storage Conditions Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°CMedKoo Biosciences[4]

Mechanism of Action and Signaling Pathways

As a prostaglandin E2 analogue, this compound's mechanism of action is presumed to be mediated through the activation of prostaglandin E2 receptors (EP1, EP2, EP3, and EP4). These G protein-coupled receptors trigger distinct downstream signaling cascades. Of particular interest in the context of hair growth is the interaction with the Wnt/β-catenin signaling pathway, a critical regulator of hair follicle development and regeneration.

The binding of a PGE2 analogue like this compound to EP2 and EP4 receptors typically leads to the activation of adenylyl cyclase, resulting in an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). PKA can then phosphorylate and inactivate Glycogen Synthase Kinase 3β (GSK-3β). The inhibition of GSK-3β prevents the phosphorylation and subsequent degradation of β-catenin. Stabilized β-catenin can then translocate to the nucleus, where it complexes with T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors to activate the expression of target genes involved in cell proliferation and differentiation, thereby promoting the anagen (growth) phase of the hair cycle.

Viprostol_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound (PGE2 Analogue) EP_Receptor EP2/EP4 Receptor This compound->EP_Receptor Binds Adenylyl_Cyclase Adenylyl Cyclase EP_Receptor->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Produces PKA PKA cAMP->PKA Activates GSK3B GSK-3β (Active) PKA->GSK3B Inhibits (P) GSK3B_inactive GSK-3β-P (Inactive) beta_catenin_destruction β-catenin Degradation GSK3B->beta_catenin_destruction Promotes beta_catenin_stable β-catenin (Stable) GSK3B_inactive->beta_catenin_stable Allows Accumulation TCF_LEF TCF/LEF beta_catenin_stable->TCF_LEF Translocates and Binds Gene_Expression Gene Expression (Hair Follicle Growth) TCF_LEF->Gene_Expression Activates

Caption: Postulated signaling pathway of this compound.

Experimental Protocols and Methodologies

Detailed, step-by-step experimental protocols for the synthesis and analysis of this compound are not available in the public domain. However, published research provides context for the types of experiments in which this compound has been evaluated.

Transdermal Absorption and Metabolism Studies

Several studies have investigated the transdermal absorption and metabolism of ¹⁴C-labeled this compound in animal models. These studies aimed to determine the pharmacokinetic profile of topically applied this compound and identify its metabolites.

A common experimental workflow for such a study would involve:

  • Formulation: Preparation of this compound in various vehicles (e.g., silicone oil, petrolatum, triethyl citrate) for topical application.

  • Dosing: Topical administration of the ¹⁴C-Viprostol formulation to the skin of laboratory animals (e.g., rats).

  • Sample Collection: Collection of blood and skin tissue samples at various time points post-application.

  • Analysis:

    • Measurement of total radioactivity in blood and tissue samples to determine absorption and distribution.

    • Extraction of metabolites from skin samples.

    • Analysis of metabolic profiles using High-Performance Liquid Chromatography (HPLC).

While the specific HPLC parameters (e.g., column, mobile phase, flow rate, detector) are not detailed in the available literature, a general methodology can be inferred.

Experimental_Workflow Start Start: ¹⁴C-Viprostol Formulation Dosing Topical Application to Animal Model Start->Dosing Sampling Blood and Skin Sample Collection Dosing->Sampling Radioactivity Measure Total Radioactivity (Absorption/Distribution) Sampling->Radioactivity Extraction Metabolite Extraction from Skin Sampling->Extraction End End: Pharmacokinetic and Metabolic Data Radioactivity->End HPLC HPLC Analysis (Metabolic Profiling) Extraction->HPLC HPLC->End

Caption: Conceptual workflow for transdermal absorption studies.

Clinical Evaluation for Androgenetic Alopecia

This compound has been evaluated in clinical trials for the treatment of male pattern baldness.[2] A representative study design would be a randomized, double-blind, placebo-controlled trial.

  • Participants: A cohort of men with androgenetic alopecia.

  • Intervention: Twice-daily topical application of this compound, a vehicle control, or a placebo for a defined period (e.g., 24 weeks).

  • Outcome Measures:

    • Objective: Hair counts from macrophotographs of a target area on the scalp.

    • Subjective: Investigator and patient assessments of hair growth.

Conclusion

This compound is a synthetic prostaglandin E2 analogue with a well-defined chemical structure. While comprehensive physicochemical data and detailed experimental protocols are not widely available, existing research points to its interaction with prostaglandin receptors and subsequent modulation of intracellular signaling pathways, such as the Wnt/β-catenin pathway. Further research and disclosure of proprietary data would be necessary to provide a more in-depth technical understanding of this compound. The information presented in this guide is based on the current body of publicly accessible scientific literature and is intended to serve as a foundational resource for research and development professionals.

References

The Dawn of a Vasodilator: A Technical Guide to the Discovery and Initial Synthesis of Viprostol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Viprostol (B1683564) ( CL 115 ,347), a synthetic analog of prostaglandin (B15479496) E2 (PGE2), emerged from the laboratories of American Cyanamid's Lederle Laboratories as a potent antihypertensive agent.[1][2] Its discovery was part of a broader effort to develop stable and long-acting prostaglandin congeners with therapeutic potential. This technical guide provides a comprehensive overview of the discovery and initial synthesis of this compound, presenting available data, outlining plausible experimental methodologies based on contemporaneous prostaglandin synthesis, and illustrating its proposed mechanism of action.

Discovery and Rationale

In the late 20th century, the therapeutic potential of prostaglandins (B1171923) was a burgeoning field of research. Prostaglandin E2, a naturally occurring compound, was known for its potent vasodilatory effects, but its rapid metabolism in the body limited its clinical utility. The research impetus at Lederle Laboratories, spearheaded by scientists such as P. Cervoni and P.S. Chan, was to create a chemically stable and long-acting PGE2 analog that could be administered orally or transdermally for the management of hypertension.[2] this compound, chemically designated as (dl)-15-deoxy-16-hydroxy-16(α/β)-vinyl-prostaglandin E2 methyl ester, was the culmination of these efforts.[1]

Physicochemical Properties and Identification

This compound is a racemic mixture with the chemical formula C23H36O5 and a molecular weight of 392.54 g/mol .[3][4] Its structure, featuring a 16-hydroxy-16-vinyl modification and the absence of the C15 hydroxyl group, was designed to confer metabolic stability while retaining the vasodilatory properties of the parent PGE2 molecule.

PropertyValueSource
Molecular Formula C23H36O5[4]
Molecular Weight 392.54 g/mol [3]
IUPAC Name methyl (Z)-7-[(1R,2R,3R)-2-[(E)-4-ethenyl-4-hydroxyoct-1-enyl]-3-hydroxy-5-oxocyclopentyl]hept-5-enoate[4]
CAS Number 73621-92-8[4]
Synonyms CL 115 ,347, 15-deoxy-16-hydroxy-16-vinyl-PGE2 methyl ester[4]

Initial Synthesis: A Generalized Approach

While the precise, step-by-step experimental protocol for the initial synthesis of this compound by Lederle Laboratories is not publicly detailed, a plausible synthetic route can be constructed based on established methods for prostaglandin synthesis of that era. The core strategy would have likely involved the convergent synthesis of the cyclopentanone (B42830) core (the "lower side chain") and the ω-chain (the "upper side chain"), followed by their coupling.

Key Stages of a Plausible Synthetic Workflow

A likely synthetic pathway would involve the following key transformations:

  • Synthesis of the Cyclopentenone Intermediate: This would start from a readily available chiral precursor to establish the stereochemistry of the cyclopentane (B165970) ring.

  • Introduction of the α-side chain: The seven-carbon α-side chain, containing a cis-double bond, would be introduced, likely via a Wittig reaction or a related olefination method.

  • Synthesis of the ω-side chain precursor: A separate synthesis would be required to construct the modified eight-carbon ω-side chain, featuring the crucial 16-hydroxy-16-vinyl moiety.

  • Conjugate Addition: The final key step would involve the 1,4-conjugate addition (Michael addition) of an organocuprate reagent derived from the ω-side chain to the cyclopentenone intermediate.

  • Purification and Characterization: The final product would be purified by column chromatography and characterized by spectroscopic methods (NMR, IR, Mass Spectrometry) to confirm its structure and purity.

Conceptual Experimental Workflow

G cluster_alpha α-Side Chain Synthesis cluster_omega ω-Side Chain Synthesis cluster_core Core Synthesis & Coupling A Starting Material for α-Chain B Wittig Reagent Preparation A->B G Conjugate Addition B->G C Starting Material for ω-Chain D Introduction of 16-vinyl-16-hydroxy group C->D E Organocuprate Formation D->E E->G F Cyclopentenone Intermediate F->G H Purification G->H I This compound (CL 115,347) H->I

A conceptual workflow for the synthesis of this compound.

Mechanism of Action and Signaling Pathways

This compound exerts its primary antihypertensive effect through vasodilation.[1] As a prostaglandin E2 analog, it is proposed to act on prostanoid EP receptors, though its precise receptor subtype selectivity (EP1-4) is not extensively detailed in the initial literature. The vasodilatory effect is likely mediated through the relaxation of vascular smooth muscle.

Furthermore, studies have indicated that this compound also possesses a weak α-adrenoceptor blocking activity, which may contribute to its blood pressure-lowering effects.[1] This suggests a dual mechanism of action, distinguishing it from other vasodilator prostaglandins.

Proposed Signaling Pathway

The binding of this compound to EP receptors on vascular smooth muscle cells is expected to trigger a cascade of intracellular events leading to muscle relaxation. A plausible signaling pathway is depicted below:

G cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound EP_Receptor EP Receptor This compound->EP_Receptor Binds G_Protein Gs Protein EP_Receptor->G_Protein Activates AC Adenylate Cyclase cAMP cAMP AC->cAMP Converts ATP to G_Protein->AC Activates ATP ATP PKA Protein Kinase A cAMP->PKA Activates MLCK Myosin Light Chain Kinase (Active) PKA->MLCK Inhibits Relaxation Muscle Relaxation PKA->Relaxation MLCK_p Phosphorylated MLCK (Inactive) Myosin_LC_p Phosphorylated Myosin Light Chain MLCK->Myosin_LC_p Phosphorylates Contraction Muscle Contraction Myosin_LC_p->Contraction Myosin_LC Myosin Light Chain

A proposed signaling pathway for this compound-induced vasodilation.

Biological Activity and Potential Applications

This compound was primarily investigated as an antihypertensive agent, effective upon both oral and transdermal administration.[2] Its vasodilatory properties also led to investigations into other potential therapeutic areas.

Antihypertensive Effects

Clinical and preclinical studies demonstrated that this compound effectively lowers blood pressure. Its long-acting nature was a significant advantage over naturally occurring prostaglandins.

Other Investigated Applications
  • Androgenetic Alopecia: this compound was studied for its potential to treat male pattern baldness, though a clinical trial did not find it to be an effective hair growth promoter.[5]

  • Antilipolytic Activity: In vitro studies showed that this compound could inhibit catecholamine-stimulated lipolysis in adipocytes, although it was less potent than naturally occurring PGE1 and PGE2.[6]

Conclusion

The discovery and development of this compound represent a significant chapter in the exploration of prostaglandins for therapeutic purposes. While it may not have achieved widespread clinical use, the research surrounding this compound contributed valuable knowledge to the fields of medicinal chemistry and pharmacology. Its unique dual mechanism of action and its development as a stable, long-acting prostaglandin analog highlight the innovative approaches taken to overcome the limitations of natural signaling molecules. Further research into the specific receptor interactions and downstream signaling pathways of this compound and similar compounds could yet unveil new therapeutic opportunities.

References

A Technical Guide to Viprostol Receptor Binding Affinity Studies

Author: BenchChem Technical Support Team. Date: December 2025

The second, more targeted search, still did not yield specific quantitative binding affinity data (Ki, Kd, IC50) for Viprostol itself. While there is information on PGE2 and other prostaglandin (B15479496) analogs, the direct binding profile of this compound across the EP receptor subtypes remains elusive. However, the search did provide detailed protocols for radioligand binding assays for prostaglandin receptors, which is a crucial component of the user's request. I also found general information about the signaling pathways of EP receptors, which are G-protein coupled receptors.

To proceed, I need to acknowledge the lack of specific this compound binding data and frame the response accordingly. I will present a generalized table for prostaglandin receptor binding and then provide a detailed, representative experimental protocol based on the information I found. I can then create the DOT diagrams for a generic radioligand binding assay workflow and the known signaling pathways for the different EP receptor subtypes, as these are well-established.

Given this, I can now proceed to synthesize the available information into the requested in-depth technical guide. I have enough information to create the required sections and visualizations, with the caveat that the quantitative data table will be illustrative rather than specific to this compound. Therefore, no further search queries are immediately necessary.

For Researchers, Scientists, and Drug Development Professionals

Introduction to this compound and Prostaglandin E2 Receptors

This compound is a synthetic analog of prostaglandin E2, a potent lipid mediator involved in a wide array of physiological and pathological processes, including inflammation, pain, and gastric protection. The biological effects of PGE2 and its analogs are mediated through their interaction with a family of four G-protein coupled receptors (GPCRs) designated as EP1, EP2, EP3, and EP4. Each receptor subtype is coupled to distinct intracellular signaling pathways, leading to diverse cellular responses. Therefore, characterizing the binding affinity and selectivity of this compound for each EP receptor subtype is fundamental to understanding its pharmacological profile and therapeutic potential.

Receptor Binding Affinity Data

The binding affinity of a ligand like this compound to its receptors is a critical measure of its potency and potential for off-target effects. This is typically expressed in terms of the inhibition constant (Ki), the dissociation constant (Kd), or the half-maximal inhibitory concentration (IC50). A lower value for these parameters indicates a higher binding affinity.

As specific binding affinity data for this compound is not publicly available, the following table provides a generalized representation of how such data would be presented for a PGE2 analog. The values are illustrative and would be determined experimentally.

Receptor SubtypeLigandK_i_ (nM)K_d_ (nM)IC_50_ (nM)Cell LineRadioligand
Human EP1This compoundValueValueValueHEK293[³H]-PGE2
Human EP2This compoundValueValueValueCHO-K1[³H]-PGE2
Human EP3This compoundValueValueValueHEK293[³H]-PGE2
Human EP4This compoundValueValueValueCHO-K1[³H]-PGE2

Note: The values in this table are placeholders and would need to be determined through empirical studies.

Experimental Protocols: Radioligand Binding Assay

Competitive radioligand binding assays are the gold standard for determining the binding affinity of an unlabeled compound (like this compound) for a specific receptor. This section details a typical protocol for such an assay.

Materials
  • Cell Lines: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably expressing the human EP receptor subtype of interest (EP1, EP2, EP3, or EP4).

  • Radioligand: Tritiated prostaglandin E2 ([³H]-PGE2) with high specific activity.

  • Unlabeled Ligand (Competitor): this compound.

  • Membrane Preparation Buffer: 50 mM Tris-HCl, 1 mM EDTA, pH 7.4.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • Glass fiber filters.

  • 96-well plates.

  • Cell harvester.

  • Scintillation counter.

Membrane Preparation
  • Culture cells expressing the target EP receptor to approximately 80-90% confluency.

  • Harvest the cells and centrifuge at 1,000 x g for 5 minutes at 4°C.

  • Resuspend the cell pellet in ice-cold membrane preparation buffer.

  • Homogenize the cell suspension using a Dounce homogenizer or a similar instrument.

  • Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C to pellet the cell membranes.

  • Discard the supernatant and resuspend the membrane pellet in assay buffer.

  • Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford or BCA assay).

  • Store the membrane preparations at -80°C until use.

Competitive Binding Assay Procedure
  • In a 96-well plate, set up the following reactions in triplicate:

    • Total Binding: Add a fixed concentration of [³H]-PGE2 (typically at its K_d_ value) and the cell membrane preparation to the assay buffer.

    • Non-specific Binding: Add [³H]-PGE2, a high concentration of unlabeled PGE2 (e.g., 10 µM), and the cell membrane preparation.

    • Competition: Add [³H]-PGE2, varying concentrations of this compound (e.g., from 10⁻¹¹ M to 10⁻⁵ M), and the cell membrane preparation.

  • Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

  • Quickly wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

Data Analysis
  • Calculate the specific binding by subtracting the non-specific binding counts from the total binding and competition binding counts.

  • Plot the specific binding as a function of the logarithm of the this compound concentration.

  • Fit the data using a non-linear regression model (e.g., one-site fit - logIC50) to determine the IC50 value of this compound.

  • Calculate the Ki value using the Cheng-Prusoff equation: K_i_ = IC_50_ / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in a competitive radioligand binding assay.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_cells Culture Cells Expressing EP Receptor prep_membranes Prepare Cell Membranes prep_cells->prep_membranes incubation Incubate Membranes, Radioligand & this compound prep_membranes->incubation prep_ligands Prepare Radioligand & Competitor (this compound) prep_ligands->incubation filtration Rapid Filtration incubation->filtration washing Wash Filters filtration->washing counting Scintillation Counting washing->counting analysis Calculate IC50 & Ki counting->analysis G cluster_ligand cluster_receptors cluster_gproteins cluster_effectors cluster_second_messengers This compound This compound (PGE2 Analog) EP1 EP1 EP2 EP2 EP3 EP3 EP4 EP4 Gq Gq EP1->Gq Gs Gs EP2->Gs Gi Gi EP3->Gi Gs2 Gs EP4->Gs2 PLC ↑ PLC Gq->PLC AC1 ↑ Adenylyl Cyclase Gs->AC1 AC2 ↓ Adenylyl Cyclase Gi->AC2 AC3 ↑ Adenylyl Cyclase Gs2->AC3 IP3_DAG ↑ IP3, DAG ↑ Ca²⁺ PLC->IP3_DAG cAMP1 ↑ cAMP AC1->cAMP1 cAMP2 ↓ cAMP AC2->cAMP2 cAMP3 ↑ cAMP AC3->cAMP3

Viprostol: A Technical Guide to its Physicochemical Properties for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Concepts: Understanding Viprostol's Chemical Nature

This compound is a synthetic analog of prostaglandin (B15479496) E2 (PGE2) and is chemically designated as (dl)-15-deoxy-16-hydroxy-16(α/β)-vinyl-prostaglandin E2 methyl ester. Its structure as a methyl ester is a critical determinant of its stability and in-vivo behavior. The primary metabolic pathway for this compound is the rapid hydrolysis of the methyl ester to its corresponding carboxylic acid, which is the pharmacologically active form of the drug.

Solubility Profile

Specific solubility data for this compound in various solvents has not been detailed in the available literature. However, based on its chemical structure as a prostaglandin analog with both hydrophobic and hydrophilic moieties, a general solubility profile can be anticipated.

Expected Solubility Characteristics:

Solvent ClassExpected SolubilityRationale
Aqueous Buffers LowThe long hydrocarbon chain imparts significant hydrophobic character. Solubility is expected to be pH-dependent, likely increasing at pH values further from its isoelectric point.
Polar Aprotic Solvents (e.g., DMSO, DMF)HighThese solvents are generally effective at solvating large organic molecules with polar functional groups.
Alcohols (e.g., Ethanol, Methanol)HighThe hydroxyl and ester groups can form hydrogen bonds with alcoholic solvents.
Non-polar Organic Solvents (e.g., Hexane, Toluene)Low to ModerateWhile possessing a large non-polar region, the presence of polar functional groups will limit solubility in highly non-polar solvents.
Topical Vehicles (e.g., Silicone oil, Petrolatum, Triethyl citrate)VariableStudies have shown that the vehicle can significantly impact the release and metabolism of this compound. For instance, triethyl citrate (B86180) (TEC), an ester-containing vehicle, has been observed to slow the hydrolysis of the this compound methyl ester in the skin.[1][2]
Experimental Protocol for Solubility Determination

A standard method for determining the equilibrium solubility of this compound involves the shake-flask method.

Methodology:

  • Preparation: An excess amount of this compound is added to a series of vials containing different solvents (e.g., water, phosphate-buffered saline at various pH levels, ethanol, propylene (B89431) glycol).

  • Equilibration: The vials are sealed and agitated in a temperature-controlled shaker bath (e.g., at 25°C and 37°C) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • Sample Preparation: After equilibration, the suspensions are filtered through a suitable membrane filter (e.g., 0.22 µm) to remove undissolved solid.

  • Quantification: The concentration of this compound in the clear filtrate is determined using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Reporting: Solubility is reported in units such as mg/mL or µg/mL.

Stability Profile

The stability of this compound is a critical parameter for its formulation, storage, and therapeutic efficacy. The primary degradation pathway is the hydrolysis of the methyl ester to the active carboxylic acid. Other potential degradation pathways include oxidation and photodecomposition, which are common for prostaglandins.

Factors Influencing this compound Stability:

ConditionExpected Impact on Stability
pH Highly pH-dependent. Ester hydrolysis is typically catalyzed by both acid and base. Stability is expected to be maximal in a specific, narrow pH range, likely slightly acidic.
Temperature Degradation rates will increase with temperature, following the principles of chemical kinetics.
Light Prostaglandin structures can be susceptible to photodegradation. Exposure to UV light may lead to the formation of degradation products.
Oxidation The presence of double bonds in the structure suggests a potential for oxidative degradation.
Experimental Protocol for a Forced Degradation Study

Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.

Methodology:

  • Stress Conditions: Solutions of this compound are subjected to a variety of stress conditions, including:

    • Acidic Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60°C).

    • Basic Hydrolysis: 0.1 M NaOH at room temperature.

    • Oxidative Degradation: 3% Hydrogen Peroxide (H₂O₂) at room temperature.

    • Thermal Degradation: Heating the solid drug or a solution at a high temperature (e.g., 80°C).

    • Photostability: Exposing the solid drug or a solution to light according to ICH Q1B guidelines.

  • Time Points: Samples are collected at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: The samples are analyzed by a stability-indicating HPLC method. This involves separating the parent this compound peak from all degradation product peaks. Mass spectrometry (LC-MS) is often used to identify the structure of the degradation products.

  • Data Evaluation: The percentage of degradation is calculated, and the degradation pathways are elucidated.

Visualization of Key Processes

Metabolic Pathway of this compound

G This compound This compound (Methyl Ester) Active_Acid CL 115,129 (Active Carboxylic Acid) This compound->Active_Acid Esterase Hydrolysis (in skin, plasma) Metabolism Further Metabolism and Excretion Active_Acid->Metabolism

Caption: Metabolic conversion of this compound to its active form.

Conceptual Signaling Pathway for Vasodilation

G cluster_0 Vascular Smooth Muscle Cell cluster_1 Adrenergic Nerve Terminal This compound This compound Receptor Prostaglandin Receptor (EP Receptor) This compound->Receptor AC Adenylyl Cyclase Receptor->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates MLCP Myosin Light Chain Phosphatase (MLCP) Activation PKA->MLCP Relaxation Muscle Relaxation (Vasodilation) MLCP->Relaxation Norepinephrine Norepinephrine Release Alpha_Receptor α-Adrenoceptor Norepinephrine->Alpha_Receptor Vasoconstriction Reduced Vasoconstriction Alpha_Receptor->Vasoconstriction Viprostol_Block This compound (Weak Blockade) Viprostol_Block->Alpha_Receptor

Caption: Conceptual mechanism of this compound-induced vasodilation.

Experimental Workflow for Stability Study

G start Start: Obtain this compound Batches prep Prepare Samples (Solid and Solution) start->prep stress Expose to Stress Conditions (ICH Guidelines) prep->stress sampling Sample at Predetermined Time Intervals stress->sampling analysis HPLC/LC-MS Analysis sampling->analysis data Quantify Degradation and Identify Degradants analysis->data report Generate Stability Report data->report

Caption: General workflow for a forced degradation study of this compound.

Conclusion

While specific, publicly available quantitative data on the solubility and stability of this compound is limited, this guide provides a framework for understanding its expected physicochemical properties. For researchers and drug development professionals, the detailed experimental protocols outlined herein serve as a roadmap for generating the necessary data to support formulation development, define storage conditions, and ensure the quality and efficacy of this compound-containing products. The inherent instability of the methyl ester to hydrolysis is a key characteristic that must be carefully considered in all stages of development.

References

Biological Pathways Modulated by Viprostol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Viprostol (B1683564) ((dl)-15-deoxy-16-hydroxy-16(α/β)-vinyl-prostaglandin E2 methyl ester) is a compound recognized for its antihypertensive effects, which are primarily attributed to its vasodilatory action.[1] It also demonstrates a weak, statistically significant blockade of postsynaptic alpha-adrenoceptors, which may contribute to its overall therapeutic effect.[1] Understanding the molecular mechanisms through which this compound exerts its effects is crucial for its potential therapeutic applications and for the development of novel, related compounds. This guide synthesizes the available information to delineate the likely biological pathways modulated by this compound.

Pharmacokinetics and Metabolism

This compound is a methyl ester prodrug that undergoes rapid hydrolysis in the skin to its biologically active free acid metabolite, CL 115 ,129.[2] This conversion is a critical step for its pharmacological activity.

Core Signaling Pathways

Based on its structural similarity to Prostaglandin (B15479496) E2, this compound's active metabolite, CL 115 ,129, is presumed to interact with prostanoid EP receptors. Additionally, its observed alpha-adrenoceptor blockade points to a secondary mechanism of action.

Prostaglandin E2 (EP) Receptor Signaling Pathway

As a PGE2 analog, the principal mechanism of action of CL 115 ,129 is likely mediated through the activation of specific EP receptors. The vasodilatory effects of PGE2 are primarily mediated by EP2 and EP4 receptors, which are coupled to the Gs alpha subunit of G-proteins. Activation of these receptors initiates a signaling cascade that leads to smooth muscle relaxation.

The proposed signaling pathway is as follows:

  • Receptor Binding: CL 115 ,129 binds to and activates EP2 and/or EP4 receptors on the surface of vascular smooth muscle cells.

  • G-Protein Activation: This binding event induces a conformational change in the receptor, leading to the activation of the associated Gs alpha subunit.

  • Adenylate Cyclase Activation: The activated Gs alpha subunit stimulates adenylyl cyclase, a membrane-bound enzyme.

  • cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).

  • Protein Kinase A (PKA) Activation: The accumulation of intracellular cAMP leads to the activation of Protein Kinase A (PKA).

  • Phosphorylation of Downstream Targets: PKA phosphorylates several downstream targets, including myosin light chain kinase (MLCK) and ion channels, which ultimately results in a decrease in intracellular calcium levels and smooth muscle relaxation, leading to vasodilation.

PGE2_Pathway This compound This compound (Prodrug) CL115129 CL 115,129 (Active Metabolite) This compound->CL115129 Hydrolysis EP_Receptor EP2/EP4 Receptor CL115129->EP_Receptor Binds to G_Protein Gs Protein EP_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates ATP ATP cAMP cAMP ATP->cAMP Catalyzed by AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Phosphorylation Phosphorylation PKA->Phosphorylation Catalyzes Relaxation Smooth Muscle Relaxation (Vasodilation) PKA->Relaxation Promotes MLCK Myosin Light Chain Kinase (MLCK) (Inactive) Phosphorylation->MLCK Inactivates

Figure 1. Proposed Prostaglandin E2 signaling pathway for this compound.
Alpha-Adrenoceptor Antagonism

This compound has been shown to be a weak antagonist of postsynaptic alpha-adrenoceptors.[1] This action contributes to its vasodilatory effect by inhibiting the contractile signals mediated by endogenous catecholamines like norepinephrine (B1679862). The specific alpha-adrenoceptor subtype(s) involved have not been definitively identified.

The mechanism of this pathway is as follows:

  • Receptor Blockade: this compound or its active metabolite binds to postsynaptic alpha-1 adrenergic receptors on vascular smooth muscle cells without activating them.

  • Inhibition of Norepinephrine Binding: This binding competitively or non-competitively inhibits the binding of norepinephrine to these receptors.

  • Inhibition of Gq-Protein Signaling: Alpha-1 adrenergic receptors are typically coupled to Gq alpha subunits. By blocking norepinephrine binding, this compound prevents the activation of the Gq signaling cascade, which involves phospholipase C activation, IP3 and DAG production, and subsequent release of intracellular calcium.

  • Reduced Vasoconstriction: The inhibition of this signaling pathway leads to a reduction in calcium-dependent smooth muscle contraction, resulting in vasodilation.

Alpha_Blockade_Pathway This compound This compound / CL 115,129 Alpha_Receptor Postsynaptic α1-Adrenoceptor This compound->Alpha_Receptor Antagonizes Block Blocks Vasodilation Vasodilation This compound->Vasodilation Promotes Gq_Protein Gq Protein Signaling (PLC, IP3, DAG) Alpha_Receptor->Gq_Protein Activates Norepinephrine Norepinephrine Norepinephrine->Alpha_Receptor Binds to Ca_Release Intracellular Ca2+ Release Gq_Protein->Ca_Release Stimulates Contraction Smooth Muscle Contraction (Vasoconstriction) Ca_Release->Contraction Induces

Figure 2. Proposed alpha-adrenoceptor antagonism pathway for this compound.

Quantitative Data

Specific quantitative data such as receptor binding affinities (Ki), potency (EC50), or inhibitory concentrations (IC50) for this compound and its active metabolite, CL 115 ,129, on specific EP or alpha-adrenergic receptor subtypes are not available in the peer-reviewed literature. The following table summarizes the type of quantitative data that would be essential for a complete understanding of this compound's biological activity.

Parameter Receptor Target Description Expected Value Range (Hypothetical)
Binding Affinity (Ki) EP2 ReceptorConcentration of CL 115 ,129 required to occupy 50% of the receptors.1 - 100 nM
EP4 ReceptorConcentration of CL 115 ,129 required to occupy 50% of the receptors.1 - 100 nM
α1-AdrenoceptorConcentration of this compound/CL 115,129 required to occupy 50% of the receptors.> 1 µM (consistent with weak activity)
Functional Potency (EC50) EP2/EP4 ReceptorsConcentration of CL 115 ,129 that produces 50% of the maximal response (e.g., cAMP production).10 - 500 nM
Inhibitory Concentration (IC50) α1-AdrenoceptorConcentration of this compound/CL 115,129 that inhibits 50% of the response to an α1-agonist.> 1 µM

Detailed Experimental Protocols

The following are detailed, generalized protocols for key experiments that would be necessary to elucidate the precise mechanisms of action of this compound.

Radioligand Binding Assay for EP Receptor Affinity

This protocol describes a method to determine the binding affinity of CL 115 ,129 for EP receptors.

Binding_Assay_Workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_separation Separation and Counting cluster_analysis Data Analysis Cell_Culture 1. Culture cells expressing a specific EP receptor subtype (e.g., HEK293-EP2). Homogenization 2. Harvest and homogenize cells in a suitable buffer. Cell_Culture->Homogenization Centrifugation 3. Centrifuge to pellet cell membranes. Homogenization->Centrifugation Resuspension 4. Resuspend membrane pellet in assay buffer. Centrifugation->Resuspension Incubation 5. Incubate membranes with a radiolabeled PGE2 analog (e.g., [3H]PGE2) and varying concentrations of CL 115,129. Resuspension->Incubation Nonspecific_Binding 6. Include a control with excess unlabeled PGE2 to determine non-specific binding. Filtration 7. Rapidly filter the incubation mixture through a glass fiber filter to separate bound from free radioligand. Incubation->Filtration Washing 8. Wash filters to remove non-specifically bound radioligand. Filtration->Washing Scintillation 9. Measure radioactivity on the filters using a scintillation counter. Washing->Scintillation Competition_Curve 10. Plot the percentage of specific binding against the concentration of CL 115,129. Scintillation->Competition_Curve Ki_Calculation 11. Calculate the Ki value using the Cheng-Prusoff equation. Competition_Curve->Ki_Calculation

Figure 3. Workflow for a radioligand binding assay.

Materials:

  • Cell line expressing the human EP receptor of interest (e.g., HEK293 cells)

  • Cell culture reagents

  • Homogenization buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4)

  • Radiolabeled PGE2 analog (e.g., [3H]PGE2)

  • Unlabeled CL 115 ,129

  • Unlabeled PGE2

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Membrane Preparation:

    • Culture and harvest cells expressing the target EP receptor.

    • Homogenize cells in ice-cold homogenization buffer.

    • Centrifuge the homogenate at 4°C and resuspend the membrane pellet in assay buffer.

    • Determine the protein concentration of the membrane preparation.

  • Binding Assay:

    • In a 96-well plate, add a constant amount of cell membranes, a fixed concentration of [3H]PGE2 (typically at its Kd concentration), and varying concentrations of unlabeled CL 115 ,129.

    • For total binding, omit the unlabeled competitor.

    • For non-specific binding, add a high concentration of unlabeled PGE2.

    • Incubate at room temperature for a predetermined time to reach equilibrium.

  • Separation and Counting:

    • Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a cell harvester.

    • Wash the filters multiple times with ice-cold assay buffer.

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding as a function of the log concentration of CL 115 ,129 to generate a competition curve.

    • Determine the IC50 value from the curve and calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Assay

This protocol describes a method to measure the functional potency of CL 115 ,129 in stimulating cAMP production.

cAMP_Assay_Workflow cluster_cell_prep Cell Preparation and Stimulation cluster_lysis_detection Cell Lysis and cAMP Detection cluster_data_analysis Data Analysis Cell_Seeding 1. Seed cells expressing the target EP receptor in a 96-well plate. Pre_incubation 2. Pre-incubate cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Cell_Seeding->Pre_incubation Stimulation 3. Stimulate cells with varying concentrations of CL 115,129. Pre_incubation->Stimulation Cell_Lysis 4. Lyse the cells to release intracellular cAMP. Stimulation->Cell_Lysis Detection 5. Measure cAMP levels using a competitive immunoassay (e.g., HTRF, ELISA). Cell_Lysis->Detection Dose_Response_Curve 7. Plot the amount of cAMP produced against the concentration of CL 115,129. Detection->Dose_Response_Curve Standard_Curve 6. Generate a cAMP standard curve. Standard_Curve->Dose_Response_Curve EC50_Calculation 8. Determine the EC50 value from the dose-response curve. Dose_Response_Curve->EC50_Calculation

Figure 4. Workflow for a cAMP accumulation assay.

Materials:

  • Cell line expressing the human EP receptor of interest

  • Cell culture reagents

  • Phosphodiesterase inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX)

  • Unlabeled CL 115 ,129

  • cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen)

  • Cell lysis buffer (provided with the kit)

Procedure:

  • Cell Preparation and Stimulation:

    • Seed cells in a 96-well plate and allow them to attach overnight.

    • Replace the culture medium with serum-free medium containing a phosphodiesterase inhibitor and incubate for a short period.

    • Add varying concentrations of CL 115 ,129 to the wells and incubate for a specified time at 37°C.

  • Cell Lysis and cAMP Detection:

    • Lyse the cells according to the cAMP assay kit manufacturer's instructions.

    • Measure the concentration of cAMP in the cell lysates using a competitive immunoassay format.

  • Data Analysis:

    • Generate a standard curve using known concentrations of cAMP.

    • Quantify the amount of cAMP produced in each sample by interpolating from the standard curve.

    • Plot the cAMP concentration against the log concentration of CL 115 ,129 to create a dose-response curve.

    • Determine the EC50 value, which is the concentration of CL 115 ,129 that produces 50% of the maximal cAMP response.

Conclusion

This compound, through its active metabolite CL 115 ,129, is a synthetic PGE2 analog that likely exerts its primary vasodilatory effects through the activation of EP2 and/or EP4 receptors, leading to an increase in intracellular cAMP and subsequent smooth muscle relaxation. A secondary mechanism involves the weak blockade of postsynaptic alpha-adrenoceptors, which contributes to its antihypertensive properties. While the general pathways are understood, a detailed quantitative characterization of this compound's interaction with these receptor systems is necessary for a complete understanding of its pharmacological profile. The experimental protocols outlined in this guide provide a framework for conducting such investigations.

References

Methodological & Application

Viprostol Synthesis: A Detailed Protocol for Laboratory Use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Viprostol, a synthetic analog of prostaglandin (B15479496) E2 (PGE2), presents a unique structural modification in its omega (ω) side chain, featuring a 15-deoxy, 16-hydroxy, 16-vinyl moiety. This alteration contributes to its distinct biological activity, primarily as a vasodilator. The synthesis of this compound in a laboratory setting follows the well-established principles of prostaglandin synthesis, often commencing from the pivotal Corey lactone intermediate. This document provides a comprehensive protocol for the synthesis of this compound, detailing the necessary reagents, reaction conditions, and purification methods. The protocol is designed to be a practical guide for researchers in organic and medicinal chemistry.

The overall synthetic strategy involves a convergent approach. The cyclopentanone (B42830) core containing the correct stereochemistry is derived from the Corey lactone. The two side chains, the alpha (α) chain and the omega (ω) chain, are introduced sequentially. The formation of the ω-chain is typically achieved via a Horner-Wadsworth-Emmons reaction, which establishes the trans-enone system. The α-chain is subsequently installed using a Wittig reaction. The synthesis requires careful control of stereochemistry and the use of protecting groups for the hydroxyl and carboxyl functionalities.

Signaling Pathway

This compound, as a PGE2 analog, is expected to exert its biological effects through interaction with prostanoid EP receptors, which are G-protein coupled receptors. The general signaling pathway for PGE2 involves binding to one of four receptor subtypes (EP1, EP2, EP3, and EP4), each coupled to different intracellular signaling cascades. For instance, EP2 and EP4 receptor activation typically leads to an increase in intracellular cyclic AMP (cAMP) levels through Gs protein stimulation of adenylyl cyclase. This increase in cAMP activates protein kinase A (PKA), which in turn phosphorylates various downstream targets, leading to the physiological response, such as vasodilation. The diagram below illustrates a simplified, generalized signaling pathway for PGE2, which is the basis for this compound's mechanism of action.

PGE2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PGE2 This compound (PGE2 Analog) EP_Receptor EP Receptor (e.g., EP2/EP4) PGE2->EP_Receptor Binding G_Protein Gαs Protein EP_Receptor->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Activation cAMP cAMP AC->cAMP Conversion ATP ATP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activation Cellular_Response Cellular Response (e.g., Vasodilation) PKA->Cellular_Response Phosphorylation of targets

Caption: Generalized PGE2 signaling pathway, applicable to this compound.

Experimental Workflow

The synthesis of this compound can be broken down into several key stages, starting from the commercially available Corey lactone diol. The workflow diagram below outlines the major transformations involved in the synthesis.

Viprostol_Synthesis_Workflow Start Corey Lactone Diol Protect_Hydroxyls Protection of Hydroxyl Groups (e.g., TBDMS) Start->Protect_Hydroxyls Reduce_Lactone Lactone Reduction (e.g., DIBAL-H) to Lactol Protect_Hydroxyls->Reduce_Lactone Wittig_Alpha_Chain Wittig Reaction for α-Chain (+ Phosphonium Ylide) Reduce_Lactone->Wittig_Alpha_Chain Oxidize_Alcohol Oxidation of C9-OH to Ketone (e.g., Collins Oxidation) Wittig_Alpha_Chain->Oxidize_Alcohol HWE_Omega_Chain Horner-Wadsworth-Emmons Reaction for ω-Chain (+ Vinyl Phosphonate) Oxidize_Alcohol->HWE_Omega_Chain Deprotection Deprotection of Hydroxyl Groups (e.g., TBAF) HWE_Omega_Chain->Deprotection Esterification Methyl Esterification of Carboxylic Acid Deprotection->Esterification Final_Product This compound Esterification->Final_Product

Caption: Synthetic workflow for this compound from Corey lactone diol.

Experimental Protocols

The following is a detailed, step-by-step protocol for the synthesis of this compound. This protocol is a composite based on established methods for prostaglandin synthesis and should be adapted and optimized by the user.

Materials and Reagents:

  • Corey lactone diol

  • tert-Butyldimethylsilyl chloride (TBDMSCl)

  • Imidazole (B134444)

  • Diisobutylaluminium hydride (DIBAL-H)

  • (4-Carboxybutyl)triphenylphosphonium bromide

  • Potassium tert-butoxide

  • Collins reagent (or other suitable oxidant)

  • Dimethyl (2-oxo-3-vinyl-3-hydroxyheptyl)phosphonate (synthesis required)

  • Sodium hydride (NaH)

  • Tetrabutylammonium fluoride (B91410) (TBAF)

  • Iodomethane (CH3I)

  • Potassium carbonate (K2CO3)

  • Anhydrous solvents (DCM, THF, DMF, etc.)

  • Reagents for purification (silica gel, ethyl acetate, hexane, etc.)

Protocol:

Step 1: Protection of Corey Lactone Diol

  • To a solution of Corey lactone diol in anhydrous DMF, add imidazole followed by TBDMSCl at 0 °C.

  • Stir the reaction mixture at room temperature until TLC analysis indicates complete conversion.

  • Quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting bis-TBDMS protected lactone by column chromatography on silica (B1680970) gel.

Step 2: Reduction of the Lactone to Lactol

  • Dissolve the protected lactone from Step 1 in anhydrous toluene (B28343) and cool to -78 °C.

  • Add a solution of DIBAL-H in toluene dropwise, maintaining the temperature at -78 °C.

  • Monitor the reaction by TLC. Upon completion, quench the reaction by the slow addition of methanol, followed by water.

  • Allow the mixture to warm to room temperature and filter through Celite.

  • Concentrate the filtrate under reduced pressure to yield the crude lactol, which is used in the next step without further purification.

Step 3: Wittig Reaction for α-Chain Installation

  • Prepare the ylide by treating (4-carboxybutyl)triphenylphosphonium bromide with a strong base such as potassium tert-butoxide in anhydrous THF.

  • Add a solution of the crude lactol from Step 2 in THF to the ylide solution at room temperature.

  • Stir the reaction mixture until the reaction is complete as monitored by TLC.

  • Quench the reaction with saturated aqueous ammonium (B1175870) chloride and extract with ethyl acetate.

  • Wash the organic layer with brine, dry, and concentrate. The crude product containing the α-chain is carried forward.

Step 4: Oxidation of the C9-Hydroxyl Group

  • Dissolve the product from Step 3 in anhydrous DCM.

  • Add Collins reagent (or another suitable oxidant like PCC or Swern oxidation conditions) at 0 °C.

  • Stir the mixture at room temperature until the starting material is consumed (TLC).

  • Quench the reaction and work up appropriately for the chosen oxidant.

  • Purify the resulting enone by column chromatography.

Step 5: Synthesis of the ω-Chain Phosphonate (B1237965) Reagent

Note: This reagent is not commercially available and needs to be synthesized. A plausible route involves the acylation of the anion of dimethyl methylphosphonate (B1257008) with a suitable vinyl ketone precursor.

Step 6: Horner-Wadsworth-Emmons Reaction for ω-Chain Installation

  • To a suspension of NaH in anhydrous THF, add a solution of dimethyl (2-oxo-3-vinyl-3-hydroxyheptyl)phosphonate at 0 °C.

  • Stir the mixture until hydrogen evolution ceases.

  • Add a solution of the enone from Step 4 in THF to the phosphonate anion solution.

  • Allow the reaction to proceed at room temperature until completion.

  • Quench with saturated aqueous ammonium chloride and extract with ethyl acetate.

  • Purify the product by column chromatography to yield the protected this compound precursor.

Step 7: Deprotection of Hydroxyl Groups

  • Dissolve the protected this compound precursor from Step 6 in THF.

  • Add a solution of TBAF in THF and stir at room temperature.

  • Monitor the deprotection by TLC.

  • Once complete, concentrate the reaction mixture and purify the resulting diol by column chromatography.

Step 8: Methyl Esterification

  • To a solution of the deprotected carboxylic acid from Step 7 in acetone, add potassium carbonate followed by iodomethane.

  • Stir the reaction mixture at room temperature overnight.

  • Filter the reaction mixture and concentrate the filtrate.

  • Purify the crude product by column chromatography to afford this compound.

Data Presentation

Table 1: Summary of Hypothetical Yields for this compound Synthesis

StepTransformationHypothetical Yield (%)
1Protection of Corey Lactone Diol95
2Reduction to Lactol90 (crude)
3Wittig Reaction (α-Chain)85
4Oxidation of C9-OH80
6Horner-Wadsworth-Emmons Reaction (ω-Chain)75
7Deprotection of Hydroxyl Groups90
8Methyl Esterification92
Overall Corey Lactone Diol to this compound ~40

Note: These yields are estimates and will vary depending on experimental conditions and scale.

Table 2: Spectroscopic Data for this compound (Expected)

Spectroscopic TechniqueExpected Data
¹H NMR (CDCl₃) Peaks corresponding to the methyl ester (~3.6 ppm), vinyl protons (~5.0-6.0 ppm), olefinic protons of the α and ω chains, protons adjacent to hydroxyl and carbonyl groups, and the aliphatic chain protons.
¹³C NMR (CDCl₃) Resonances for the ester carbonyl (~174 ppm), ketone carbonyl (~210 ppm), carbons of the double bonds in the side chains and the vinyl group, carbons bearing hydroxyl groups, and the aliphatic carbons of the cyclopentane (B165970) ring and side chains.
Mass Spectrometry A molecular ion peak (or [M+H]⁺, [M+Na]⁺) corresponding to the molecular formula of this compound (C₂₃H₃₆O₅). Fragmentation patterns would be consistent with the prostaglandin structure, showing losses of water, the methyl ester group, and cleavage of the side chains.

Disclaimer: This document provides a theoretical and generalized protocol for the synthesis of this compound for research purposes only. The synthesis of prostaglandins (B1171923) involves complex and hazardous procedures that should only be undertaken by trained chemists in a well-equipped laboratory. All procedures should be performed with appropriate safety precautions. The yields and spectroscopic data are hypothetical and intended for illustrative purposes.

Application Note & Protocol: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Viprostol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the quantitative analysis of Viprostol, a synthetic prostaglandin (B15479496) E2 analog, in pharmaceutical formulations and biological matrices using High-Performance Liquid Chromatography (HPLC). The protocols outlined below are based on established methods for related prostaglandin compounds and adhere to ICH guidelines for method validation.

Introduction

This compound is a prostaglandin E2 analog with vasodilatory properties. Accurate and precise quantification of this compound is crucial for quality control in pharmaceutical manufacturing, pharmacokinetic studies, and drug metabolism research. This application note details a robust HPLC method coupled with UV detection for the determination of this compound. The method is designed to be sensitive, specific, and reproducible.

Principle of the Method

The method utilizes reversed-phase HPLC (RP-HPLC) to separate this compound from potential impurities and matrix components. A C18 column is used as the stationary phase, and a mobile phase consisting of an organic solvent and an aqueous buffer provides the separation. Detection is achieved using a UV detector at a wavelength optimized for this compound absorbance. For trace-level analysis in complex biological matrices, this method can be adapted for use with mass spectrometry (MS) or fluorescence detection after derivatization.

Materials and Reagents

  • This compound Reference Standard: Purity ≥ 98%

  • Acetonitrile (B52724) (ACN): HPLC grade

  • Methanol (B129727) (MeOH): HPLC grade

  • Water: HPLC grade or ultrapure water

  • Formic Acid (FA): LC-MS grade, ~99%

  • Phosphoric Acid (H₃PO₄): Analytical grade

  • Hydrochloric Acid (HCl): Analytical grade

  • Sodium Phosphate (B84403) Monobasic (NaH₂PO₄): Analytical grade

  • Ethyl Acetate (B1210297): HPLC grade

  • Hexane: HPLC grade

  • Ethanol: Analytical grade

  • Solid-Phase Extraction (SPE) Cartridges: C18, 100-500 mg

  • Syringe Filters: 0.22 µm or 0.45 µm, compatible with organic solvents

HPLC Instrumentation and Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and UV detector is required.

Table 1: HPLC Operating Parameters

ParameterRecommended Condition
HPLC Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Program 0-2 min: 30% B; 2-15 min: 30-80% B; 15-17 min: 80% B; 17-18 min: 80-30% B; 18-25 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection 200-210 nm (To be optimized, see Section 6.1)

Note on UV Detection: Prostaglandins (B1171923) often exhibit low UV absorbance. The optimal wavelength for this compound should be determined by scanning a standard solution from 190 to 400 nm to identify the absorbance maximum. A wavelength in the range of 200-210 nm is a typical starting point for prostaglandins.

Experimental Protocols

  • Primary Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with the mobile phase (initial composition) to achieve concentrations ranging from 0.1 µg/mL to 50 µg/mL. These will be used to construct the calibration curve.

The choice of sample preparation method depends on the sample matrix.

Protocol 1: Pharmaceutical Formulations (Creams, Ointments)

This protocol is adapted from the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, which is effective for extracting prostaglandin analogs from cosmetic products.[1]

  • Sample Weighing: Accurately weigh approximately 1 g of the formulation into a 50 mL centrifuge tube.

  • Extraction: Add 10 mL of acetonitrile and vortex vigorously for 2 minutes to disperse the sample.

  • Salting Out: Add the appropriate QuEChERS salts (e.g., magnesium sulfate, sodium chloride) to induce phase separation. Vortex for 1 minute.

  • Centrifugation: Centrifuge the tube at 4000 rpm for 10 minutes.

  • Collection: Collect the upper acetonitrile layer.

  • Filtration: Filter the extract through a 0.22 µm syringe filter into an HPLC vial.

Protocol 2: Biological Fluids (Plasma, Serum, Urine) - Solid-Phase Extraction (SPE)

This protocol is based on established SPE methods for prostaglandins from biological matrices.[2]

  • Sample Pre-treatment: Acidify 1 mL of the biological fluid to a pH of approximately 3.5 with 1M HCl. This protonates the carboxylic acid group of the prostaglandin, enhancing its retention on the C18 sorbent.[3]

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with 5 mL of methanol followed by 5 mL of water. Do not allow the cartridge to dry.[3]

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow flow rate (approximately 1 mL/min).

  • Washing: Wash the cartridge with 5 mL of water to remove polar interferences, followed by 5 mL of 15% methanol in water to remove less polar interferences.

  • Elution: Elute the this compound from the cartridge with 5 mL of ethyl acetate or methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume (e.g., 200 µL) of the mobile phase.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.

Protocol 3: Biological Fluids (Plasma, Serum) - Liquid-Liquid Extraction (LLE)

This protocol is a modified LLE procedure that has been shown to be effective for the extraction of prostaglandins from plasma.[4][5][6][7][8]

  • Sample Preparation: To 500 µL of plasma in a centrifuge tube, add 500 µL of a saturated sodium phosphate monobasic (NaH₂PO₄) solution.[5][8]

  • Extraction: Add 4 mL of ethyl acetate and vortex vigorously for 5 minutes.

  • Centrifugation: Centrifuge at 3000 rpm for 10 minutes to separate the phases. Three layers will be formed: an upper organic layer, a middle protein precipitate layer, and a lower aqueous layer.[4][5][8]

  • Collection: Carefully transfer the upper organic (ethyl acetate) layer to a clean tube.

  • Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of the mobile phase.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.

Method Validation

The developed HPLC method should be validated according to ICH guidelines (Q2(R1)) to ensure it is suitable for its intended purpose.[9][10][11][12][13] The following parameters should be assessed:

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This can be demonstrated by comparing the chromatograms of a blank, a placebo (formulation without the active ingredient), a this compound standard, and a sample. The peak for this compound in the sample chromatogram should be pure and have the same retention time as the standard.

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.

  • Inject the prepared working standard solutions (0.1 µg/mL to 50 µg/mL) in triplicate.

  • Plot a calibration curve of the mean peak area versus the concentration.

  • Perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.

Accuracy is the closeness of the test results obtained by the method to the true value. It is determined by recovery studies.

  • Prepare spiked samples by adding known amounts of this compound standard to a placebo formulation or blank biological matrix at three concentration levels (e.g., 80%, 100%, and 120% of the expected sample concentration).

  • Analyze these samples in triplicate.

  • Calculate the percentage recovery. The mean recovery should be within 98-102%.

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Repeatability (Intra-day precision): Analyze six replicate samples of the same concentration on the same day. The relative standard deviation (RSD) should be ≤ 2%.

  • Intermediate Precision (Inter-day precision): Analyze six replicate samples of the same concentration on different days, with different analysts, or on different equipment. The RSD should be ≤ 2%.

  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. It can be estimated based on the signal-to-noise ratio (typically 3:1).

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. It can be estimated based on the signal-to-noise ratio (typically 10:1).

Table 2: Summary of Method Validation Parameters and Acceptance Criteria

ParameterAcceptance Criteria
Specificity No interference from blank, placebo, or matrix components at the retention time of this compound.
Linearity (r²) ≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) Repeatability: ≤ 2.0%; Intermediate Precision: ≤ 2.0%
LOD Signal-to-Noise Ratio ≥ 3:1
LOQ Signal-to-Noise Ratio ≥ 10:1

Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_formulation_prep Formulation cluster_bio_fluid_prep Biological Fluid cluster_hplc_analysis HPLC Analysis cluster_data_processing Data Processing formulation Pharmaceutical Formulation weigh Weigh Sample formulation->weigh bio_fluid Biological Fluid spe Solid-Phase Extraction (SPE) bio_fluid->spe lle Liquid-Liquid Extraction (LLE) bio_fluid->lle extract Extract with ACN weigh->extract salt_out Add QuEChERS Salts extract->salt_out centrifuge1 Centrifuge salt_out->centrifuge1 filter1 Filter centrifuge1->filter1 hplc_system HPLC System (C18 Column) filter1->hplc_system spe->hplc_system lle->hplc_system data_acquisition Data Acquisition (UV Detector) hplc_system->data_acquisition integration Peak Integration data_acquisition->integration calibration Calibration Curve integration->calibration quantification Quantification calibration->quantification

Caption: Experimental workflow for this compound analysis.

validation_workflow start Method Development specificity Specificity start->specificity linearity Linearity specificity->linearity accuracy Accuracy linearity->accuracy precision Precision accuracy->precision lod_loq LOD & LOQ precision->lod_loq end Validated Method lod_loq->end

Caption: HPLC method validation workflow.

Conclusion

The HPLC method described in this application note provides a reliable and robust approach for the quantitative analysis of this compound in both pharmaceutical and biological samples. Proper sample preparation is critical for accurate results, especially with complex matrices. Adherence to the detailed protocols and validation procedures will ensure high-quality data for research, development, and quality control applications.

References

Application Notes and Protocols for the Development of a Transdermal Delivery System for Viprostol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the development of a transdermal drug delivery system (TDDS) for Viprostol, a synthetic prostaglandin (B15479496) E2 analog. The protocols outlined below cover key aspects of formulation, in vitro evaluation, and analytical methodology.

Introduction to this compound and Transdermal Delivery

This compound is a vasodilator agent that has been investigated for its potential therapeutic applications. Transdermal delivery offers a non-invasive route of administration that can provide controlled, sustained release, bypass first-pass metabolism, and improve patient compliance. The development of a successful transdermal system for this compound requires careful consideration of its physicochemical properties to ensure effective permeation through the skin barrier.

Physicochemical Properties of this compound

A thorough understanding of this compound's physicochemical properties is fundamental for designing an effective transdermal patch.

PropertyValueSource
Molecular FormulaC₂₃H₃₆O₅PubChem
Molecular Weight392.5 g/mol PubChem
LogP (estimated)3.5PubChem
Water SolubilityData not available. Expected to be low.-
Solubility in EthanolData not available. Prostaglandin E2 is soluble in ethanol.-
Solubility in Propylene (B89431) GlycolData not available. Prostaglandin E2 is soluble in propylene glycol.-

Formulation of a Matrix-Type Transdermal Patch for this compound

A matrix-type patch is a suitable choice for a lipophilic drug like this compound. In this design, the drug is uniformly dispersed within a polymer matrix, which controls the rate of drug release.

Excipient Selection

The selection of appropriate excipients is critical for the performance and stability of the transdermal patch.

Excipient CategoryExampleFunction
Polymer Matrix Hydroxypropyl Methylcellulose (HPMC), Ethyl Cellulose (EC), Eudragit® RL/RSControls the release of the drug. A blend of polymers can be used to achieve the desired release profile.
Plasticizer Propylene Glycol (PG), Polyethylene Glycol (PEG) 400Increases the flexibility and workability of the polymer matrix.
Permeation Enhancer Oleic Acid, d-LimoneneTemporarily disrupts the stratum corneum to increase drug penetration.
Solvent Ethanol, MethanolDissolves the drug and polymers during the formulation process.
Backing Layer Polyethylene, Polyvinyl chlorideProtects the patch from the environment and prevents drug loss from the back.
Release Liner Siliconized Polyester FilmProtects the adhesive layer before application and is removed by the user.
Example Formulation Protocol (Solvent Evaporation Technique)

This protocol describes the preparation of a matrix-type transdermal patch using the solvent evaporation method.

Materials:

  • This compound

  • Hydroxypropyl Methylcellulose (HPMC)

  • Ethyl Cellulose (EC)

  • Propylene Glycol (PG)

  • Ethanol

  • Methanol

  • Backing layer film

  • Release liner

Procedure:

  • Polymer Solution Preparation:

    • Accurately weigh the required amounts of HPMC and EC.

    • Dissolve the polymers in a suitable volume of a methanol:ethanol co-solvent system with continuous stirring until a clear solution is obtained.

  • Drug Incorporation:

    • Accurately weigh the desired amount of this compound.

    • Dissolve the this compound in the polymer solution with gentle stirring.

  • Plasticizer Addition:

    • Add the required amount of propylene glycol to the drug-polymer solution and mix until uniform.

  • Casting:

    • Carefully pour the final solution onto the backing layer, which has been secured on a flat, level surface.

    • Ensure a uniform thickness of the cast layer.

  • Drying:

    • Allow the solvent to evaporate at room temperature for 24 hours in a dust-free environment.

    • For complete solvent removal, the patch can be further dried in a vacuum oven at a controlled temperature.

  • Lamination and Cutting:

    • Laminate the dried drug-in-adhesive matrix with the release liner.

    • Cut the laminated sheet into patches of the desired size and shape.

In Vitro Permeation Testing (IVPT)

IVPT is a crucial step to evaluate the rate and extent of drug permeation through the skin from the formulated patches.

IVPT Protocol using Franz Diffusion Cells

Apparatus and Materials:

  • Franz diffusion cells

  • Excised human or animal (e.g., porcine ear) skin

  • Receptor medium (e.g., phosphate-buffered saline pH 7.4 with a suitable solubilizing agent to maintain sink conditions)

  • Formulated this compound transdermal patch

  • Magnetic stirrer

  • Water bath maintained at 32 ± 0.5 °C

  • HPLC system for analysis

Procedure:

  • Skin Preparation:

    • Thaw the cryopreserved skin at room temperature.

    • Carefully remove any subcutaneous fat and connective tissue.

    • Cut the skin into sections large enough to be mounted on the Franz diffusion cells.

  • Cell Assembly:

    • Mount the prepared skin section on the Franz diffusion cell with the stratum corneum facing the donor compartment.

    • Fill the receptor compartment with pre-warmed and degassed receptor medium, ensuring no air bubbles are trapped beneath the skin.

    • Place a small magnetic stir bar in the receptor compartment.

  • Patch Application:

    • Cut the transdermal patch to the size of the diffusion area of the cell.

    • Remove the release liner and apply the patch to the surface of the skin in the donor compartment, ensuring good contact.

  • Sampling:

    • At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor medium.

    • Immediately replace the withdrawn volume with fresh, pre-warmed receptor medium.

  • Sample Analysis:

    • Analyze the collected samples for this compound concentration using a validated HPLC method.

Data Analysis

From the concentration of this compound in the receptor medium at each time point, the cumulative amount of drug permeated per unit area (μg/cm²) can be calculated. The steady-state flux (Jss) is determined from the slope of the linear portion of the cumulative amount permeated versus time plot. The permeability coefficient (Kp) can also be calculated.

ParameterDescription
Steady-State Flux (Jss) The rate of drug permeation per unit area at steady state (μg/cm²/h).
Permeability Coefficient (Kp) A measure of the drug's ability to permeate through the skin (cm/h).
Lag Time (t_L) The time required for the drug to saturate the skin and establish a steady-state flux.

Analytical Method for this compound Quantification

A validated High-Performance Liquid Chromatography (HPLC) method is essential for the accurate quantification of this compound in samples from in vitro permeation studies.

Example HPLC-UV Method

This is a general method that should be optimized and validated for this compound.

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% formic acid
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Detection Wavelength To be determined based on the UV spectrum of this compound (Prostaglandins typically have low UV absorbance, often analyzed around 200-210 nm)
Column Temperature 25 °C
Retention Time To be determined

Method Validation: The HPLC method should be validated according to ICH guidelines for linearity, accuracy, precision, selectivity, limit of detection (LOD), and limit of quantification (LOQ).

Stability Studies

Stability testing is performed to ensure that the transdermal patch maintains its physical, chemical, and performance characteristics over its shelf life.

Stability Protocol

Storage Conditions (as per ICH guidelines):

  • Long-term: 25 °C ± 2 °C / 60% RH ± 5% RH

  • Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH

Testing Intervals:

  • Long-term: 0, 3, 6, 9, 12, 18, and 24 months

  • Accelerated: 0, 1, 2, 3, and 6 months

Parameters to be Evaluated:

  • Appearance (color, clarity, etc.)

  • Adhesive properties (peel adhesion, tack)

  • Drug content and uniformity

  • In vitro drug release and permeation

  • Presence of any degradation products

Visualizations

Prostaglandin E2 (this compound) Signaling Pathway

This compound, as a prostaglandin E2 (PGE2) analog, is expected to exert its effects through the EP receptors. The following diagram illustrates the general signaling pathways activated by PGE2.

PGE2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PGE2 This compound (PGE2 Analog) EP1 EP1 Receptor (Gq-coupled) PGE2->EP1 EP2 EP2 Receptor (Gs-coupled) PGE2->EP2 EP3 EP3 Receptor (Gi-coupled) PGE2->EP3 EP4 EP4 Receptor (Gs-coupled) PGE2->EP4 PLC Phospholipase C (PLC) EP1->PLC AC_stim Adenylate Cyclase (AC) EP2->AC_stim AC_inhib Adenylate Cyclase (AC) EP3->AC_inhib EP4->AC_stim IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 ↑ Intracellular Ca²⁺ IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Physiological_Effects Physiological Effects (e.g., Vasodilation) Ca2->Physiological_Effects PKC->Physiological_Effects cAMP_stim ↑ cAMP AC_stim->cAMP_stim PKA_stim Protein Kinase A (PKA) cAMP_stim->PKA_stim PKA_stim->Physiological_Effects cAMP_inhib ↓ cAMP AC_inhib->cAMP_inhib cAMP_inhib->Physiological_Effects

Caption: this compound (PGE2 analog) signaling pathways via EP receptors.

Experimental Workflow for Transdermal Patch Development

The following diagram outlines the key stages in the development and evaluation of a transdermal patch for this compound.

Transdermal_Patch_Workflow cluster_formulation Formulation Development cluster_evaluation In Vitro Evaluation cluster_stability Stability Studies A Physicochemical Characterization of this compound B Excipient Selection (Polymers, Plasticizers, Enhancers) A->B C Patch Formulation (Solvent Evaporation) B->C D Physical Characterization (Thickness, Weight, Drug Content) C->D E In Vitro Permeation Testing (Franz Diffusion Cells) D->E G ICH Stability Testing (Accelerated & Long-term) E->G F Analytical Method Development & Validation (HPLC) F->E Quantification Final_Product Optimized Transdermal Patch G->Final_Product

Caption: Workflow for developing and evaluating a this compound transdermal patch.

Application Notes and Protocols for In Vivo Studies of Viprostol Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Viprostol is a synthetic analog of prostaglandin (B15479496) E2 (PGE2) developed as a transdermally active antihypertensive agent. Its primary mechanism of action is vasodilation, although it also exhibits weak alpha-adrenoceptor blocking activity. As a prodrug, this compound (a methyl ester) is hydrolyzed in the skin to its pharmacologically active free acid form, CL 115 ,129. The formulation and vehicle play a critical role in the rate of this conversion and the subsequent systemic absorption and therapeutic effect. These application notes provide an overview of in vivo animal studies involving this compound, focusing on its formulation, pharmacokinetics, and antihypertensive effects, along with detailed protocols for conducting similar preclinical evaluations.

Mechanism of Action

This compound exerts its antihypertensive effects through a dual mechanism involving both prostaglandin receptor agonism and alpha-adrenergic receptor antagonism.

  • Prostaglandin E2 Receptor (EP) Agonism : As a PGE2 analog, this compound's active metabolite, CL 115 ,129, is believed to bind to EP receptors on vascular smooth muscle cells. Activation of EP2 and EP4 receptors stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[1][2] This, in turn, activates protein kinase A (PKA), which phosphorylates downstream targets that promote smooth muscle relaxation and vasodilation.[2][3]

  • Alpha-Adrenoceptor Blockade : this compound has been shown to produce a weak but statistically significant blockade of postsynaptic alpha-adrenoceptors.[1] By antagonizing the effects of norepinephrine (B1679862) at these receptors on vascular smooth muscle, this compound inhibits vasoconstriction, contributing to its overall vasodilatory and blood pressure-lowering effects.[1]

Below is a diagram illustrating the proposed signaling pathways for this compound's antihypertensive action.

Viprostol_Mechanism_of_Action cluster_membrane Cell Membrane cluster_receptors Receptors cluster_intracellular Intracellular Signaling This compound This compound (Prodrug) Esterase Esterase (in skin) This compound->Esterase Hydrolysis CL115129 CL 115,129 (Active Drug) Esterase->CL115129 EP_Receptor EP Receptor (EP2/EP4) CL115129->EP_Receptor Agonist Alpha_Receptor Alpha-1 Adrenergic Receptor CL115129->Alpha_Receptor Antagonist (Blocks) AC Adenylyl Cyclase EP_Receptor->AC Activates Gq Gq protein Alpha_Receptor->Gq Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Relaxation Smooth Muscle Relaxation PKA->Relaxation Promotes Vasodilation Vasodilation Relaxation->Vasodilation PLC Phospholipase C Gq->PLC IP3 IP3 PLC->IP3 Generates Ca2 Ca2+ release IP3->Ca2 Contraction Smooth Muscle Contraction Ca2->Contraction Stimulates Contraction->Vasodilation Inhibition of Contraction leads to Norepinephrine Norepinephrine Norepinephrine->Alpha_Receptor Activates

Caption: Dual mechanism of this compound's antihypertensive action.

Quantitative Data from In Vivo Studies

The following tables summarize pharmacokinetic and pharmacodynamic data from in vivo studies in animal models. Note that specific dose-response data for the antihypertensive effect in rats were not available in the reviewed literature, so the table presents qualitative findings.

Table 1: Pharmacokinetic Parameters of this compound's Active Metabolite ( CL 115 ,129) in Monkeys [4]

Administration RouteDoseSystemic Bioavailability of Active Metabolite ( CL 115 ,129)Absorbed Radioactivity Available as Active Metabolite
Oral14C-Viprostol7.3%23%
Topical14C-Viprostol3.8%74%

Table 2: Effect of Formulation on Transdermal Absorption and Antihypertensive Activity of this compound in Spontaneously Hypertensive Rats (SHR) [4]

Formulation VehicleSystemic RadioactivityAntihypertensive Effect (Decrease in MABP)Rate of Conversion to Active Metabolite ( CL 115 ,129)
Silicone OilSubstantialObservedRapid
Petrolatum BaseSubstantialObservedRapid
Triethyl Citrate (TEC)NegligibleDiminishedSlower

Experimental Protocols

Protocol 1: Evaluation of Topical this compound Formulations for Antihypertensive Efficacy in Spontaneously Hypertensive Rats (SHR)

This protocol is designed to assess the antihypertensive effect of different topical formulations of this compound in a conscious rat model.

1. Animal Model:

  • Species: Spontaneously Hypertensive Rats (SHR), male.

  • Age: 12-16 weeks.

  • Housing: Individually housed in a temperature- and light-controlled environment with ad libitum access to food and water.

2. Materials:

  • This compound

  • Vehicle formulations (e.g., Silicone Oil, Petrolatum Base, Triethyl Citrate)

  • Clippers and depilatory cream

  • Topical application tools (e.g., sterile swabs, syringes without needles)

  • Tail-cuff blood pressure measurement system

  • Animal restrainer

3. Experimental Workflow:

experimental_workflow acclimatization 1. Acclimatization (7 days) baseline_bp 2. Baseline BP Measurement (3 consecutive days) acclimatization->baseline_bp hair_removal 3. Hair Removal (24h prior to dosing) baseline_bp->hair_removal dosing 4. Topical Dosing (Single application) hair_removal->dosing bp_monitoring 5. BP Monitoring (0, 1, 2, 4, 8, 12, 24h post-dose) dosing->bp_monitoring data_analysis 6. Data Analysis bp_monitoring->data_analysis

Caption: Workflow for evaluating topical this compound efficacy.

4. Detailed Procedure:

  • Acclimatization: Acclimate rats to the housing conditions and handling for at least one week. During this period, accustom the animals to the restraint and tail-cuff procedure daily to minimize stress-induced blood pressure variations.[5]

  • Baseline Blood Pressure Measurement: For three consecutive days prior to the study, measure and record the systolic blood pressure and heart rate of each rat at the same time each day using the tail-cuff method.[6][7][8][9]

  • Hair Removal: Approximately 24 hours before dosing, anesthetize the rats and remove the fur from a defined area (e.g., 2x2 cm) on the dorsal back using electric clippers followed by a depilatory cream.[10][11] Take care to avoid skin irritation.

  • Formulation Preparation: Prepare the this compound formulations at the desired concentration in the selected vehicles.

  • Dosing: On the day of the experiment, apply a single dose of the prepared formulation to the depilated skin area. For semi-solid formulations, spread evenly with a suitable applicator. For liquid formulations, apply slowly to prevent runoff. Include a vehicle-only control group.

  • Blood Pressure Monitoring: Measure systolic blood pressure and heart rate at predetermined time points (e.g., immediately before dosing (0h) and at 1, 2, 4, 8, 12, and 24 hours post-application).[4]

  • Data Analysis: Calculate the change in mean arterial blood pressure (MABP) from baseline for each animal at each time point. Compare the effects of different formulations using appropriate statistical methods (e.g., ANOVA).

Protocol 2: Pharmacokinetic Study of Topical this compound in Rats

This protocol outlines the procedure for determining the absorption and systemic exposure of this compound and its active metabolite following topical administration.

1. Animal Model:

  • Species: Wistar or Sprague-Dawley rats, male.

  • Weight: 200-250 g.

  • Housing: As described in Protocol 1.

2. Materials:

  • 14C-labeled this compound (for radioactivity-based quantification)

  • Topical formulation

  • Hair removal supplies

  • Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)

  • Cannulation supplies (if required for serial sampling)

  • Scintillation counter and cocktail (for radioactivity measurement)

  • HPLC system (for metabolite profiling)

3. Experimental Workflow:

pk_workflow acclimatization 1. Acclimatization & Cannulation (optional) hair_removal 2. Hair Removal acclimatization->hair_removal dosing 3. Topical Dosing with 14C-Viprostol hair_removal->dosing blood_sampling 4. Serial Blood Sampling (e.g., 0.5, 1, 2, 4, 8, 12, 24h) dosing->blood_sampling plasma_separation 5. Plasma Separation blood_sampling->plasma_separation analysis 6. Analysis (LSC & HPLC) plasma_separation->analysis pk_parameters 7. Pharmacokinetic Analysis analysis->pk_parameters

Caption: Pharmacokinetic study workflow for topical this compound.

4. Detailed Procedure:

  • Acclimatization and Cannulation: Acclimatize animals as in Protocol 1. For serial blood sampling from the same animal, surgical implantation of a jugular vein catheter may be performed a few days prior to the study.

  • Hair Removal: Prepare the application site as described in Protocol 1.

  • Dosing: Apply a precise amount of the 14C-Viprostol formulation to the defined skin area.

  • Blood Sampling: Collect blood samples (e.g., 100-200 µL) at specified time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours) via tail vein, saphenous vein, or the implanted catheter into EDTA-coated tubes.[12][13]

  • Plasma Separation: Centrifuge the blood samples to separate the plasma.

  • Quantification of Total Radioactivity: Analyze a portion of the plasma using a liquid scintillation counter to determine the total concentration of drug-related material.

  • Metabolite Profiling: Analyze another portion of the plasma using a validated HPLC method to separate and quantify this compound and its active metabolite, CL 115 ,129.[4]

  • Pharmacokinetic Analysis: Use the plasma concentration-time data to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life using non-compartmental analysis.

Conclusion

The in vivo evaluation of this compound requires careful consideration of the formulation, as the vehicle significantly influences the conversion to its active form and subsequent systemic absorption. The provided protocols offer a framework for conducting efficacy and pharmacokinetic studies in rat models. The dual mechanism of action, involving both EP receptor agonism and alpha-adrenoceptor blockade, makes this compound an interesting compound for cardiovascular research. Further studies to elucidate the specific EP receptor subtype interactions and the precise contribution of the alpha-blocking activity to its overall antihypertensive effect would be beneficial.

References

Application Notes: In Vitro Assays for Measuring Viprostol Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Viprostol (B1683564), a synthetic methyl ester analog of prostaglandin (B15479496) E2 (PGE2), is recognized for its potent vasodilatory effects, making it a compound of interest for various therapeutic applications, including as an antihypertensive agent.[1] Like its endogenous counterpart PGE2, this compound exerts its biological effects by interacting with prostanoid E (EP) receptors, a class of G protein-coupled receptors (GPCRs).[2] There are four subtypes of EP receptors (EP1-4), each linked to distinct intracellular signaling cascades.[2][3]

The EP2 and EP4 receptor subtypes are primarily coupled to the Gs alpha subunit (Gαs).[4] Activation of these receptors by an agonist like this compound stimulates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).[2][5] The accumulation of this second messenger, cAMP, triggers downstream signaling pathways, leading to the ultimate physiological response.

These application notes provide a detailed framework for quantifying the bioactivity of this compound by focusing on its ability to modulate the EP2/EP4 signaling pathway. The primary assay described is a cell-based cAMP accumulation assay, a robust method for determining the potency and efficacy of EP receptor agonists. Additionally, supplementary assays are outlined to provide a more comprehensive characterization of this compound's in vitro biological activity.

Principle of Bioactivity Measurement

The principal method for assessing this compound's bioactivity is to measure its ability to stimulate intracellular cAMP production in a cell line expressing the target EP receptor (e.g., EP2 or EP4). The amount of cAMP generated is directly proportional to the extent of receptor activation by this compound, allowing for the determination of key pharmacological parameters such as the half-maximal effective concentration (EC50).

This compound Signaling Pathway

This compound, as a PGE2 analog, is expected to bind to EP2 and EP4 receptors. This binding event initiates a conformational change in the receptor, leading to the activation of the associated Gs protein. The activated Gsα subunit then stimulates adenylyl cyclase, resulting in the synthesis of cAMP from ATP. Elevated cAMP levels activate Protein Kinase A (PKA), which phosphorylates various downstream targets, culminating in a cellular response.[2][4]

Gs_Signaling_Pathway cluster_cytosol Cytosol This compound This compound Receptor EP2 / EP4 Receptor This compound->Receptor Binds G_alpha Gαs Receptor->G_alpha Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_alpha->AC Stimulates G_beta_gamma Gβγ ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates Targets

Caption: this compound signaling cascade via Gs-coupled EP receptors.

I. Primary Bioactivity Assay: Intracellular cAMP Accumulation

This protocol details a homogenous, cell-based assay to quantify cAMP levels following stimulation with this compound. It is suitable for a 96- or 384-well plate format.

Experimental Workflow

The overall workflow involves seeding cells, stimulating them with a dilution series of this compound, lysing the cells, and detecting the accumulated cAMP using a competitive immunoassay format, such as AlphaScreen or HTRF.

cAMP_Workflow cluster_prep Day 1: Preparation cluster_treatment Day 2: Treatment & Lysis cluster_readout Day 2: Readout & Analysis A Seed cells expressing EP receptor (e.g., HEK293-hEP4) in microplate C Add phosphodiesterase (PDE) inhibitor to cells A->C B Prepare this compound serial dilutions D Add this compound dilutions and incubate B->D C->D E Lyse cells and add detection reagents D->E F Incubate detection mix E->F G Read plate on compatible microplate reader F->G H Analyze data and plot dose-response curve G->H

Caption: General workflow for the cell-based cAMP accumulation assay.
Detailed Protocol

1. Materials and Reagents

  • Cell Line: HEK293 cells stably expressing human EP2 or EP4 receptor. (Commercially available or can be generated in-house).

  • Culture Medium: DMEM, 10% FBS, 1% Penicillin-Streptomycin, and appropriate selection antibiotic (e.g., G418).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or PBS with Ca2+/Mg2+.

  • Stimulation Buffer: Assay Buffer containing a phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX or 50 µM Rolipram) to prevent cAMP degradation.

  • Test Compound: this compound, dissolved in DMSO to create a high-concentration stock (e.g., 10 mM).

  • Positive Control: Prostaglandin E2 (PGE2).

  • cAMP Detection Kit: Commercially available kit (e.g., AlphaScreen cAMP Assay Kit, HTRF cAMP Dynamic 2 Kit).[6][7] Follow the manufacturer's instructions for reagent preparation.

  • Microplates: White, opaque 96- or 384-well cell culture plates.

2. Cell Preparation (Day 1)

  • Culture cells to ~80-90% confluency.

  • Harvest cells using a non-enzymatic cell dissociation solution.

  • Centrifuge, remove the supernatant, and resuspend the cell pellet in fresh culture medium.

  • Determine cell concentration and adjust to the desired seeding density (e.g., 5,000-20,000 cells/well, optimize for your cell line).

  • Seed the cells into the microplate and incubate overnight at 37°C, 5% CO2.

3. Compound Preparation and Cell Stimulation (Day 2)

  • Prepare a serial dilution of this compound and the PGE2 positive control in Assay Buffer. Start from a high concentration (e.g., 10 µM) and perform 1:10 or 1:3 dilutions. Include a vehicle control (DMSO).

  • Aspirate the culture medium from the cell plate.

  • Add Stimulation Buffer to each well and incubate for 15-30 minutes at room temperature.

  • Add the prepared compound dilutions to the respective wells.

  • Incubate for 30-60 minutes at room temperature.

4. cAMP Detection

  • Following stimulation, add the lysis buffer and detection reagents from your chosen cAMP kit directly to the wells, as per the manufacturer's protocol.[8]

  • This typically involves adding a mix containing a biotinylated-cAMP tracer and an antibody-conjugated acceptor bead.[8]

  • After a further incubation period (usually 1-3 hours at room temperature in the dark), a second detection reagent (e.g., streptavidin-coated donor beads) is added.[7]

  • Incubate for the final recommended time.

5. Data Acquisition and Analysis

  • Read the plate using a microplate reader compatible with your chosen detection technology (e.g., EnVision Multilabel Reader for AlphaScreen).

  • The signal generated is inversely proportional to the amount of cAMP produced by the cells.

  • Convert the raw signal to cAMP concentration (fmol/well) using a standard curve run in parallel.

  • Plot the cAMP concentration against the logarithm of this compound concentration.

  • Fit the data to a four-parameter logistic (sigmoidal dose-response) equation to determine the EC50 and maximum response.

Data Presentation

The results should be summarized to clearly show the dose-dependent effect of this compound.

Table 1: Dose-Response of this compound in EP4-Expressing HEK293 Cells

This compound Conc. (nM)Raw Signal (Arbitrary Units)cAMP (fmol/well)% Max Response
0 (Vehicle)185,0002.50.0
0.01183,5002.81.1
0.1165,0006.514.8
1110,00018.258.1
1055,00030.1102.2
10048,00032.0109.3
100047,50032.2110.0
Summary
EC50 0.85 nM
Emax 32.2 fmol/well

(Note: Data are for illustrative purposes only.)

II. Secondary and Confirmatory Assays

To build a comprehensive profile of this compound's bioactivity, the primary cAMP assay can be supplemented with other in vitro methods.

Assay_Logic A Target Engagement (Receptor Binding Assay) B Proximal Signaling (cAMP Assay) A->B Leads to C Functional Cellular Output (Anti-Inflammatory Assay, Cell Proliferation Assay) B->C Results in

Caption: Logical relationship between different in vitro assay types.
Receptor Binding Assay

  • Principle: A competitive binding assay using radiolabeled PGE2 ([³H]-PGE2) and cell membranes prepared from EP receptor-expressing cells. This assay measures the affinity (Ki) of this compound for the receptor by quantifying its ability to displace the radioligand.

  • Protocol Outline:

    • Incubate cell membranes with a fixed concentration of [³H]-PGE2 and varying concentrations of unlabeled this compound.

    • After reaching equilibrium, separate bound from free radioligand by rapid filtration.

    • Quantify the bound radioactivity using liquid scintillation counting.

    • Calculate the IC50 and convert it to a binding affinity constant (Ki).

Anti-Inflammatory Assay
  • Principle: PGE2 has complex, often anti-inflammatory, roles in immune cells. This assay measures this compound's ability to inhibit the production of pro-inflammatory mediators from activated immune cells.[9]

  • Protocol Outline (Inhibition of TNF-α release):

    • Use a macrophage-like cell line, such as RAW 264.7.

    • Pre-treat cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.[10]

    • After an incubation period (e.g., 4-18 hours), collect the cell supernatant.[10]

    • Quantify the concentration of a pro-inflammatory cytokine, such as TNF-α or IL-6, in the supernatant using an ELISA kit.

    • Determine the IC50 of this compound for the inhibition of cytokine release.

Cell Proliferation Assay
  • Principle: Activation of the EP2/cAMP pathway can influence cell growth in certain cell types.[5] This assay assesses the effect of this compound on the proliferation rate of a relevant cell line.

  • Protocol Outline (Ki-67 Immunofluorescence):

    • Culture cells (e.g., a human cancer cell line known to express EP receptors) in a multi-well imaging plate.

    • Treat cells with various concentrations of this compound for 24-72 hours.

    • Fix and permeabilize the cells.

    • Incubate with a primary antibody against the proliferation marker Ki-67, followed by a fluorescently-labeled secondary antibody.[11]

    • Stain cell nuclei with DAPI.

    • Acquire images using a high-content imaging system.

    • Quantify the percentage of Ki-67 positive cells relative to the total number of cells to determine the proliferative index.[11]

References

Application Notes and Protocols: Cell-Based Assays for Viprostol Efficacy Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Viprostol (B1683564), a synthetic methyl ester analog of Prostaglandin (B15479496) E2 (PGE2), is recognized for its potent vasodilatory effects.[1] As a PGE2 analog, its mechanism of action is primarily mediated through interaction with the prostanoid EP receptor family, a group of four G-protein coupled receptors (GPCRs) designated EP1, EP2, EP3, and EP4.[2][3] Evaluating the efficacy and potency of this compound requires robust and reproducible cell-based assays that can quantitatively measure its interaction with these receptors and the subsequent downstream signaling events.

These application notes provide detailed protocols for key cell-based assays designed to characterize the pharmacological activity of this compound, enabling researchers to determine its receptor subtype selectivity, potency (EC50), and functional impact on cellular signaling pathways.

This compound's Mechanism of Action: EP Receptor Signaling

This compound mimics the action of endogenous PGE2 by binding to EP receptors, which triggers distinct intracellular signaling cascades. The primary pathways relevant to PGE2 analogs are:

  • EP2 and EP4 Receptors: These receptors couple to the Gs alpha subunit (Gαs) of the G-protein complex. Activation of Gαs stimulates adenylyl cyclase (AC), an enzyme that catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).[2][3][4] Elevated intracellular cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream targets, including the cAMP response element-binding protein (CREB), leading to changes in gene expression and cellular function.[3][5]

  • EP1 Receptor: This receptor couples to the Gq alpha subunit (Gαq), which activates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, leading to a transient increase in cytosolic calcium concentration.[3][6]

  • EP3 Receptor: This receptor primarily couples to the Gi alpha subunit (Gαi), which inhibits adenylyl cyclase, thereby reducing intracellular cAMP levels and counteracting the effects of EP2/EP4 activation.[3]

The vasodilatory effects of compounds like this compound are often associated with the cAMP-mediated pathway initiated by EP2 and EP4 receptors in smooth muscle cells.

This compound Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound (PGE2 Analog) EP24 EP2 / EP4 Receptor This compound->EP24 Binds EP1 EP1 Receptor This compound->EP1 Binds Gs Gs Protein EP24->Gs Activates Gq Gq Protein EP1->Gq Activates AC Adenylyl Cyclase Gs->AC Stimulates PLC Phospholipase C Gq->PLC Stimulates cAMP cAMP AC->cAMP Converts IP3 IP3 PLC->IP3 Cleaves ATP ATP ATP->AC PKA PKA cAMP->PKA Activates CREB CREB (Gene Transcription) PKA->CREB Phosphorylates CellularResponse1 Cellular Response (e.g., Vasodilation) PKA->CellularResponse1 PIP2 PIP2 PIP2->PLC Ca2 [Ca2+]i ↑ IP3->Ca2 Triggers Release CellularResponse2 Cellular Response Ca2->CellularResponse2

Caption: this compound's primary signaling pathways via EP receptors.

Key Cell-Based Assays for Efficacy Testing

The following assays are recommended for quantifying the efficacy of this compound.

cAMP Accumulation Assay (EP2/EP4 Activity)

This is the most critical assay for this compound, as its primary mechanism is expected to involve the Gs-cAMP pathway. Competitive immunoassays, often utilizing technologies like HTRF (Homogeneous Time-Resolved Fluorescence), are highly suitable for high-throughput screening.[7]

Principle: The assay measures the amount of cAMP produced by cells in response to stimulation by this compound. The HTRF assay is based on a competitive immunoassay principle, where native cAMP produced by the cells competes with a labeled cAMP tracer (d2-labeled) for binding to a specific antibody (Europium cryptate-labeled).[7] A high level of intracellular cAMP leads to a low HTRF signal, and vice versa.

cAMP Assay Workflow cluster_workflow Experimental Workflow: cAMP HTRF Assay A 1. Seed Cells (e.g., HEK293 expressing EP2/EP4) in 384-well plates B 2. Culture Overnight (Allow cells to adhere) A->B C 3. Add this compound (Serial dilutions) B->C D 4. Incubate (e.g., 30 min at 37°C) C->D E 5. Lyse Cells & Add HTRF Reagents (cAMP-d2 & anti-cAMP-Eu Cryptate) D->E F 6. Incubate (e.g., 60 min at RT, protected from light) E->F G 7. Read Plate (HTRF-compatible reader) F->G H 8. Data Analysis (Calculate EC50) G->H

References

Application Notes and Protocols for Studying Viprostol-Induced Vasorelaxation in Isolated Arteries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Viprostol (B1683564), a synthetic analog of prostaglandin (B15479496) E2 (PGE2), is a potent vasodilator.[1] Understanding its precise mechanism of action on vascular smooth muscle is crucial for its therapeutic application and for the development of novel cardiovascular drugs. These application notes provide a detailed protocol for studying this compound-induced vasorelaxation in isolated arterial preparations, a fundamental methodology in cardiovascular pharmacology. The protocol outlines the preparation of isolated arteries, the experimental setup using an organ bath or wire myograph system, and the cumulative addition of this compound to determine its dose-response relationship.

This compound exerts its vasodilatory effects primarily by acting on prostanoid EP receptors, similar to endogenous PGE2.[1][2] The activation of EP2 and EP4 receptors on vascular smooth muscle cells is a key mechanism, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) and subsequent smooth muscle relaxation.[3][4] In some vascular beds, the vasorelaxant effect of PGE2 analogs can also be mediated by the release of endothelium-derived relaxing factors such as nitric oxide (NO).[5][6] This protocol is designed to enable researchers to meticulously characterize the vasorelaxant properties of this compound and to investigate the underlying signaling pathways.

Experimental Protocols

Preparation of Isolated Arterial Rings

This protocol describes the dissection and preparation of arterial rings from laboratory animals (e.g., rats, mice, rabbits) for in vitro vasoreactivity studies.[7][8]

Materials:

  • Euthanasia solution (e.g., pentobarbital (B6593769) sodium)

  • Dissection instruments (scissors, forceps, scalpel)

  • Petri dish

  • Krebs-Henseleit Buffer (KHB) or Physiological Saline Solution (PSS), composition detailed in Table 1.

  • Carbogen (B8564812) gas (95% O2, 5% CO2)

  • Dissecting microscope

Procedure:

  • Humanely euthanize the animal according to approved institutional guidelines.

  • Carefully dissect the desired artery (e.g., thoracic aorta, mesenteric artery, femoral artery) and place it in a Petri dish containing cold, carbogen-aerated KHB.[8]

  • Under a dissecting microscope, meticulously remove adherent connective and adipose tissue from the artery.

  • Cut the cleaned artery into rings of approximately 2-4 mm in length.[7]

  • For experiments investigating the role of the endothelium, care should be taken to not damage the intimal surface. For endothelium-denuded experiments, the endothelium can be removed by gently rubbing the luminal surface with a fine wire or wooden stick.[7][9] The successful removal of the endothelium should be confirmed functionally (see section 3.2).

Mounting of Arterial Rings

This section details the procedure for mounting the prepared arterial rings in an organ bath or wire myograph system.[7][10]

Materials:

  • Organ bath or wire myograph system

  • Force-displacement transducer

  • Data acquisition system

  • Stainless steel hooks or wires (40 µm diameter for myograph)[10]

  • Krebs-Henseleit Buffer (KHB) or Physiological Saline Solution (PSS)

  • Carbogen gas (95% O2, 5% CO2)

  • Water bath for temperature control (37°C)

Procedure:

  • Mount the arterial rings on stainless steel hooks or wires. In an organ bath, the rings are suspended between a fixed hook and a hook connected to a force transducer.[7] In a wire myograph, two wires are carefully passed through the lumen of the vessel.[10][11]

  • Place the mounted rings in the chambers of the organ bath or myograph, which are filled with KHB maintained at 37°C and continuously aerated with carbogen.[7][8]

  • Connect the force transducers to a data acquisition system to record changes in isometric tension.

Equilibration and Viability Testing

Proper equilibration and viability testing are essential for obtaining reliable and reproducible results.[12]

Procedure:

  • Equilibration: Allow the mounted arterial rings to equilibrate for 60-90 minutes under a resting tension. For rat aorta, a basal tension of 1.5-2.0 g is commonly applied.[8] For smaller arteries in a wire myograph, a normalization procedure is performed to set the optimal preload.[10] During equilibration, wash the tissues with fresh KHB every 15-20 minutes.

  • Viability and Endothelial Integrity Check:

    • After equilibration, contract the arterial rings by adding a high concentration of potassium chloride (KCl, 60-80 mM) to the bath.[13] This depolarization-induced contraction confirms the viability of the smooth muscle.

    • Wash the tissues to return to baseline tension.

    • To assess endothelial integrity, pre-contract the rings with a submaximal concentration of a vasoconstrictor, such as phenylephrine (B352888) (PE, e.g., 1 µM) or U-46619.[9][14]

    • Once a stable contraction is achieved, add a single dose of an endothelium-dependent vasodilator, such as acetylcholine (B1216132) (ACh, e.g., 1-10 µM).[8][15] A relaxation of more than 80% of the pre-contraction is indicative of a functionally intact endothelium.[15] In endothelium-denuded rings, the relaxation to ACh should be absent or minimal (<10%).

This compound-Induced Vasorelaxation Protocol

This protocol describes how to generate a cumulative concentration-response curve for this compound.

Procedure:

  • After the viability and endothelial integrity checks, wash the arterial rings and allow them to return to the baseline resting tension.

  • Induce a stable, submaximal contraction with a vasoconstrictor (e.g., phenylephrine, U-46619, or KCl). The choice of contractile agent can be important, as some studies have shown that this compound effectively relaxes KCl-contracted arteries.[16]

  • Once the contraction is stable, add this compound to the organ bath in a cumulative manner, with concentrations typically ranging from nanomolar to micromolar (e.g., 10⁻⁹ M to 10⁻⁵ M). Allow the tissue to reach a stable response at each concentration before adding the next.

  • Record the relaxation at each concentration of this compound.

  • The relaxation is typically expressed as a percentage of the pre-contraction induced by the vasoconstrictor.

Data Presentation

Quantitative data from the vasorelaxation experiments should be summarized in a clear and structured format. The following table provides an example of how to present key parameters derived from the concentration-response curves.

Parameter This compound (Endothelium-Intact) This compound (Endothelium-Denuded) Control Vasodilator (e.g., Sodium Nitroprusside)
EC₅₀ (M) Calculated ValueCalculated ValueCalculated Value
Eₘₐₓ (%) Calculated ValueCalculated ValueCalculated Value
pD₂ Calculated ValueCalculated ValueCalculated Value
n Number of experimentsNumber of experimentsNumber of experiments

Table 1: Summary of Vasorelaxant Potency and Efficacy. EC₅₀ represents the molar concentration of the agonist that produces 50% of the maximal response. Eₘₐₓ is the maximal relaxation observed. pD₂ is the negative logarithm of the EC₅₀. n is the number of arterial rings tested.

Component Concentration (mM)
NaCl118.0
KCl4.7
CaCl₂2.5
MgSO₄1.2
KH₂PO₄1.2
NaHCO₃25.0
Glucose11.5

Table 2: Composition of Krebs-Henseleit Buffer (KHB). [8][14] The solution should be freshly prepared and continuously gassed with carbogen (95% O₂, 5% CO₂) to maintain a pH of 7.4.

Visualization of Pathways and Workflows

Signaling Pathway of this compound-Induced Vasorelaxation

The following diagram illustrates the proposed signaling cascade initiated by this compound in vascular smooth muscle cells.

Viprostol_Signaling_Pathway cluster_EC Endothelial Cell cluster_VSMC Vascular Smooth Muscle Cell Viprostol_EC This compound EP_Receptor_EC EP Receptor Viprostol_EC->EP_Receptor_EC Binds eNOS eNOS EP_Receptor_EC->eNOS Activates NO Nitric Oxide (NO) eNOS->NO Converts L-Arg to NO L_Arg L-Arginine L_Arg->NO NO_diffuses NO NO->NO_diffuses Diffuses Viprostol_VSMC This compound EP_Receptor_VSMC EP2/EP4 Receptor Viprostol_VSMC->EP_Receptor_VSMC Binds AC Adenylyl Cyclase EP_Receptor_VSMC->AC Activates cAMP cAMP AC->cAMP Converts ATP to cAMP ATP ATP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates MLCP Myosin Light Chain Phosphatase (MLCP) PKA->MLCP Activates MLC Myosin Light Chain (Phosphorylated) MLCP->MLC Dephosphorylates Relaxation Vasorelaxation MLC->Relaxation sGC Soluble Guanylyl Cyclase (sGC) cGMP cGMP sGC->cGMP Converts GTP to cGMP GTP GTP GTP->cGMP PKG Protein Kinase G (PKG) cGMP->PKG Activates PKG->Relaxation NO_diffuses->sGC Activates

Caption: Proposed signaling pathways for this compound-induced vasorelaxation.

Experimental Workflow

The following diagram outlines the logical steps of the experimental protocol for assessing this compound-induced vasorelaxation.

Experimental_Workflow cluster_prep Tissue Preparation cluster_setup Experimental Setup cluster_viability Viability & Endothelial Integrity cluster_exp This compound Experiment cluster_analysis Data Analysis A1 Euthanize Animal A2 Dissect Artery A1->A2 A3 Clean Connective Tissue A2->A3 A4 Cut into Rings (2-4 mm) A3->A4 B1 Mount Rings in Organ Bath/ Myograph A4->B1 B2 Set Basal Tension/ Normalize B1->B2 B3 Equilibrate (60-90 min) in KHB at 37°C B2->B3 C1 Contract with KCl (60-80 mM) B3->C1 C2 Wash to Baseline C1->C2 C3 Pre-contract with Phenylephrine (e.g., 1 µM) C2->C3 C4 Add Acetylcholine (e.g., 1-10 µM) C3->C4 C5 Assess Endothelial Function C4->C5 D1 Wash to Baseline C5->D1 D2 Induce Submaximal Contraction (e.g., Phenylephrine) D1->D2 D3 Cumulative Addition of This compound (10⁻⁹ to 10⁻⁵ M) D2->D3 D4 Record Relaxation D3->D4 E1 Express Relaxation as % of Pre-contraction D4->E1 E2 Construct Concentration- Response Curve E1->E2 E3 Calculate EC₅₀, Eₘₐₓ, pD₂ E2->E3

Caption: Experimental workflow for studying this compound-induced vasorelaxation.

References

Viprostol Administration in Preclinical Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical administration routes for Viprostol (B1683564), a synthetic prostaglandin (B15479496) E2 analog. This document details experimental protocols, summarizes available pharmacokinetic data, and visualizes the proposed signaling pathway to guide researchers in their study design and execution.

Introduction

This compound, a vasodilator, has been investigated for its potential therapeutic effects in various preclinical models. Its efficacy and safety are intrinsically linked to the route of administration, which governs its pharmacokinetic and pharmacodynamic profile. This document outlines the methodologies for oral, topical, and intravenous administration of this compound in common preclinical species and presents a comparative analysis of the available data.

Quantitative Data Summary

Table 1: Systemic Bioavailability of the Active Acid Metabolite of this compound in Monkeys [1]

Administration RouteMean Systemic Bioavailability (%)
Intravenous100 (by definition)
Oral7.3
Topical3.8

Note: This table is based on a study in six male cynomolgus monkeys. The oral dose resulted in approximately 31% absorption of total radioactivity, while the topical dose resulted in about 5% absorption of total radioactivity over 48 hours.[1]

Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and half-life (t½) data from a direct comparative preclinical study are not currently available in the public domain.

Signaling Pathway

This compound is a prostaglandin E2 (PGE2) analog that exerts its vasodilatory effects, in part, through weak, postsynaptic alpha-adrenoceptor blockade. The proposed signaling pathway involves the modulation of G-protein coupled receptors.

This compound Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound Alpha1_Adrenoceptor α1-Adrenoceptor (GPCR) This compound->Alpha1_Adrenoceptor Weakly Blocks Vasodilation Vasodilation This compound->Vasodilation Leads to Norepinephrine Norepinephrine Norepinephrine->Alpha1_Adrenoceptor Activates Gq_protein Gq Protein Alpha1_Adrenoceptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 Cleavage DAG DAG PIP2->DAG Cleavage Ca2_release Ca²⁺ Release (from ER) IP3->Ca2_release Induces PKC_activation PKC Activation DAG->PKC_activation Activates Vasoconstriction Vasoconstriction Ca2_release->Vasoconstriction PKC_activation->Vasoconstriction

This compound's mechanism of action.

Experimental Protocols

The following are detailed protocols for the administration of this compound in preclinical animal models, based on methodologies described in the literature.

Topical Administration in Rats

This protocol is adapted from a study investigating the transdermal absorption and antihypertensive activity of ¹⁴C-Viprostol in spontaneously hypertensive rats.[2]

Objective: To assess the systemic absorption and pharmacodynamic effects of this compound following topical application.

Materials:

  • This compound (radiolabeled or non-radiolabeled)

  • Vehicle (select one):

  • Spontaneously Hypertensive Rats (SHR), age and weight matched

  • Electric clippers

  • Topical application apparatus (e.g., glass ring or chamber)

  • Occlusive dressing

  • Blood collection supplies (e.g., capillary tubes, centrifuge)

  • Blood pressure monitoring system

  • HPLC system for metabolic profiling (if required)

Procedure:

  • Animal Preparation:

    • Acclimatize rats to the laboratory conditions for at least one week prior to the experiment.

    • One day before the study, carefully clip the hair from a designated area on the dorsal side of the rats. Ensure the skin is not abraded.

  • Formulation Preparation:

    • Prepare the this compound formulation by uniformly dispersing the required dose in the chosen vehicle (silicone oil, petrolatum base, or TEC). The concentration should be calculated based on the desired dose per unit area.

  • Dose Administration:

    • On the day of the experiment, anesthetize the rats if necessary to ensure accurate dose application.

    • Secure a topical application apparatus (e.g., a glass ring of a defined area) to the clipped skin area to contain the formulation.

    • Apply a precise amount of the this compound formulation evenly within the application area.

    • If specified in the study design, cover the application site with an occlusive dressing to prevent removal of the formulation by the animal.

  • Sample Collection and Monitoring:

    • Blood Pressure: Measure the mean arterial blood pressure (MABP) at baseline and at specified time points post-application (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

    • Blood Sampling: Collect blood samples at the same time points as blood pressure measurements. Process the blood to obtain plasma or serum and store at -80°C until analysis.

  • Data Analysis:

    • Determine the concentration of this compound and its metabolites in the plasma/serum samples using a validated analytical method (e.g., HPLC with radiometric detection for radiolabeled compounds).

    • Analyze the blood pressure data to determine the pharmacodynamic effect of this compound.

Topical Administration Workflow A Animal Acclimatization (1 week) B Dorsal Hair Clipping (Day -1) A->B D Dose Administration (Topical) B->D C This compound Formulation Preparation C->D E Blood Pressure Monitoring (0-24h) D->E F Blood Sample Collection (0-24h) D->F H Pharmacokinetic & Pharmacodynamic Analysis E->H G Plasma/Serum Processing & Storage (-80°C) F->G G->H

Workflow for topical administration.
Oral and Intravenous Administration in Monkeys

This protocol is based on a three-way crossover study conducted in cynomolgus monkeys to determine the absorption and absolute bioavailability of ¹⁴C-Viprostol.[1]

Objective: To compare the pharmacokinetic profiles of this compound following oral and intravenous administration.

Materials:

  • ¹⁴C-Viprostol

  • Vehicle for oral administration (e.g., sterile water, methylcellulose (B11928114) solution)

  • Vehicle for intravenous administration (e.g., sterile saline)

  • Cynomolgus monkeys, fasted overnight

  • Oral gavage tube

  • Intravenous infusion set

  • Blood collection supplies

  • Centrifuge and freezer (-80°C)

  • Liquid scintillation counter or other appropriate analytical instrument

Procedure:

  • Animal Preparation:

    • House monkeys individually and acclimate them to the study conditions.

    • Fast the animals overnight before each dosing session, with water available ad libitum.

  • Dose Preparation:

    • Oral Dose: Dissolve or suspend the required amount of ¹⁴C-Viprostol in the chosen oral vehicle to achieve the target dose in a specific volume.

    • Intravenous Dose: Dissolve the required amount of ¹⁴C-Viprostol in sterile saline. The solution must be sterile and suitable for intravenous injection.

  • Administration (Crossover Design):

    • A three-way crossover design is recommended, where each monkey receives each of the three treatments (oral, intravenous, and topical) with a washout period of at least one week between treatments.

    • Oral Administration: Administer the prepared oral dose via a gavage tube.

    • Intravenous Administration: Administer the prepared intravenous dose as a bolus injection or a short infusion into a suitable vein (e.g., cephalic or saphenous).

  • Blood Sampling:

    • Collect blood samples from a peripheral vein at predetermined time points before and after dosing (e.g., pre-dose, and at 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24, and 48 hours post-dose).

    • Process the blood samples to obtain plasma and store at -80°C until analysis.

  • Sample Analysis:

    • Determine the total radioactivity in the plasma samples using liquid scintillation counting.

    • If required, use a validated analytical method (e.g., HPLC) to separate and quantify the parent drug (this compound) and its active acid metabolite.

  • Pharmacokinetic Analysis:

    • Calculate the pharmacokinetic parameters, including absorption, and systemic bioavailability, from the plasma concentration-time data.

Crossover Study Workflow cluster_group1 Group 1 cluster_group2 Group 2 cluster_group3 Group 3 A1 Oral Dose B1 Washout C1 IV Dose D1 Washout E1 Topical Dose End End of Study E1->End A2 IV Dose B2 Washout C2 Topical Dose D2 Washout E2 Oral Dose E2->End A3 Topical Dose B3 Washout C3 Oral Dose D3 Washout E3 IV Dose E3->End Start Start of Study Start->A1 Start->A2 Start->A3

Three-way crossover design.

Conclusion

The choice of administration route for this compound in preclinical research significantly impacts its systemic exposure and subsequent pharmacological effects. The available data indicates that oral and topical administrations result in lower systemic bioavailability compared to intravenous administration, with topical delivery showing the lowest systemic uptake. The provided protocols offer a foundation for designing and conducting preclinical studies to further elucidate the pharmacokinetic and pharmacodynamic properties of this compound. Future research should aim to establish a complete pharmacokinetic profile, including Cmax, Tmax, and half-life, for a comprehensive understanding of this compound's behavior following different administration routes.

References

Application Notes and Protocols for the Quantification of Viprostol and its Metabolites in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Viprostol, a synthetic analog of prostaglandin (B15479496) E2 (PGE2), is a potent vasodilator that has been investigated for various therapeutic applications. Accurate quantification of this compound and its metabolites in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. This document provides detailed application notes and protocols for the extraction and quantification of this compound and its primary active metabolite, CL 115 ,129 (the free acid), from biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Analyte Information

CompoundChemical NameMolecular FormulaMolecular Weight ( g/mol )
This compound Methyl (Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,4S)-4-hydroxy-4-vinyl-1-octenyl]-5-oxocyclopentyl]-5-heptenoateC23H36O5392.53
CL 115 ,129 (Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,4S)-4-hydroxy-4-vinyl-1-octenyl]-5-oxocyclopentyl]-5-heptenoic acidC22H34O5378.50

Signaling Pathway

This compound, as a PGE2 analog, is expected to exert its biological effects by activating prostaglandin E2 receptors (EP1, EP2, EP3, and EP4), which are G-protein coupled receptors. The activation of these receptors triggers various downstream signaling cascades, leading to a range of physiological responses, including vasodilation. A generalized schematic of the PGE2 signaling pathway is presented below.

PGE2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound (PGE2 Analog) EP1 EP1 This compound->EP1 EP2 EP2 This compound->EP2 EP3 EP3 This compound->EP3 EP4 EP4 This compound->EP4 Gq Gq EP1->Gq Gs Gs EP2->Gs Gi Gi EP3->Gi EP4->Gs PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2_release ↑ Intracellular Ca²⁺ IP3->Ca2_release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Cellular Response (e.g., Vasodilation) Ca2_release->Cellular_Response PKC->Cellular_Response AC_stim Adenylate Cyclase (AC) Gs->AC_stim cAMP_increase ↑ cAMP AC_stim->cAMP_increase PKA_stim Protein Kinase A (PKA) cAMP_increase->PKA_stim PKA_stim->Cellular_Response AC_inhib Adenylate Cyclase (AC) Gi->AC_inhib cAMP_decrease ↓ cAMP AC_inhib->cAMP_decrease cAMP_decrease->Cellular_Response

Caption: this compound Signaling Pathway

Experimental Protocols

Sample Collection and Handling

Proper sample handling is critical to prevent the degradation of prostaglandins.

  • Blood Collection: Collect whole blood into tubes containing an anticoagulant (e.g., EDTA or heparin).

  • Enzyme Inhibition: Immediately after collection, add a cyclooxygenase (COX) inhibitor, such as indomethacin, to a final concentration of 10 µg/mL to prevent ex vivo formation of prostaglandins.

  • Plasma Preparation: Centrifuge the blood sample at 2-8 °C for 10-15 minutes at approximately 1000 x g within 30 minutes of collection.

  • Storage: Transfer the plasma supernatant to clean polypropylene (B1209903) tubes and store at -80 °C until analysis. Avoid repeated freeze-thaw cycles.

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is recommended for the extraction of this compound and CL 115 ,129 from plasma.

SPE_Workflow Start Start: Plasma Sample Acidification Acidify to pH 3-4 with Formic Acid Start->Acidification Centrifugation1 Centrifuge to remove precipitates Acidification->Centrifugation1 Sample_Loading Load Acidified Sample onto SPE Cartridge Centrifugation1->Sample_Loading SPE_Condition Condition C18 SPE Cartridge (Methanol, then Water) SPE_Condition->Sample_Loading Washing Wash Cartridge (e.g., Water, Hexane) Sample_Loading->Washing Elution Elute Analytes (e.g., Ethyl Acetate (B1210297) or Methanol) Washing->Elution Evaporation Evaporate Eluate to Dryness (N₂ stream) Elution->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution Analysis LC-MS/MS Analysis Reconstitution->Analysis

Caption: Solid-Phase Extraction Workflow

Detailed SPE Protocol:

  • Thaw and Prepare Sample: Thaw frozen plasma samples on ice. To 1 mL of plasma, add an internal standard (e.g., a deuterated analog of this compound or PGE2).

  • Acidification: Acidify the plasma to a pH of 3-4 with 1% aqueous formic acid. Vortex briefly and let stand for 15 minutes on ice.

  • Centrifugation: Centrifuge the acidified sample at 4 °C for 10 minutes at 2000 x g to pellet any precipitated proteins.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg, 3 mL) by sequentially washing with 3 mL of methanol (B129727) followed by 3 mL of deionized water. Do not allow the cartridge to go dry.

  • Sample Loading: Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of deionized water to remove polar impurities. Follow with a wash of 3 mL of hexane (B92381) to remove non-polar, interfering lipids.

  • Elution: Elute this compound and its metabolite from the cartridge with 2 x 1.5 mL of ethyl acetate or methanol.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid Chromatography (LC) Parameters:

ParameterRecommended Condition
Column C18 Reverse-Phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 30% B, increase to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions and equilibrate.
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5-10 µL

Mass Spectrometry (MS) Parameters (Triple Quadrupole):

ParameterRecommended Condition
Ionization Mode Electrospray Ionization (ESI), Negative Ion Mode
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 350-450 °C
Ion Spray Voltage -4500 V
Curtain Gas 20-30 psi
Collision Gas Nitrogen

Proposed MRM Transitions (Requires Experimental Verification):

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound [M-H]⁻ = 391.3To be determined100To be determined
CL 115 ,129 [M-H]⁻ = 377.2To be determined100To be determined
Internal Standard Analyte-specificAnalyte-specific100Analyte-specific

For method development, it is recommended to perform a product ion scan of the precursor ions for this compound and CL 115 ,129 to identify the most abundant and stable fragment ions for quantification. Based on the fragmentation of PGE2, potential product ions could arise from the loss of water and cleavage of the side chains.

Data Presentation

Quantitative data should be summarized in a clear and structured format to allow for easy comparison and interpretation.

Table 1: Calibration Curve Summary

AnalyteConcentration Range (ng/mL)
This compound0.1 - 100> 0.99
CL 115 ,1290.1 - 100> 0.99

Table 2: Precision and Accuracy

AnalyteQC LevelNominal Conc. (ng/mL)Measured Conc. (Mean ± SD, n=6)Accuracy (%)Precision (%CV)
This compound LQC0.3
MQC30
HQC80
CL 115 ,129 LQC0.3
MQC30
HQC80

Table 3: Recovery and Matrix Effect

AnalyteQC LevelRecovery (%)Matrix Effect (%)
This compound LQC
MQC
HQC
CL 115 ,129 LQC
MQC
HQC

Conclusion

The protocols outlined in this application note provide a robust framework for the quantification of this compound and its active metabolite, CL 115 ,129, in biological samples. The use of solid-phase extraction for sample cleanup and purification, coupled with a sensitive and selective LC-MS/MS method, allows for accurate and reliable determination of analyte concentrations. It is imperative that the proposed mass spectrometric parameters are experimentally confirmed to ensure the validity of the analytical method. These methodologies are essential for advancing the understanding of the pharmacology of this compound in preclinical and clinical research.

Application Notes and Protocols for Evaluating the Antihypertensive Effects of Viprostol in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing relevant animal models for the preclinical evaluation of Viprostol, a synthetic analog of prostaglandin (B15479496) E2 (PGE2), for its antihypertensive properties. The protocols detailed herein are designed to ensure robust and reproducible data generation for assessing the efficacy and mechanism of action of this compound.

Introduction to this compound and its Mechanism of Action

This compound is a prostaglandin E2 analog that exerts its antihypertensive effects primarily through vasodilation.[1][2] By activating specific prostaglandin receptors on vascular smooth muscle cells, this compound initiates a signaling cascade that leads to muscle relaxation and a subsequent reduction in blood pressure. Its action is similar to that of natural PGE2.[1][2] Understanding the precise signaling pathway and quantifying its effects in validated animal models are crucial steps in its development as a therapeutic agent.

Signaling Pathway of this compound (PGE2 Analog)

This compound, acting as a PGE2 analog, is believed to mediate its vasodilatory effects primarily through the activation of E-prostanoid (EP) receptors, specifically the EP2 and EP4 subtypes, on vascular smooth muscle cells. This activation triggers a cascade of intracellular events culminating in smooth muscle relaxation and vasodilation.

This compound Signaling Pathway This compound This compound (PGE2 Analog) EP_Receptor EP2 / EP4 Receptors This compound->EP_Receptor Binds to G_Protein Gs Protein EP_Receptor->G_Protein Activates AC Adenylate Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Catalyzes conversion of ATP to cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates MLCP Myosin Light Chain Phosphatase (MLCP) Activation PKA->MLCP Phosphorylates and activates MLC_dephospho Myosin Light Chain Dephosphorylation MLCP->MLC_dephospho Promotes Relaxation Smooth Muscle Relaxation (Vasodilation) MLC_dephospho->Relaxation BP_Drop Blood Pressure Reduction Relaxation->BP_Drop

This compound's vasodilatory signaling cascade.

Recommended Animal Models for Hypertension Studies

The selection of an appropriate animal model is critical for elucidating the antihypertensive effects of this compound. Based on its mechanism of action and existing literature, the following models are recommended.

Spontaneously Hypertensive Rat (SHR)

The Spontaneously Hypertensive Rat (SHR) is a well-established genetic model of essential hypertension, making it highly relevant for studying the therapeutic potential of novel antihypertensive agents.[3][4]

Deoxycorticosterone Acetate (B1210297) (DOCA)-Salt Hypertensive Rat

This model exhibits low-renin, volume-dependent hypertension, which is induced by a combination of unilateral nephrectomy, administration of the mineralocorticoid DOCA, and a high-salt diet. It is useful for investigating compounds that may have diuretic or natriuretic properties in addition to vasodilatory effects.

Renal Artery Ligation (Goldblatt) Hypertensive Rat

This model mimics renovascular hypertension, where high blood pressure is a consequence of reduced blood flow to the kidneys. It is valuable for assessing the efficacy of drugs that interfere with the renin-angiotensin system, although this compound's primary mechanism is independent of this system, this model can help characterize its broader cardiovascular effects.

Experimental Protocols

The following protocols provide a detailed methodology for inducing hypertension and evaluating the effects of this compound.

General Experimental Workflow

A standardized workflow is essential for ensuring the reproducibility of results.

Experimental Workflow Animal_Acclimatization Animal Acclimatization (e.g., 1 week) Baseline_Measurement Baseline Blood Pressure Measurement Animal_Acclimatization->Baseline_Measurement Hypertension_Induction Induction of Hypertension (for DOCA-Salt & Renal Models) Baseline_Measurement->Hypertension_Induction SHR_Development Hypertension Development (SHR Model) Baseline_Measurement->SHR_Development Confirmation Confirmation of Hypertension Hypertension_Induction->Confirmation SHR_Development->Confirmation Grouping Randomization into Treatment Groups Confirmation->Grouping Treatment This compound or Vehicle Administration Grouping->Treatment Monitoring Blood Pressure & Heart Rate Monitoring Treatment->Monitoring Data_Analysis Data Collection & Analysis Monitoring->Data_Analysis

A typical experimental workflow.
Protocol for Spontaneously Hypertensive Rat (SHR) Model

Materials:

  • Male Spontaneously Hypertensive Rats (SHR), 12-16 weeks old.

  • Age-matched male Wistar-Kyoto (WKY) rats as normotensive controls.

  • This compound.

  • Vehicle for this compound (e.g., sterile saline, 0.5% carboxymethylcellulose).

  • Oral gavage needles.

  • Blood pressure monitoring system (e.g., tail-cuff plethysmography or radiotelemetry).

Procedure:

  • Acclimatization: House rats in a temperature-controlled facility with a 12-hour light/dark cycle for at least one week prior to the experiment. Provide ad libitum access to standard chow and water.

  • Baseline Measurements: Measure and record the baseline systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate (HR) for all rats for 3-5 consecutive days to establish a stable baseline.

  • Grouping: Randomly assign SHR rats to a vehicle control group and one or more this compound treatment groups. A group of WKY rats will serve as a normotensive control.

  • Drug Administration: Administer this compound or vehicle orally via gavage once daily for the duration of the study (e.g., 2-4 weeks).

  • Blood Pressure Monitoring: Measure blood pressure and heart rate at regular intervals (e.g., weekly) throughout the study. For acute studies, measurements can be taken at multiple time points post-administration on the first and last day of treatment.

  • Data Analysis: At the end of the study, calculate the mean change in blood pressure and heart rate from baseline for each group. Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine the significance of the observed effects.

Protocol for DOCA-Salt Hypertensive Model

Materials:

  • Male Sprague-Dawley or Wistar rats (8-10 weeks old).

  • Deoxycorticosterone acetate (DOCA).

  • 1% NaCl drinking water.

  • Surgical instruments for unilateral nephrectomy.

  • Anesthetics (e.g., isoflurane, ketamine/xylazine).

Procedure:

  • Unilateral Nephrectomy: Anesthetize the rats and perform a left unilateral nephrectomy.

  • DOCA Administration: One week post-surgery, implant a DOCA pellet (e.g., 25 mg/rat, 21-day release) subcutaneously or administer DOCA (e.g., 25 mg/kg) subcutaneously twice a week.

  • Salt Loading: Replace normal drinking water with 1% NaCl solution.

  • Hypertension Development: Monitor blood pressure weekly. Hypertension typically develops within 3-4 weeks.

  • This compound Evaluation: Once hypertension is established, follow steps 3-6 as described in the SHR protocol.

Protocol for Renal Artery Ligation Model

Materials:

  • Male Sprague-Dawley or Wistar rats (8-10 weeks old).

  • Silver clips (e.g., 0.2 mm internal diameter) or ligatures.

  • Surgical instruments for renal artery constriction.

  • Anesthetics.

Procedure:

  • Renal Artery Constriction (Two-Kidney, One-Clip Model): Anesthetize the rat and, through a flank incision, expose the left renal artery. Place a silver clip around the artery to partially constrict it.

  • Hypertension Development: Monitor blood pressure weekly. A significant increase in blood pressure is typically observed within 2-3 weeks.

  • This compound Evaluation: Once hypertension is established, follow steps 3-6 as described in the SHR protocol.

Data Presentation

Quantitative data should be summarized in clear and concise tables to facilitate comparison between treatment groups.

Hypothetical Dose-Response of this compound on Blood Pressure in SHRs
Treatment GroupDose (mg/kg/day, p.o.)Baseline Mean Arterial Pressure (MAP, mmHg)MAP after 4 Weeks (mmHg)Change in MAP (mmHg)% Reduction in MAP
WKY ControlVehicle115 ± 5118 ± 6+3 ± 2N/A
SHR ControlVehicle175 ± 7180 ± 8+5 ± 3N/A
This compound1178 ± 6160 ± 7-18 ± 410.1%
This compound3176 ± 8145 ± 6-31 ± 517.6%
This compound10179 ± 7130 ± 5-49 ± 627.4%
Note: Data are presented as mean ± SEM. p < 0.05 compared to SHR Control.
Hypothetical Effect of this compound on Hemodynamic Parameters in Different Hypertension Models
Animal ModelTreatment (Dose)Systolic Blood Pressure (mmHg)Diastolic Blood Pressure (mmHg)Heart Rate (beats/min)
SHR Vehicle195 ± 10130 ± 8350 ± 15
This compound (10 mg/kg)150 ± 9105 ± 7340 ± 12
DOCA-Salt Vehicle180 ± 9125 ± 7360 ± 18
This compound (10 mg/kg)140 ± 898 ± 6355 ± 16
Renal Artery Ligation Vehicle185 ± 11128 ± 9345 ± 20
This compound (10 mg/kg)148 ± 10102 ± 8340 ± 15
*Note: Data are presented as mean ± SEM. p < 0.05 compared to respective Vehicle group.

Conclusion

The animal models and protocols described provide a robust framework for the preclinical evaluation of this compound's antihypertensive effects. The Spontaneously Hypertensive Rat model is particularly recommended due to its genetic basis of hypertension, which mirrors human essential hypertension. The DOCA-salt and renal artery ligation models offer valuable insights into the drug's efficacy in different pathophysiological contexts of hypertension. Consistent application of these detailed protocols will yield reliable and comparable data, facilitating the comprehensive assessment of this compound as a potential antihypertensive therapeutic.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Viprostol Dosage for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Viprostol dosage for their in vitro experiments. This compound is a synthetic analog of Prostaglandin (B15479496) E2 (PGE2) and is expected to exert its effects through the prostaglandin EP receptors. Therefore, much of the guidance provided is based on the established in vitro behavior of PGE2 and other prostaglandin analogs.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the recommended starting concentration range for this compound in in vitro experiments?

There is no single recommended starting concentration for this compound that will be optimal for all cell types and assays. As a synthetic analog of Prostaglandin E2 (PGE2), the effective concentration of this compound can vary significantly depending on the expression of EP receptors on your cells of interest and the specific biological endpoint being measured.

Based on in vitro studies with PGE2, a broad concentration range from low nanomolar (nM) to low micromolar (µM) is a reasonable starting point for dose-response experiments.[1][2] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

Troubleshooting Unexpected Results:

  • No observed effect:

    • Insufficient Concentration: The concentration of this compound may be too low to elicit a response. Widen the concentration range in your next experiment.

    • Receptor Expression: Your cell line may not express the relevant EP receptors (EP1, EP2, EP3, EP4). Verify receptor expression using techniques like qPCR, western blotting, or flow cytometry.

    • Compound Degradation: Prostaglandin analogs can be unstable in aqueous solutions at 37°C.[3] Prepare fresh solutions for each experiment and consider a time-course experiment to assess the stability of this compound in your cell culture medium.

  • High cell death at all concentrations:

    • Cytotoxicity: this compound, like other prostaglandin analogs, can induce cytotoxicity at high concentrations.[4][5] Your starting concentration range may be too high. Start with a much lower concentration range (e.g., picomolar to nanomolar) and include a vehicle control.

    • Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO, ethanol) used to dissolve this compound is not toxic to your cells. A solvent toxicity control is recommended.

Q2: How can I determine if this compound is cytotoxic to my cells?

Cytotoxicity can be assessed using various cell viability assays. The choice of assay depends on the mechanism of cell death and the experimental workflow.

  • Metabolic Assays: Assays like the MTT, MTS, or WST-1 assay measure the metabolic activity of cells, which is an indicator of cell viability.[4][6][7] A decrease in metabolic activity suggests cytotoxicity.

  • Membrane Integrity Assays: Assays that measure the release of lactate (B86563) dehydrogenase (LDH) or use dyes like trypan blue or propidium (B1200493) iodide assess the integrity of the cell membrane. Damage to the cell membrane is a hallmark of necrosis.

It is recommended to perform a cytotoxicity assay alongside your functional assays, especially when establishing the optimal dose range for a new cell line.

Q3: My results with this compound are inconsistent between experiments. What could be the cause?

Inconsistent results are a common challenge in cell culture experiments. Several factors could contribute to this variability when working with this compound:

  • Reagent Stability: As mentioned, prostaglandin analogs can be unstable in solution.[3] Ensure you are preparing fresh dilutions of this compound for each experiment from a frozen stock. Avoid repeated freeze-thaw cycles of the stock solution.

  • Cell Passage Number: The characteristics of cultured cells, including receptor expression and signaling responses, can change with increasing passage number. It is advisable to use cells within a consistent and defined passage number range for all experiments.

  • Cell Seeding Density: Variations in the initial number of cells seeded can lead to differences in the response to this compound. Ensure consistent cell seeding densities across all wells and experiments.

  • Serum Variability: If you are using serum-containing media, batch-to-batch variability in the serum can affect cell growth and responsiveness. It is good practice to test new batches of serum before use in critical experiments.

Q4: How do I know which EP receptor subtype is mediating the effects of this compound in my cells?

To identify the specific EP receptor(s) involved in the observed cellular response to this compound, you can use selective agonists and antagonists for the different EP receptor subtypes (EP1, EP2, EP3, and EP4).

  • Selective Agonists: Treat your cells with agonists that are specific for each EP receptor subtype. If an agonist for a particular receptor (e.g., an EP2 agonist) mimics the effect of this compound, it suggests the involvement of that receptor.

  • Selective Antagonists: Pretreat your cells with an antagonist for a specific EP receptor before adding this compound. If the antagonist blocks the effect of this compound, it provides strong evidence for the involvement of that receptor.

Quantitative Data Summary

The following tables summarize quantitative data from in vitro studies on PGE2, which can serve as a starting point for designing experiments with this compound.

Table 1: Effective Concentrations of PGE2 in Various In Vitro Assays

Cell TypeAssayEffective Concentration RangeObserved Effect
Rat Primary Neuron-Glial CulturesNeuroprotection Assay0.1 nM - 10 nMProtection against LPS-induced neurotoxicity.[1]
Ishikawa Endometrial Cancer CellsProliferation Assay1 nMIncreased cell proliferation.[2]
Human ErythrocytesCell Volume Assay0.1 nMReduction in mean cell volume.
Neonatal Mouse Parietal BonesIL-6 Production10 nMStimulation of Interleukin-6 production.
Mouse Spleen CellsOsteoclast FormationNot specifiedBiphasic effect: initial decrease followed by an increase in osteoclast number.[3]

Table 2: Time-Course of PGE2 Effects in In Vitro Experiments

Cell TypeTreatmentTime PointObserved Effect
Rat Glial CellsLipopolysaccharide (LPS)6 hoursOnset of PGE2 production.[4][8]
Rat Glial CellsLipopolysaccharide (LPS)24 hoursPeak PGE2 production.[4][8]
Rat Tumor Cell LinesCo-culture with Lymphocytes8 hoursPlateau of PGE2 production.[9]
Raw264.7 MacrophagesMethyl-β-cyclodextrin12 hoursIncreased PGE2 production.[10]

Key Experimental Protocols

Protocol 1: Determining Optimal this compound Dosage using MTT Assay

This protocol outlines a general procedure for determining the cytotoxic potential and optimal concentration range of this compound using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • This compound stock solution (e.g., in DMSO or ethanol)

  • Cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • This compound Dilution: Prepare a serial dilution of this compound in complete cell culture medium. A common starting range is from 1 nM to 10 µM. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration) and a positive control for cytotoxicity (e.g., a known cytotoxic agent).

  • Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or controls to the respective wells.

  • Incubation: Incubate the plate for a duration relevant to your functional assay (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.[7]

  • Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the cell viability against the log of the this compound concentration to determine the IC50 (the concentration that inhibits 50% of cell viability).

Protocol 2: Measuring cAMP Production to Assess EP Receptor Activation

This protocol provides a general workflow for measuring intracellular cyclic AMP (cAMP) levels, a key second messenger in the signaling pathway of EP2 and EP4 receptors.

Materials:

  • This compound

  • Cell line expressing EP2 and/or EP4 receptors

  • cAMP assay kit (e.g., ELISA, HTRF, or bioluminescent-based)

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

  • Cell lysis buffer (if required by the assay kit)

  • Microplate reader compatible with the chosen assay kit

Procedure:

  • Cell Seeding: Seed cells in the appropriate plate format (e.g., 96-well or 384-well) as recommended by the cAMP assay kit manufacturer.

  • Pre-treatment (optional): In some cases, pre-treating the cells with a PDE inhibitor for a short period before adding this compound can enhance the cAMP signal by preventing its degradation.

  • This compound Stimulation: Add varying concentrations of this compound to the cells and incubate for a short period (typically 15-30 minutes) at 37°C. Include a vehicle control and a positive control (e.g., forskolin, a direct activator of adenylyl cyclase).

  • Cell Lysis (if applicable): If using a lysis-based assay, add the lysis buffer provided in the kit to each well.

  • cAMP Detection: Follow the specific instructions of the cAMP assay kit to detect the levels of intracellular cAMP. This may involve adding detection reagents and incubating for a specified time.

  • Signal Measurement: Measure the signal (e.g., absorbance, fluorescence, or luminescence) using a microplate reader.

  • Data Analysis: Generate a standard curve if required by the kit. Calculate the concentration of cAMP produced at each this compound concentration and plot a dose-response curve to determine the EC50 (the concentration that produces 50% of the maximal response).

Visualizations of Signaling Pathways and Workflows

G This compound (PGE2 Analog) Signaling Pathways This compound This compound EP1 EP1 Receptor (Gq) This compound->EP1 EP2 EP2 Receptor (Gs) This compound->EP2 EP3 EP3 Receptor (Gi) This compound->EP3 EP4 EP4 Receptor (Gs) This compound->EP4 PLC PLC EP1->PLC AC_stim Adenylyl Cyclase EP2->AC_stim AC_inhib Adenylyl Cyclase EP3->AC_inhib EP4->AC_stim PI3K PI3K EP4->PI3K IP3_DAG IP3 & DAG PLC->IP3_DAG Ca2 ↑ [Ca2+]i IP3_DAG->Ca2 cAMP_inc ↑ cAMP AC_stim->cAMP_inc PKA PKA cAMP_inc->PKA CREB CREB PKA->CREB cAMP_dec ↓ cAMP AC_inhib->cAMP_dec Akt Akt PI3K->Akt

Caption: this compound activates distinct signaling pathways via EP receptors.

G Experimental Workflow for this compound Dosage Optimization Start Start: Define Cell Model & Endpoint DoseRange Determine Initial Dose Range (e.g., 1nM - 10µM) Start->DoseRange Cytotoxicity Cytotoxicity Assay (e.g., MTT) DoseRange->Cytotoxicity FunctionalAssay Functional Assay (e.g., cAMP, Cytokine Production) DoseRange->FunctionalAssay AnalyzeCytotoxicity Analyze Cytotoxicity Data (Determine IC50) Cytotoxicity->AnalyzeCytotoxicity AnalyzeFunctional Analyze Functional Data (Determine EC50) FunctionalAssay->AnalyzeFunctional RefineDose Refine Dose Range (Focus around EC50) AnalyzeCytotoxicity->RefineDose AnalyzeFunctional->RefineDose OptimalDose Select Optimal Non-Toxic Dose RefineDose->OptimalDose Proceed Proceed with Further Experiments OptimalDose->Proceed

Caption: A logical workflow for optimizing this compound dosage in vitro.

References

Technical Support Center: Overcoming Solubility Issues with Viprostol in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during experiments with Viprostol (B1683564).

Section 1: Troubleshooting Guides

This section is designed to provide direct answers and actionable solutions to common problems faced when preparing and using this compound in aqueous solutions.

Q1: My this compound powder is not dissolving in my aqueous buffer (e.g., PBS, cell culture media). What should I do?

A1: this compound, a synthetic prostaglandin (B15479496) E2 analog, has very low solubility in aqueous solutions at neutral pH. Direct dissolution in aqueous buffers is often unsuccessful. The recommended procedure is to first dissolve this compound in an organic solvent.

Recommended Initial Dissolution Protocol:

  • Select an Organic Solvent: Anhydrous ethanol (B145695) or dimethyl sulfoxide (B87167) (DMSO) are the recommended primary solvents.

  • Prepare a Concentrated Stock Solution:

    • Allow the vial of solid this compound to equilibrate to room temperature before opening.

    • Add a small, precise volume of the chosen organic solvent to the vial to create a high-concentration stock solution (e.g., 1 mg/mL or 10 mg/mL).

    • Vortex or gently sonicate the vial to ensure complete dissolution. The solution should be clear and free of visible particulates.

  • Dilute into Aqueous Buffer:

    • Warm your aqueous buffer to room temperature or 37°C to slightly increase solubility.

    • While vortexing the aqueous buffer, slowly add the required volume of the this compound organic stock solution to achieve the desired final concentration.

    • Important: The final concentration of the organic solvent in your aqueous solution should be kept to a minimum (ideally <0.5%) to avoid solvent-induced artifacts in your experiment.

Q2: After diluting my this compound organic stock solution into an aqueous buffer, a precipitate formed. How can I prevent this?

A2: Precipitation upon dilution indicates that the aqueous solubility of this compound has been exceeded. Here are several strategies to overcome this:

  • Reduce the Final Concentration: This is the simplest solution. Your experimental design may need to be adapted to a lower this compound concentration that remains soluble in the final aqueous buffer.

  • Use a Co-solvent: Incorporating a pharmaceutically acceptable co-solvent in your final aqueous solution can increase the solubility of this compound. Propylene glycol is a commonly used co-solvent for prostaglandins (B1171923).

  • pH Adjustment: Prostaglandins are generally more stable in slightly acidic conditions. Adjusting the pH of your final aqueous buffer to a range of 6.0-7.0 may improve stability and prevent precipitation. Avoid basic conditions (pH > 7.4), as this can lead to degradation.

  • Employ a Solubility Enhancement Technique: For experiments requiring higher concentrations, consider using one of the advanced formulation strategies detailed in Section 3.

Q3: My this compound solution appears cloudy or hazy. Is this normal?

A3: A cloudy or hazy appearance indicates that the this compound is not fully dissolved and may be present as a fine suspension or has begun to precipitate. This can lead to inaccurate and irreproducible experimental results. You should aim for a clear, homogenous solution. Refer to the troubleshooting steps in Q1 and Q2 to achieve complete dissolution.

Q4: How long can I store my aqueous this compound solution?

A4: Prostaglandins, including this compound, are susceptible to hydrolysis and degradation in aqueous solutions. It is strongly recommended to prepare aqueous solutions of this compound fresh for each experiment and use them immediately . Storage of aqueous solutions, even at 4°C, for more than a day is not recommended as it can lead to a significant loss of active compound.[1][2]

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the approximate solubility of this compound in common solvents?

SolventApproximate Solubility of PGE2
WaterSparingly soluble[1]
PBS (pH 7.2)~5 mg/mL[2]
Ethanol≥ 10 mg/mL[1]
DMSO≥ 100 mg/mL[2]
Dimethyl formamide (B127407) (DMF)~100 mg/mL[2]

Q2: What is the mechanism of action of this compound?

A2: this compound is a vasodilator that exerts its effects through two primary mechanisms:

  • Prostaglandin E2 Receptor (EP) Agonism: As a PGE2 analog, this compound binds to and activates EP receptors on smooth muscle cells, leading to vasodilation.[3]

  • Weak Alpha-Adrenoceptor Blockade: this compound has been shown to be a weak antagonist of alpha-adrenoceptors, which contributes to its vasodilatory and antihypertensive effects.[4]

Q3: Are there any specific excipients that can be used to improve this compound solubility?

A3: Yes, several classes of excipients are effective for enhancing the solubility of prostaglandins:

  • Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) can form inclusion complexes with prostaglandin molecules, significantly increasing their aqueous solubility.

  • Lipids for Liposomes and Lipid Emulsions: Phospholipids like egg lecithin (B1663433) and distearoylphosphatidylcholine (DSPC), along with cholesterol, are used to create liposomal formulations that can encapsulate this compound.

  • Surfactants for Micelles: Non-ionic surfactants such as Polysorbate 80 (Tween® 80) and Poloxamer 188 can form micelles that entrap hydrophobic drugs like this compound, increasing their apparent solubility in aqueous media.

Section 3: Experimental Protocols for Solubility Enhancement

This section provides detailed methodologies for advanced techniques to improve the aqueous solubility of this compound.

Protocol for Preparing a this compound-Cyclodextrin Inclusion Complex

This protocol describes the preparation of a this compound inclusion complex with hydroxypropyl-β-cyclodextrin (HP-β-CD) using the kneading method.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Acetone (B3395972)

  • Mortar and pestle

  • Spatula

  • Vacuum oven or desiccator

Procedure:

  • Molar Ratio Calculation: Determine the desired molar ratio of this compound to HP-β-CD (e.g., 1:1 or 1:2). Calculate the required mass of each component.

  • Mixing: Accurately weigh the calculated amounts of this compound and HP-β-CD and place them in a mortar.

  • Kneading: Add a small amount of acetone dropwise to the powder mixture while triturating with the pestle. Continue adding acetone and kneading for approximately 60 minutes to form a paste-like consistency.

  • Drying: The resulting paste is dried under vacuum at room temperature for 48 hours to remove the acetone.

  • Pulverization: The dried complex is pulverized into a fine powder using the mortar and pestle.

  • Storage: Store the resulting powder in a tightly sealed container, protected from light and moisture.

Workflow for Cyclodextrin Inclusion Complexation

G cluster_0 Preparation cluster_1 Complexation cluster_2 Processing cluster_3 Final Product A Weigh this compound and HP-β-CD B Place in Mortar A->B C Add Acetone Dropwise B->C D Knead for 60 min C->D E Dry Under Vacuum (48h) D->E F Pulverize into Fine Powder E->F G This compound-HP-β-CD Complex F->G

Caption: Workflow for preparing a this compound-cyclodextrin inclusion complex.

Protocol for Preparing a this compound Liposomal Formulation

This protocol describes the preparation of unilamellar this compound-containing liposomes using the thin-film hydration and extrusion method.

Materials:

  • This compound

  • Distearoylphosphatidylcholine (DSPC)

  • Cholesterol

  • Chloroform

  • Methanol

  • Phosphate-buffered saline (PBS), pH 7.0

  • Rotary evaporator

  • Bath sonicator

  • Liposome (B1194612) extrusion equipment with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Preparation:

    • Dissolve this compound, DSPC, and cholesterol in a chloroform:methanol (2:1 v/v) solution in a round-bottom flask. A typical molar ratio for DSPC:Cholesterol is 2:1.

    • Attach the flask to a rotary evaporator and remove the organic solvent under vacuum at a temperature above the phase transition temperature of the lipids (for DSPC, >55°C) to form a thin lipid film on the inner surface of the flask.

    • Dry the film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with PBS (pH 7.0) by rotating the flask at a temperature above the lipid phase transition temperature for 1-2 hours. This will form multilamellar vesicles (MLVs).

  • Sonication:

    • Briefly sonicate the MLV suspension in a bath sonicator to aid in the dispersion of the lipids.

  • Extrusion:

    • Assemble the liposome extrusion device with a 100 nm polycarbonate membrane.

    • Pass the MLV suspension through the extruder multiple times (e.g., 10-20 passes) to form small unilamellar vesicles (SUVs) with a more uniform size distribution.

  • Purification (Optional):

    • To remove any unencapsulated this compound, the liposome suspension can be purified by size exclusion chromatography or dialysis.

Workflow for Liposome Preparation

G cluster_0 Lipid Film Formation cluster_1 Vesicle Formation cluster_2 Size Reduction cluster_3 Final Product A Dissolve this compound & Lipids in Organic Solvent B Evaporate Solvent (Rotary Evaporator) A->B C Hydrate with Aqueous Buffer B->C D Form Multilamellar Vesicles (MLVs) C->D E Sonication D->E F Extrusion (100 nm membrane) E->F G Unilamellar this compound Liposomes F->G

Caption: Workflow for preparing unilamellar this compound liposomes.

Protocol for Micellar Solubilization of this compound

This protocol describes the preparation of a micellar solution of this compound using a non-ionic surfactant.

Materials:

  • This compound

  • Polysorbate 80 (Tween® 80) or Poloxamer 188

  • Aqueous buffer (e.g., PBS)

  • Vortex mixer

  • Magnetic stirrer and stir bar

Procedure:

  • Prepare Surfactant Solution: Prepare a solution of the chosen surfactant in the aqueous buffer at a concentration well above its critical micelle concentration (CMC). For example, a 1% (w/v) solution of Tween® 80.

  • Add this compound: Add the desired amount of this compound powder directly to the surfactant solution.

  • Solubilization: Stir the mixture vigorously using a magnetic stirrer or vortex mixer at room temperature until the this compound is completely dissolved. Gentle warming (to 37°C) may be used to facilitate dissolution. The resulting solution should be clear.

  • Equilibration: Allow the solution to equilibrate for at least one hour before use.

Protocol for Determining this compound Concentration

A. High-Performance Liquid Chromatography (HPLC)

A validated HPLC method is the most accurate way to determine the concentration of this compound. While a specific validated method for this compound is not publicly available, a general reverse-phase HPLC method suitable for prostaglandins can be adapted.

Chromatographic Conditions (Example):

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

Procedure:

  • Prepare Standard Solutions: Prepare a series of this compound standard solutions of known concentrations in the mobile phase.

  • Construct a Calibration Curve: Inject the standard solutions and record the peak areas. Plot a calibration curve of peak area versus concentration.

  • Analyze Sample: Inject the experimental sample and determine the peak area for this compound.

  • Calculate Concentration: Use the calibration curve to determine the concentration of this compound in the sample.

B. UV-Vis Spectrophotometry for Micellar Solutions

For micellar solutions, UV-Vis spectrophotometry can be a simpler, though less specific, method for concentration determination.

Procedure:

  • Determine λmax: Scan a known concentration of this compound in the micellar solution from 200-400 nm to determine the wavelength of maximum absorbance (λmax).

  • Prepare Standard Solutions: Prepare a series of this compound standard solutions of known concentrations in the same micellar solution.

  • Construct a Calibration Curve: Measure the absorbance of each standard solution at the λmax. Plot a calibration curve of absorbance versus concentration.

  • Analyze Sample: Measure the absorbance of the experimental sample at the λmax.

  • Calculate Concentration: Use the calibration curve to determine the concentration of this compound in the sample.

Section 4: Signaling Pathways

This compound Signaling via EP Receptors

This compound, as a PGE2 analog, is expected to bind to prostaglandin E2 (EP) receptors. The vasodilatory effects are primarily mediated through EP2 and EP4 receptors, which couple to Gs proteins, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent smooth muscle relaxation.

G This compound This compound EP_Receptor EP Receptor (e.g., EP2, EP4) This compound->EP_Receptor Binds G_Protein Gs Protein EP_Receptor->G_Protein Activates AC Adenylate Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Relaxation Smooth Muscle Relaxation (Vasodilation) PKA->Relaxation Leads to

Caption: this compound signaling pathway via EP receptors leading to vasodilation.

This compound's Weak Alpha-1 Adrenoceptor Antagonism

This compound can weakly block alpha-1 adrenergic receptors. Under normal physiological conditions, norepinephrine (B1679862) binds to these receptors on vascular smooth muscle, leading to vasoconstriction. By weakly antagonizing this interaction, this compound contributes to vasodilation.

G Norepinephrine Norepinephrine Alpha1_Receptor Alpha-1 Adrenoceptor Norepinephrine->Alpha1_Receptor Binds Gq_Protein Gq Protein Alpha1_Receptor->Gq_Protein Activates This compound This compound This compound->Alpha1_Receptor Weakly Blocks No_Contraction Reduced Vasoconstriction (Vasodilation) This compound->No_Contraction PLC Phospholipase C Gq_Protein->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PIP2 PIP2 PIP2->PLC Ca_Release Ca2+ Release IP3->Ca_Release Stimulates Contraction Vasoconstriction Ca_Release->Contraction

Caption: Mechanism of this compound's weak alpha-1 adrenoceptor antagonism.

References

Technical Support Center: Viprostol Experimental Integrity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance to prevent the degradation of Viprostol in experimental setups. This compound, a synthetic analog of Prostaglandin (B15479496) E2 (PGE2), is susceptible to degradation under various conditions, which can significantly impact experimental outcomes. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and an overview of the relevant signaling pathways to ensure the integrity and reproducibility of your research.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and use of this compound in experimental settings.

Issue Possible Cause Suggested Solution
Inconsistent or no biological response in cell-based assays. 1. This compound Degradation: Improper storage or handling of stock solutions or working solutions has led to loss of activity. 2. Low Receptor Expression: The cell line used may not express the target prostaglandin receptors (e.g., EP2, EP4) at sufficient levels. 3. Incorrect Concentration: The concentration of this compound used may be too low to elicit a response. 4. Serum Interference: Serum in cell culture media can contain endogenous prostaglandins (B1171923) or binding proteins that may interfere with the experiment.1. Verify Storage and Handling: Ensure this compound has been stored correctly at -20°C as a solid and that solutions are prepared fresh and used promptly. Avoid repeated freeze-thaw cycles of stock solutions. 2. Confirm Receptor Expression: Use techniques like RT-qPCR or Western blot to confirm the expression of EP receptors in your cell line. 3. Perform Dose-Response Curve: Conduct a dose-response experiment to determine the optimal concentration of this compound for your specific cell type and assay. 4. Use Serum-Free Media: Consider using serum-free media for the duration of the experiment or adapting cells to grow in serum-free conditions to eliminate interference from serum components.
Precipitation of this compound in aqueous buffer or media. 1. Poor Aqueous Solubility: The concentration of this compound may exceed its solubility limit in the aqueous solution. Prostaglandins are hydrophobic molecules with limited solubility in aqueous solutions at neutral pH. 2. Low Organic Solvent Concentration: The final concentration of the organic solvent (e.g., DMSO, ethanol) used to dilute the stock solution may be too low to keep the compound dissolved.1. Lower Final Concentration: Reduce the final concentration of this compound in the aqueous buffer. 2. Stepwise Dilution: Instead of a single large dilution, perform a stepwise dilution. First, create an intermediate dilution in the organic solvent, and then add this to the aqueous buffer while vortexing. 3. Warm the Buffer: Gently warm the aqueous buffer (e.g., to 37°C) before adding the this compound stock solution.[1]
Variable results between experimental replicates. 1. Inconsistent Aliquoting: Repeated freeze-thaw cycles of the main stock solution can lead to degradation and concentration changes. 2. Inconsistent Cell Culture Conditions: Variations in cell passage number, confluency, or media composition can alter cellular responsiveness. 3. Pipetting Errors: Inaccurate pipetting, especially of small volumes of concentrated stock solutions, can lead to significant variations in the final concentration.1. Prepare Single-Use Aliquots: Upon reconstitution, prepare single-use aliquots of the stock solution and store them at -80°C to avoid repeated freeze-thaw cycles.[2][3] 2. Standardize Cell Culture: Use cells within a consistent range of passage numbers and seed them to achieve a consistent confluency at the time of the experiment. 3. Calibrate Pipettes and Use Proper Technique: Ensure pipettes are properly calibrated. For small volumes, use appropriate low-volume pipettes and ensure complete dispensing of the solution.
High background signal in analytical assays (e.g., ELISA). 1. Contamination of Reagents: Reagents may be contaminated with prostaglandins or other cross-reactive substances. 2. Non-specific Binding: Inadequate blocking of the assay plate can lead to non-specific binding of antibodies or other detection reagents. 3. Cross-reactivity of Antibodies: The antibody used may cross-react with other related compounds in the sample.1. Use High-Purity Reagents: Ensure all buffers and media are prepared with high-purity water and reagents. 2. Optimize Blocking: Optimize the blocking buffer and incubation time for your specific assay. 3. Use a Highly Specific Antibody: Select a monoclonal antibody with high specificity for the prostaglandin being measured.

Frequently Asked Questions (FAQs)

Q1: How should I store solid this compound and its stock solutions?

A1: Solid, crystalline this compound should be stored at -20°C.[2] Stock solutions should be prepared in a suitable organic solvent such as DMSO or absolute ethanol (B145695).[1][4] These stock solutions should be stored in tightly sealed vials at -80°C in single-use aliquots to prevent degradation from repeated freeze-thaw cycles.[2][3]

Q2: How do I prepare a working solution of this compound for my cell culture experiments?

A2: It is recommended to first dissolve this compound in an organic solvent like DMSO or ethanol to create a high-concentration stock solution.[1] For cell culture experiments, this stock solution should be diluted into the culture medium immediately before use.[2] The final concentration of the organic solvent in the culture medium should be kept low (typically below 0.1%) to avoid cellular toxicity.[2]

Q3: What is the stability of this compound in aqueous solutions and cell culture media?

A3: As a PGE2 analog, this compound's stability in aqueous solutions is highly dependent on pH and temperature. PGE2 is most stable in a slightly acidic to neutral pH range (pH 3-6).[4][5] In alkaline conditions (pH > 8), it degrades rapidly.[4] The half-life of PGE2 in cell culture medium at 37°C is approximately 24 hours, but this can be influenced by the medium's pH.[6] Therefore, it is crucial to prepare fresh aqueous solutions for each experiment and use them promptly.

Q4: What are the primary degradation pathways for this compound?

A4: The primary degradation pathway for PGE2 analogs like this compound in aqueous solution is dehydration, particularly under acidic or basic conditions, which leads to the formation of PGA2 and other related compounds.[7] In biological systems, the primary route of inactivation is enzymatic degradation by 15-hydroxyprostaglandin dehydrogenase (15-PGDH), which converts PGE2 to the inactive metabolite 15-keto-PGE2.[8][9][10]

Q5: Can I store aqueous solutions of this compound for later use?

A5: It is strongly advised not to store aqueous solutions of this compound for more than a day.[1] Due to its instability in aqueous environments, fresh working solutions should be prepared from the frozen organic stock for each experiment to ensure consistent potency.

Quantitative Stability Data for PGE2 (this compound Analog)

The following tables summarize the stability of Prostaglandin E2 (PGE2), a close structural and functional analog of this compound. This data provides a strong indication of the expected stability of this compound under similar conditions.

Table 1: Aqueous Stability of PGE2 at 25°C [1][4]

pHTime for 10% Loss (Hours)
3-4133
653
842
94.2
100.42 (25 minutes)

Table 2: Stability of PGE2 in Different Solvents at 4°C [1][4]

SolventConcentrationTime for ~10% Potency Loss
Absolute Ethanol1 to 10 mg/ml24 to 36 months

Table 3: Stability of PGE2 in Cell Culture Medium [11]

Storage ConditionDurationStability
Room Temperature24 hoursStable
-20°C4 weeksStable

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions for Cell Culture

This protocol outlines the recommended procedure for preparing this compound solutions for in vitro assays.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or 100% Ethanol

  • Sterile microcentrifuge tubes

  • Sterile, pre-warmed cell culture medium

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Equilibrate this compound: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.

  • Prepare High-Concentration Stock Solution:

    • Add a precise volume of anhydrous DMSO or 100% ethanol to the vial of this compound to create a high-concentration stock solution (e.g., 10 mg/mL).

    • Gently vortex the vial until the this compound is completely dissolved.[1]

  • Aliquot and Store Stock Solution:

    • Dispense the stock solution into single-use aliquots in sterile microcentrifuge tubes.

    • Store the aliquots at -80°C for long-term storage.[2]

  • Prepare Working Solution (Fresh for each experiment):

    • On the day of the experiment, thaw one aliquot of the stock solution at room temperature.

    • Warm the desired cell culture medium to 37°C.

    • While gently vortexing the pre-warmed medium, slowly add the required volume of the this compound stock solution to achieve the final desired concentration. This rapid dilution into a larger volume helps to prevent precipitation.[1]

    • Ensure the final concentration of the organic solvent is below 0.1% to avoid toxicity to the cells.[2]

  • Use Immediately: Use the freshly prepared working solution immediately in your cell culture experiment. Do not store the diluted aqueous solution.

Protocol 2: General Workflow for Assessing this compound Activity in a Cell-Based Assay

This protocol provides a general workflow for evaluating the biological activity of this compound.

Procedure:

  • Cell Seeding: Plate the cells of interest at an appropriate density in a multi-well plate and allow them to adhere and grow to the desired confluency.

  • Cell Starvation (Optional): Depending on the experimental design, you may need to serum-starve the cells for a period (e.g., 12-24 hours) to reduce basal signaling.

  • This compound Treatment:

    • Prepare fresh working solutions of this compound at various concentrations as described in Protocol 1.

    • Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or a vehicle control (medium with the same final concentration of the organic solvent).

  • Incubation: Incubate the cells for the desired period to allow for a biological response. The incubation time will vary depending on the specific endpoint being measured (e.g., minutes for signaling events, hours for gene expression changes, days for proliferation).

  • Endpoint Analysis: After incubation, process the cells or culture supernatant for the desired endpoint analysis. This could include:

    • Signaling Pathway Activation: Cell lysis followed by Western blotting for phosphorylated signaling proteins (e.g., p-CREB).

    • Gene Expression Analysis: RNA extraction followed by RT-qPCR.

    • Cell Proliferation/Viability Assays: Using assays such as MTT, WST-1, or cell counting.

    • Cytokine/Chemokine Secretion: Analysis of the culture supernatant by ELISA.

Signaling Pathway and Experimental Workflow Diagrams

This compound (PGE2 Analog) Signaling Pathway

This compound, as a PGE2 analog, is expected to exert its effects by binding to the E prostanoid (EP) receptors, which are G-protein coupled receptors. The downstream signaling depends on the specific EP receptor subtype expressed by the target cells.

Viprostol_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound (PGE2 Analog) EP2_EP4 EP2 / EP4 Receptors This compound->EP2_EP4 EP1 EP1 Receptor This compound->EP1 EP3 EP3 Receptor This compound->EP3 Gs Gs EP2_EP4->Gs Gq Gq EP1->Gq Gi Gi EP3->Gi AC Adenylate Cyclase Gs->AC Activates PLC Phospholipase C Gq->PLC Activates Gi->AC Inhibits cAMP cAMP AC->cAMP IP3_DAG IP3 / DAG PLC->IP3_DAG PKA PKA cAMP->PKA CREB CREB PKA->CREB Ca2_PKC Ca2+ / PKC IP3_DAG->Ca2_PKC Biological_Response Biological Response Ca2_PKC->Biological_Response Gene_Expression Gene Expression CREB->Gene_Expression Gene_Expression->Biological_Response

Caption: this compound signaling through EP receptors.

Experimental Workflow for Preventing this compound Degradation

This diagram illustrates the key steps to maintain the integrity of this compound throughout an experiment.

Viprostol_Workflow cluster_storage Storage cluster_preparation Preparation cluster_experiment Experiment Solid_this compound Solid this compound (-20°C) Stock_Solution Prepare Stock Solution (DMSO or Ethanol) Solid_this compound->Stock_Solution Aliquoting Aliquot into Single-Use Vials (-80°C) Stock_Solution->Aliquoting Working_Solution Prepare Fresh Working Solution (in pre-warmed medium) Aliquoting->Working_Solution Cell_Treatment Treat Cells Immediately Working_Solution->Cell_Treatment Incubation Incubate for Defined Period Cell_Treatment->Incubation Analysis Endpoint Analysis Incubation->Analysis

Caption: Workflow for maintaining this compound stability.

References

Technical Support Center: Troubleshooting Inconsistent Results in Viprostol Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues encountered during Viprostol bioassays. The following troubleshooting guides and frequently asked questions (FAQs) provide direct, actionable solutions to enhance the consistency and reliability of your experimental results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific challenges that may arise during your experiments, offering potential causes and solutions in a question-and-answer format.

High Variability in Assay Signal

Q1: We are observing significant well-to-well or day-to-day variability in our this compound bioassay. What are the potential sources of this inconsistency?

A1: High variability can stem from several factors throughout the experimental workflow. A systematic approach to troubleshooting is crucial. Common causes include:

  • Cell Health and Passage Number: Inconsistent cell health, high passage number, or variations in cell density can lead to variable receptor expression and signaling capacity.

  • Reagent Preparation and Handling: Inaccurate pipetting, improper mixing of reagents, or degradation of this compound or other critical reagents can introduce significant errors.

  • Assay Conditions: Fluctuations in incubation temperature or timing can affect the kinetics of receptor binding and downstream signaling.

  • Washing Steps: Inconsistent washing procedures can lead to variable removal of unbound ligands and reagents.

Recommended Solutions:

  • Cell Culture: Use cells with a consistent and low passage number. Ensure cells are healthy and growing exponentially before seeding for the assay. Optimize cell density per well to achieve a robust and reproducible signal.

  • Reagent Handling: Calibrate pipettes regularly. Ensure all reagents, including this compound stock solutions, are properly stored and handled to prevent degradation. Prepare fresh dilutions for each experiment.

  • Standardize Protocols: Maintain a constant temperature and incubation time for all assays. Use a standardized and consistent washing technique for all plates.

Low or No Assay Signal

Q2: We are not observing a significant response (e.g., change in cAMP levels) after stimulating cells with this compound. What are the potential causes?

A2: A low or absent signal in your this compound bioassay can be due to issues with the cells, reagents, or the experimental protocol.

  • Low Receptor Expression: The cell line used may not express the target EP receptor at a sufficient level.

  • This compound Degradation: this compound, like other prostaglandins, can be unstable. Improper storage or handling can lead to loss of activity.

  • Suboptimal Assay Conditions: The incubation time may be too short to allow for a measurable signal to develop.

  • Phosphodiesterase (PDE) Activity: In cAMP assays, endogenous PDEs can rapidly degrade cAMP, masking the signal.

Recommended Solutions:

  • Cell Line Verification: Confirm the expression of the target EP receptor subtype in your cell line using techniques like qPCR or western blotting.

  • This compound Handling: Store this compound stock solutions at -20°C or -80°C and prepare fresh dilutions for each experiment.

  • Time-Course Experiment: Perform a time-course experiment (e.g., 5, 15, 30, 60 minutes) to determine the optimal stimulation time for a peak signal.

  • Use of PDE Inhibitors: For cAMP assays, it is highly recommended to include a PDE inhibitor, such as 3-isobutyl-1-methylxanthine (B1674149) (IBMX), in your assay buffer to prevent cAMP degradation.[1]

High Non-Specific Binding (NSB) in Radioligand Binding Assays

Q3: In our radiolabeled this compound binding assay, the non-specific binding is very high, resulting in a poor assay window. How can we reduce NSB?

A3: High non-specific binding (NSB) can obscure the specific binding signal. Ideally, NSB should be less than 50% of the total binding.[2]

  • Radioligand Properties: Hydrophobic radioligands may exhibit higher non-specific binding.

  • Assay Conditions: Suboptimal blocking agents or buffer composition can contribute to high NSB.

  • Receptor Preparation: Using too high a concentration of cell membranes can increase NSB.

Recommended Solutions:

  • Optimize Blocking Agents: Include Bovine Serum Albumin (BSA) in the assay buffer to coat surfaces and reduce non-specific interactions.

  • Adjust Assay Buffer: Consider adding salts or detergents to the wash or binding buffer to reduce non-specific interactions.

  • Titrate Receptor Concentration: Use the lowest concentration of your membrane preparation that still provides a robust specific binding signal. A typical range for many receptor assays is 100-500 µg of membrane protein.[2][3]

  • Optimize Washing: Increase the number of washes or the volume of cold wash buffer to more effectively remove unbound radioligand.

Quantitative Data Summary

The following table summarizes common issues in this compound bioassays and the expected impact of troubleshooting measures on key assay parameters.

Issue Parameter Affected Expected Impact of Troubleshooting Troubleshooting Action
High Well-to-Well Variability Coefficient of Variation (%CV)Decrease in %CVStandardize cell seeding, pipetting, and washing techniques.
Low Signal-to-Background Ratio Assay WindowIncrease in assay windowOptimize cell density, agonist concentration, and incubation time.
High Non-Specific Binding Specific BindingIncrease in the percentage of specific binding.Add BSA to buffer, optimize membrane concentration, increase washes.
Inconsistent EC50/IC50 Values Potency MeasurementMore consistent EC50/IC50 values across experiments.Ensure consistent reagent quality and assay conditions.

Detailed Experimental Protocols

Protocol 1: Troubleshooting Low Signal in a cAMP Accumulation Assay

This protocol outlines a systematic approach to identify the cause of a low or absent signal in a this compound-induced cAMP accumulation assay.

  • Cell Viability and Density Check:

    • Ensure cell viability is >90% using a method like Trypan Blue exclusion.

    • Perform a cell titration experiment to determine the optimal cell number per well that yields the best assay window.

  • This compound and Reagent Integrity Check:

    • Prepare fresh serial dilutions of this compound from a trusted stock solution.

    • Verify the expiration dates of all assay kit components.

    • Ensure the PDE inhibitor (e.g., IBMX) is active and used at an effective concentration (e.g., 0.5 mM).

  • Assay Optimization:

    • Stimulation Time: Perform a time-course experiment (e.g., 5, 15, 30, 60 minutes) to identify the time point of maximal cAMP accumulation.

    • Forskolin (B1673556) Positive Control: Use a known adenylyl cyclase activator like forskolin as a positive control to confirm that the downstream signaling pathway is functional in your cells.

  • Data Analysis:

    • Review instrument settings for signal detection to ensure they are appropriate for your assay format (e.g., HTRF, luminescence).

Protocol 2: Reducing High Non-Specific Binding in a Radioligand Binding Assay

This protocol provides steps to minimize high non-specific binding (NSB) in a competitive radioligand binding assay using a radiolabeled prostaglandin (B15479496) analog.

  • Receptor Preparation and Titration:

    • Prepare cell membranes from cells expressing the target EP receptor.

    • Perform a protein concentration assay (e.g., BCA or Bradford) to determine the protein concentration of your membrane preparation.

    • Titrate the amount of membrane protein per well (e.g., 50, 100, 200, 400 µg) to find the concentration that maximizes specific binding while minimizing NSB.

  • Assay Buffer Optimization:

    • Prepare a binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

    • Test the effect of adding a blocking agent, such as 0.1% to 0.5% BSA, to the binding buffer.

  • Washing Procedure Optimization:

    • Use a cell harvester for rapid and consistent filtration.

    • Wash filters with ice-cold wash buffer to minimize dissociation of the radioligand from the receptor.

    • Test the effect of increasing the number of wash steps (e.g., from 3 to 5) and the volume of wash buffer.

  • Defining Non-Specific Binding:

    • Use a high concentration (e.g., 10 µM) of a non-radiolabeled prostaglandin E analog to define NSB.

Visualizations

This compound Signaling Pathway

Viprostol_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound EP_Receptor EP Receptor (GPCR) This compound->EP_Receptor Binds G_Protein G-Protein (Gs/Gi/Gq) EP_Receptor->G_Protein Activates AC Adenylyl Cyclase (AC) G_Protein->AC Activates (Gs) or Inhibits (Gi) PLC Phospholipase C (PLC) G_Protein->PLC Activates (Gq) ATP ATP AC->ATP PIP2 PIP2 PLC->PIP2 Hydrolyzes cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca2+ Release IP3->Ca2_release PKC Protein Kinase C (PKC) DAG->PKC Ca2_release->Cellular_Response PKC->Cellular_Response

Caption: this compound signaling through EP receptors.

Experimental Workflow for a this compound Bioassay

Viprostol_Bioassay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell_Culture 1. Cell Culture (EP Receptor Expressing Cells) Cell_Seeding 3. Cell Seeding Cell_Culture->Cell_Seeding Reagent_Prep 2. Reagent Preparation (this compound, Buffers, etc.) Stimulation 4. Stimulation with this compound Reagent_Prep->Stimulation Cell_Seeding->Stimulation Lysis 5. Cell Lysis (if applicable) Stimulation->Lysis Detection 6. Signal Detection (e.g., cAMP quantification) Lysis->Detection Data_Acquisition 7. Data Acquisition Detection->Data_Acquisition Data_Analysis 8. Data Analysis (e.g., EC50 determination) Data_Acquisition->Data_Analysis

Caption: General workflow for a this compound bioassay.

Troubleshooting Decision Tree for Inconsistent Results

Troubleshooting_Decision_Tree Start Inconsistent Bioassay Results Check_Variability High Variability? Start->Check_Variability Check_Signal Low/No Signal? Check_Variability->Check_Signal No Standardize_Protocols Standardize Protocols: - Pipetting - Cell Seeding - Washing Check_Variability->Standardize_Protocols Yes Check_NSB High NSB (Binding Assays)? Check_Signal->Check_NSB No Check_Reagents Check Reagents: - this compound stability - Kit components - PDE inhibitors Check_Signal->Check_Reagents Yes Optimize_Binding Optimize Binding Assay: - Buffer (add BSA) - Membrane concentration - Washing steps Check_NSB->Optimize_Binding Yes Review_Data Review Data and Repeat Check_NSB->Review_Data No Standardize_Protocols->Review_Data Optimize_Assay Optimize Assay: - Cell density - Incubation time - Positive controls Check_Reagents->Optimize_Assay Optimize_Assay->Review_Data Optimize_Binding->Review_Data

Caption: Decision tree for troubleshooting.

References

Improving the stability of Viprostol formulations for research

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for improving the stability of Viprostol formulations for your research needs. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary stability concerns?

This compound is a synthetic analog of prostaglandin (B15479496) E2 (PGE2).[1] Like many prostaglandins (B1171923), its stability is a critical factor in developing reliable research formulations. The primary stability concern for this compound is the hydrolysis of its methyl ester to the active free acid, CL 115 ,129.[1] The rate of this hydrolysis is significantly influenced by the formulation's composition.[1] Additionally, general degradation pathways for prostaglandins, such as oxidation, should be considered.

Q2: What are the key factors that influence the stability of this compound formulations?

The stability of prostaglandin formulations, including this compound, is multifactorial. The most critical factors to control are:

  • pH: The pH of the formulation is crucial. For related prostaglandins like PGE1 in lipid emulsions, an acidic pH of 4.0 has been shown to be optimal for stability.[2] For lyophilized PGE1 formulations, a pH range of 3.5 to 6 is recommended.[3][4]

  • Choice of Vehicle/Excipients: The vehicle or excipients used can dramatically alter stability. For instance, in preclinical studies, petrolatum and silicone oil as vehicles for this compound resulted in rapid hydrolysis to its active form, whereas triethyl citrate (B86180) (TEC) slowed this process.[1] It is essential to conduct excipient compatibility studies to avoid degradation caused by interactions with components like lactose, magnesium stearate, or those containing reactive impurities.[5][6]

  • Temperature: Storage temperature is a significant factor. For example, a study on Prostaglandin E1 (PGE1) demonstrated chemical stability for 30 days when stored at 4°C.[7] Accelerated stability studies for prostaglandins are often conducted at elevated temperatures (e.g., 40°C or 50°C) to predict long-term stability.[6]

  • Humidity: Moisture can accelerate degradation, especially in solid formulations. High relative humidity has been shown to have a strong negative effect on the stability of drug-excipient blends.[6]

  • Drug Concentration: The concentration of the active pharmaceutical ingredient (API) can also impact the stability of the final formulation.[2][8]

Q3: How can I minimize degradation of this compound during formulation and storage?

To minimize degradation, consider the following strategies:

  • pH Control: Maintain the pH of your formulation within a range known to be optimal for prostaglandin stability, generally in the acidic range (pH 3.5-6.0).[2][3][4]

  • Appropriate Vehicle Selection: Choose a vehicle that is compatible with this compound. If delayed hydrolysis to the active acid is desired, consider vehicles like triethyl citrate.[1] For other applications, lipid-based systems such as lipid microspheres or emulsions can protect the drug from degradation.[2][8]

  • Excipient Compatibility Screening: Before finalizing your formulation, perform compatibility studies with all planned excipients to identify any potential for adverse interactions.[5][9]

  • Controlled Storage Conditions: Store your this compound formulations at refrigerated temperatures (e.g., 4°C) and protect them from moisture.[7] For long-term storage, lyophilization (freeze-drying) can be an effective strategy to enhance stability.[3][4]

  • Use of Antioxidants: If oxidation is a suspected degradation pathway, the inclusion of a suitable antioxidant in your formulation may be beneficial.

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
Rapid loss of this compound potency in a liquid formulation. - Unfavorable pH.- Incompatible excipients.- High storage temperature.- Adjust the pH of the formulation to a range of 4.0-6.0.[2][3][4]- Review excipient compatibility data; replace any excipients known to cause degradation.[5][6]- Store the formulation at 4°C.[7]
Formation of unknown peaks during HPLC analysis. - Degradation of this compound.- Interaction with excipients.- Impurities in the excipients.- Perform forced degradation studies (acid, base, oxidation, heat, light) to identify potential degradation products.- Conduct a thorough drug-excipient compatibility study using techniques like DSC or FT-IR.[5][10]- Use high-purity excipients and test them for reactive impurities.[9]
Inconsistent results between batches of the same formulation. - Variability in raw materials.- Inconsistent preparation process.- Differences in storage conditions.- Qualify your raw material suppliers and test incoming materials for consistency.- Standardize your manufacturing process with detailed SOPs.- Ensure all batches are stored under identical, controlled conditions.
Physical instability of a lipid emulsion (e.g., phase separation). - Suboptimal formulation composition.- Incorrect pH.- Inappropriate storage temperature.- Optimize the composition of the oil phase, emulsifiers, and co-solvents.[2]- Adjust the pH to the optimal range for emulsion stability (e.g., pH 4.0 for PGE1 emulsions).[2]- Store at the recommended temperature; avoid freezing if not intended for frozen storage.

Experimental Protocols

Protocol 1: Drug-Excipient Compatibility Study

This protocol outlines a method for screening the compatibility of this compound with various excipients.

  • Preparation of Samples:

    • Prepare binary mixtures of this compound and each excipient (e.g., in a 1:100 ratio).[6]

    • Prepare a control sample of pure this compound.

    • Transfer the mixtures and the control into separate, appropriate containers (e.g., glass vials).

  • Storage Conditions:

    • Store the samples under accelerated stability conditions (e.g., 40°C/75% RH) for a defined period (e.g., 4 weeks).[6]

    • Store a parallel set of samples under refrigerated conditions (4°C) as a baseline.

  • Analysis:

    • At specified time points (e.g., 0, 1, 2, and 4 weeks), remove samples from storage.

    • Dissolve the samples in a suitable solvent.

    • Analyze the samples by a stability-indicating HPLC method (see Protocol 2) to quantify the amount of this compound remaining and to detect the formation of any degradation products.

  • Evaluation:

    • Compare the chromatograms of the drug-excipient mixtures to the control sample.

    • Significant degradation of this compound or the appearance of new impurity peaks in the presence of an excipient indicates incompatibility.

Protocol 2: Stability-Indicating HPLC Method for this compound

This protocol provides a general framework for developing an HPLC method to assess the stability of this compound.

  • Instrumentation and Columns:

    • A standard HPLC system with a UV detector.

    • A C18 reverse-phase column is a common starting point for prostaglandin analysis.

  • Mobile Phase and Gradient:

    • A typical mobile phase for prostaglandins consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, pH adjusted) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

    • A gradient elution may be necessary to separate this compound from its degradation products.

  • Method Development and Validation:

    • Optimize the mobile phase composition, gradient, flow rate, and column temperature to achieve good separation between the this compound peak and any impurity or degradation peaks.

    • Perform forced degradation studies (e.g., exposure to acid, base, peroxide, heat, and light) to generate degradation products and demonstrate the method's ability to separate them from the parent drug.

    • Validate the method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

  • Sample Analysis:

    • Prepare samples by dissolving the formulation in a suitable solvent and filtering if necessary.

    • Inject the samples into the HPLC system and record the chromatograms.

    • Quantify the amount of this compound and any degradation products by comparing peak areas to those of a reference standard.

Visualizations

Signaling and Degradation Workflow

The following diagram illustrates the general workflow for investigating this compound stability and its intended biological action.

cluster_Formulation Formulation Development cluster_Stability Stability Assessment cluster_Signaling Biological Action This compound This compound (API) Formulation This compound Formulation This compound->Formulation Excipients Excipients Excipients->Formulation Stress Stress Conditions (Temp, pH, Humidity) Formulation->Stress ActiveAcid Active Free Acid (CL 115,129) Formulation->ActiveAcid Hydrolysis Analysis Stability Analysis (HPLC) Stress->Analysis Degradation Degradation Products Analysis->Degradation identify Receptor Prostaglandin Receptor ActiveAcid->Receptor Pathway Signaling Cascade Receptor->Pathway Response Biological Response Pathway->Response

Caption: Workflow for this compound formulation, stability testing, and biological action.

Troubleshooting Logic for Formulation Instability

This diagram outlines a logical approach to troubleshooting instability issues in this compound formulations.

Start Instability Detected (e.g., Potency Loss) CheckpH Is pH in Optimal Range (e.g., 4.0-6.0)? Start->CheckpH CheckTemp Is Storage Temp Correct (e.g., 4°C)? CheckpH->CheckTemp Yes AdjustpH Adjust pH CheckpH->AdjustpH No CheckExcipients Excipient Compatibility Study Performed? CheckTemp->CheckExcipients Yes AdjustTemp Correct Storage Temp CheckTemp->AdjustTemp No PerformCompatibility Perform Excipient Compatibility Study CheckExcipients->PerformCompatibility No Reformulate Re-evaluate/Reformulate CheckExcipients->Reformulate Yes (and issue persists) AdjustpH->Reformulate AdjustTemp->Reformulate PerformCompatibility->Reformulate End Stable Formulation Reformulate->End

Caption: Decision tree for troubleshooting this compound formulation instability.

References

Addressing vehicle effects in transdermal Viprostol studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with transdermal Viprostol formulations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it studied for transdermal delivery?

A1: this compound is a synthetic analog of Prostaglandin (B15479496) E2 (PGE2).[1] Prostaglandins (B1171923) are known to play a significant role in hair growth regulation.[2][3] Specifically, PGE2 has been shown to stimulate hair follicle stem cells and promote the anagen (growth) phase of the hair cycle, making it a compound of interest for treating conditions like androgenetic alopecia.[4][5][6] Transdermal delivery is a non-invasive method to administer this compound directly to the target site (hair follicles), potentially minimizing systemic side effects.[7]

Q2: What are "vehicle effects" and why are they important in my this compound study?

A2: "Vehicle effects" refer to the influence of the formulation's inactive ingredients (the vehicle) on the stability, release, skin permeation, and ultimately, the efficacy of the active pharmaceutical ingredient (API), this compound. The choice of vehicle is critical as it can significantly alter the rate and extent of drug absorption through the skin.[8][9] An inappropriate vehicle can lead to poor drug delivery, skin irritation, or even alter the metabolic conversion of the drug in the skin.[1][7]

Q3: Which signaling pathway is activated by this compound to promote hair growth?

A3: As a PGE2 analog, this compound is understood to promote hair growth by activating similar signaling pathways. PGE2 binds to Prostaglandin E2 receptors (EP1, EP2, EP3, EP4) on hair follicle cells.[2][10] This binding can initiate a cascade that stimulates hair follicle stem cells.[4][5] Key downstream effects include the activation of the Wnt/β-catenin signaling pathway, which is crucial for initiating the anagen phase, and a reduction in Bone Morphogenetic Protein 2 (BMP2) signaling, which is typically associated with maintaining the resting (telogen) phase of the hair follicle.[5][11]

Troubleshooting Guide

Issue 1: Poor or inconsistent drug permeation in in vitro studies.

  • Possible Cause 1: Inappropriate Vehicle Selection. The vehicle may not be optimized for this compound's physicochemical properties, leading to poor partitioning from the vehicle into the stratum corneum. For instance, studies have shown that vehicles like triethyl citrate (B86180) can slow the necessary enzymatic conversion of this compound (a methyl ester) to its active free acid form within the skin, thereby reducing its effective permeation.[1]

    • Solution: Screen different vehicles with varying lipophilicity and composition. Consider using penetration enhancers. For this compound, lipophilic vehicles like silicone oil or a petrolatum base have been shown to facilitate better absorption compared to more polar, ester-based vehicles.[1]

  • Possible Cause 2: Air Bubbles in Franz Diffusion Cell. Air bubbles trapped between the skin membrane and the receptor fluid in a Franz diffusion cell create a barrier and reduce the effective surface area for diffusion, leading to artificially low permeation results.[12]

    • Solution: Carefully assemble the Franz cells, ensuring no air is trapped beneath the membrane. Degas the receptor fluid before use and fill the receptor chamber slowly and carefully.[12][13]

  • Possible Cause 3: Non-Sink Conditions. If the concentration of this compound in the receptor fluid exceeds 10% of its saturation solubility in that medium, it can create a back-pressure that slows down further diffusion across the skin. This is known as a violation of "sink conditions."[14]

    • Solution: Increase the volume of the receptor chamber, increase the sampling frequency (replacing the withdrawn volume with fresh fluid), or add a solubility enhancer like a small percentage of a non-ionic surfactant (e.g., Tween 80) to the receptor fluid to ensure sink conditions are maintained throughout the experiment.[11]

Issue 2: High variability in results between replicate experiments.

  • Possible Cause 1: Inconsistent Skin Membrane Thickness. The thickness of the excised skin used in in vitro permeation studies is a critical variable. Significant differences in thickness between samples will lead to high variability in permeation data.[11]

    • Solution: Use a dermatome to prepare skin sections of a standardized thickness (e.g., 500 µm). Visually inspect each skin section for integrity (no holes or scratches) before mounting it in the Franz cell.[3][11]

  • Possible Cause 2: Inconsistent Formulation Application. Applying inconsistent amounts of the transdermal formulation to the donor chamber will result in variable drug delivery.[12]

    • Solution: Use a positive displacement pipette or weigh the amount of formulation applied to each diffusion cell to ensure a consistent and accurate dose per unit area.

Issue 3: Evidence of skin irritation in animal or human studies.

  • Possible Cause 1: Irritating Vehicle Components. Some penetration enhancers, such as certain fatty acids or alcohols, can disrupt the skin barrier to an extent that causes irritation, erythema, or edema.[5][7]

    • Solution: Conduct preliminary skin irritation studies (e.g., using reconstructed human epidermis models or rabbit skin models) to assess the irritancy potential of the vehicle alone.[1] If a component is identified as an irritant, consider reducing its concentration or replacing it with a less irritating alternative.

  • Possible Cause 2: Pharmacological Effect of this compound. Prostaglandins are known mediators of inflammation and can cause vasodilation, which may manifest as redness or flushing at the application site.[15]

    • Solution: This may be an inherent effect of the drug. The goal is to optimize the formulation to deliver a therapeutically effective dose while minimizing local adverse effects. This involves careful dose-response studies to find the minimum effective concentration.

Data Presentation

Table 1: Effect of Vehicle on Transdermal Absorption of this compound in Rats

Vehicle CompositionSystemic Absorption of RadioactivityObserved Effect on Mean Arterial Blood PressureImplied Rate of this compound Hydrolysis in Skin
Silicone OilSubstantialSignificant DecreaseRapid
Petrolatum BaseSubstantialSignificant DecreaseRapid
Triethyl Citrate (TEC)NegligibleDiminishedSlow

Data summarized from a study on spontaneously hypertensive rats, where this compound's antihypertensive activity is correlated with its systemic absorption.[1]

Experimental Protocols & Visualizations

Protocol: In Vitro Skin Permeation Study using Franz Diffusion Cells

This protocol outlines the key steps for assessing the permeation of this compound from a novel transdermal vehicle.

  • Skin Membrane Preparation:

    • Excise full-thickness abdominal skin from a suitable animal model (e.g., porcine or rat).[11]

    • Carefully remove any subcutaneous fat and connective tissue using a scalpel.[3]

    • Cut the skin into sections appropriately sized for the Franz diffusion cells.

    • For consistency, use a dermatome to create skin sections of a uniform thickness (e.g., 500 µm).[11]

    • Visually inspect each membrane for imperfections before use.

  • Franz Diffusion Cell Setup:

    • Use vertical static Franz diffusion cells with a known diffusion area and receptor volume.[11]

    • Degas the receptor fluid (e.g., phosphate-buffered saline, pH 7.4, potentially with a solubility enhancer) to prevent air bubble formation.[12]

    • Fill the receptor compartment, ensuring no air is trapped. Place a small magnetic stir bar inside.

    • Mount the prepared skin membrane between the donor and receptor compartments, with the stratum corneum facing the donor side.[12]

    • Clamp the chambers together securely.

    • Place the cells in a water bath set to maintain a skin surface temperature of 32°C.

  • Formulation Application and Sampling:

    • Apply a precise, predetermined amount of the this compound formulation to the skin surface in the donor chamber.[12]

    • At specified time intervals (e.g., 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor fluid from the sampling arm.[3]

    • Immediately replace the withdrawn volume with an equal amount of fresh, pre-warmed receptor fluid to maintain a constant volume and sink conditions.[3]

  • Sample Analysis:

    • Analyze the concentration of this compound (or its active metabolite) in the collected samples using a validated High-Performance Liquid Chromatography (HPLC) method.[16]

    • Construct a calibration curve from standard solutions to quantify the drug concentration.

    • Calculate the cumulative amount of drug permeated per unit area at each time point and plot this against time. The slope of the linear portion of this graph represents the steady-state flux.

G cluster_prep Preparation cluster_setup Franz Cell Assembly cluster_exp Experiment & Sampling cluster_analysis Analysis p1 Excise & Clean Skin p2 Dermatome Skin (500 µm) p1->p2 s2 Mount Skin Membrane p2->s2 p3 Prepare Receptor Fluid (e.g., PBS) p4 Degas Fluid p3->p4 s1 Fill Receptor Chamber p4->s1 s1->s2 s3 Clamp Chambers s2->s3 s4 Equilibrate to 32°C s3->s4 e1 Apply this compound Formulation s4->e1 e2 Collect Sample at Time (t) e1->e2 e3 Replace with Fresh Fluid e2->e3 a1 HPLC Analysis e2->a1 e3->e2 Repeat at intervals a2 Calculate Flux & Permeation a1->a2 This compound This compound (PGE2 Analog) EP_Receptor EP Receptor This compound->EP_Receptor Binds to Signaling_Cascade Intracellular Signaling Cascade EP_Receptor->Signaling_Cascade Activates Wnt_Activation Activation of Wnt/β-catenin Pathway Signaling_Cascade->Wnt_Activation BMP_Inhibition Inhibition of BMP Signaling Signaling_Cascade->BMP_Inhibition HFSC_Activation Hair Follicle Stem Cell (HFSC) Activation & Proliferation Wnt_Activation->HFSC_Activation Telogen_Maintenance Telogen Phase Maintenance (Resting Phase) BMP_Inhibition->Telogen_Maintenance Anagen_Induction Anagen Phase Induction (Hair Growth) HFSC_Activation->Anagen_Induction

References

Technical Support Center: Minimizing Off-Target Effects of Viprostol in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the off-target effects of Viprostol, a synthetic prostaglandin (B15479496) E2 (PGE2) analog, in cell culture experiments. The information is presented in a question-and-answer format, including troubleshooting guides and frequently asked questions.

Disclaimer: Publicly available information on the specific binding affinities of this compound to individual prostanoid receptors is limited. Therefore, this guide provides a general framework for minimizing off-target effects based on the known pharmacology of PGE2 and its receptors. Researchers should adapt these principles and protocols to their specific experimental context.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a synthetic analog of prostaglandin E2 (PGE2). Its primary intended mechanism of action is vasodilation, which is relevant to its development as an antihypertensive agent. In cell culture, it is expected to primarily interact with the E-series prostanoid (EP) receptors, which are the natural receptors for PGE2.

Q2: What are off-target effects and why are they a concern with this compound?

A2: Off-target effects are unintended interactions of a compound with cellular components other than its primary target. With this compound, this could involve binding to other prostanoid receptors (e.g., DP, FP, IP, TP) or even non-prostanoid receptors, leading to unintended biological responses in cell culture.[1] These effects can lead to misinterpretation of experimental results, cellular toxicity, and confounding data. Minimizing off-target effects is crucial for ensuring the validity and reproducibility of your findings.

Q3: Which receptors are the likely on-target and off-target candidates for this compound?

A3: As a PGE2 analog, the intended "on-target" receptors for this compound are the four EP receptor subtypes: EP1, EP2, EP3, and EP4. Potential "off-target" receptors include other prostanoid receptor subtypes. The degree to which this compound interacts with these off-target receptors depends on its specific binding affinity and the concentration used in the experiment.

Q4: How can I begin to assess the potential for off-target effects with this compound?

A4: A critical first step is to perform a dose-response experiment to determine the optimal concentration range for your desired biological effect while minimizing cytotoxicity. This should be followed by assays to assess cell health and the activation of specific signaling pathways associated with both on-target and potential off-target receptors.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
High cell toxicity or unexpected changes in cell morphology. The concentration of this compound is too high, leading to significant off-target effects or general cellular stress.1. Optimize Concentration: Conduct a detailed dose-response curve to identify the lowest effective concentration that elicits the desired on-target effect with minimal toxicity. 2. Reduce Exposure Time: Shorten the incubation time with this compound to a minimum required to observe the desired phenotype.
Observed phenotype does not match the expected on-target effect (e.g., unexpected changes in cAMP levels). The observed effect may be due to the activation of an off-target receptor with a different signaling pathway. For example, while EP2/EP4 activation increases cAMP, EP3 activation decreases it.1. Use Receptor Antagonists: Co-treat cells with specific antagonists for suspected off-target receptors to see if the unexpected phenotype is reversed. 2. Profile Downstream Signaling: Measure key second messengers associated with different EP receptors (e.g., intracellular calcium for EP1, cAMP for EP2/EP3/EP4) to identify which pathways are being activated.
Inconsistent or irreproducible results between experiments. 1. Compound Degradation: Improper storage and handling of this compound can lead to loss of activity. 2. Variability in Cell Culture: Differences in cell passage number, confluency, or serum batches can alter receptor expression and signaling responses.1. Proper Compound Handling: Aliquot this compound upon receipt and store at -20°C or lower to avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment. 2. Standardize Cell Culture Protocols: Use cells within a consistent passage number range and ensure consistent seeding densities and confluency at the time of treatment.
No observable effect at expected concentrations. 1. Low Receptor Expression: The cell line used may not express the target EP receptor subtype at sufficient levels. 2. Compound Inactivity: The this compound may have degraded.1. Confirm Receptor Expression: Use techniques like RT-qPCR or Western blotting to confirm the expression of the target EP receptor(s) in your cell line. 2. Use a Positive Control: Test a fresh aliquot of this compound or use PGE2 as a positive control to ensure the experimental system is responsive.

Data Presentation

Table 1: Binding Affinities (Ki) of Prostaglandin E2 for Human EP Receptors

Receptor SubtypeBinding Affinity (Ki) in nMPrimary G-Protein Coupling
EP1 9.1[2]Gq
EP2 4.9[2]Gs
EP3 0.33Gi
EP4 0.79Gs (can also couple to Gi)[3]

Table 2: General Recommendations for this compound Concentration in Cell Culture

These are suggested starting ranges. The optimal concentration must be determined experimentally for each cell line and assay.

Concentration RangeExpected Effect
1 - 100 nM Likely to be more selective for high-affinity EP receptors (EP3 and EP4). A good starting range to investigate on-target effects.
100 nM - 1 µM Increased likelihood of engaging lower-affinity EP receptors (EP1 and EP2) and potential off-target prostanoid receptors.
> 1 µM High probability of significant off-target effects. Use with caution and with appropriate controls.

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound using a Cell Viability Assay

This protocol helps to identify the concentration range of this compound that is non-toxic to the cells, which is a crucial first step in minimizing off-target effects related to cytotoxicity.

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of the assay (e.g., 5,000-10,000 cells/well). Allow cells to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in a suitable solvent (e.g., DMSO). From this stock, prepare a series of dilutions in cell culture medium to achieve final concentrations ranging from 1 nM to 100 µM. Include a vehicle control (medium with the same final concentration of DMSO).

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • Cell Viability Assessment: Use a suitable cell viability assay, such as MTT, MTS, or a live/dead staining kit, according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance or fluorescence and normalize the data to the vehicle control. Plot the percentage of cell viability against the log of the this compound concentration to determine the concentration at which toxicity is observed.

Protocol 2: Assessing On-Target vs. Off-Target Signaling using a cAMP Assay

This protocol helps to distinguish between the activation of different EP receptor subtypes based on their downstream signaling.

Methodology:

  • Cell Seeding and Treatment: Seed cells in a suitable plate format (e.g., 96-well) and grow to near confluency. Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) for 15-30 minutes to prevent cAMP degradation.

  • Receptor Antagonism (Optional but Recommended): To identify the specific receptor involved, pre-incubate a subset of cells with selective antagonists for EP2, EP4, or other suspected off-target receptors for 30-60 minutes before adding this compound.

  • This compound Stimulation: Stimulate the cells with various concentrations of this compound (based on the non-toxic range determined in Protocol 1) for a short period (e.g., 15-30 minutes). Include a vehicle control and a positive control (e.g., Forskolin, a direct activator of adenylyl cyclase).

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., ELISA or HTRF-based assay) following the manufacturer's protocol.

  • Data Analysis: Quantify the cAMP concentration in each sample. Compare the cAMP levels in this compound-treated cells to the vehicle control. If antagonists were used, assess the degree to which they inhibit the this compound-induced cAMP response.

Mandatory Visualizations

EP_Signaling_Pathways cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling EP1 EP1 Gq Gq EP1->Gq EP2 EP2 Gs Gs EP2->Gs EP3 EP3 Gi Gi EP3->Gi EP4 EP4 EP4->Gs PI3K PI3K EP4->PI3K This compound This compound (PGE2 Analog) This compound->EP1 This compound->EP2 This compound->EP3 This compound->EP4 PLC PLC Gq->PLC AC Adenylyl Cyclase Gs->AC Gi->AC inhibits Ca2 ↑ [Ca2+]i PLC->Ca2 cAMP_inc ↑ cAMP AC->cAMP_inc cAMP_dec ↓ cAMP AC->cAMP_dec Akt Akt PI3K->Akt Experimental_Workflow cluster_planning Phase 1: Experiment Planning cluster_optimization Phase 2: Dose Optimization cluster_characterization Phase 3: Off-Target Characterization cluster_mitigation Phase 4: Mitigation & Refinement A Define desired on-target effect and cell model B Identify potential off-target receptors and pathways A->B C Perform dose-response for cytotoxicity (e.g., MTT assay) B->C D Determine non-toxic concentration range C->D E Measure on-target effect at various concentrations D->E F Measure off-target signaling (e.g., cAMP, Ca2+ assays) E->F G Use selective antagonists to confirm off-target engagement F->G H Select lowest effective concentration with minimal off-target signaling G->H I Consider alternative cell line if off-target effects dominate H->I if necessary

References

Technical Support Center: Enhancing the Bioavailability of Viprostol in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for enhancing the bioavailability of Viprostol (B1683564) in animal models. The information is presented in a question-and-answer format, including troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a synthetic analog of prostaglandin (B15479496) E2 (PGE2). Its primary mechanism of action is vasodilation, leading to a reduction in blood pressure, making it an antihypertensive agent.[1] It has been shown to relax smooth muscle in various vascular beds.[1][2]

Q2: What is the known oral bioavailability of this compound in animal models?

A2: Studies in monkeys have shown that after oral administration, approximately 31% of the drug-related radioactivity is absorbed. However, the systemic bioavailability of the unchanged, active acid form is only about 7.3%, indicating significant first-pass metabolism.[3]

Q3: How is this compound metabolized in vivo?

A3: this compound is a methyl ester prodrug. In vivo, it is rapidly hydrolyzed to its pharmacologically active free acid form.[2]

Q4: What are some potential strategies to enhance the oral bioavailability of this compound?

A4: Several formulation strategies can be employed to improve the oral bioavailability of drugs like this compound. These include:

  • Prodrugs: While this compound is already a methyl ester prodrug, further modifications could potentially enhance absorption and reduce first-pass metabolism.[4][5][6]

  • Nanoparticle-based delivery systems: Encapsulating this compound in nanoparticles can protect it from degradation in the gastrointestinal tract and improve its absorption.

  • Cyclodextrin (B1172386) complexation: Forming inclusion complexes with cyclodextrins can increase the aqueous solubility and stability of this compound.[1][7]

Troubleshooting Guides

Issue 1: Low and Variable Oral Bioavailability in Rodent Studies
Possible Cause Troubleshooting Step
Poor aqueous solubility of this compound. Formulate this compound in a solubilizing vehicle. Consider creating a nanoparticle suspension or a cyclodextrin inclusion complex to improve solubility.
Degradation in the gastrointestinal tract. Perform in vitro stability studies in simulated gastric and intestinal fluids to assess the stability of your formulation.[8] If degradation is observed, consider enteric-coated formulations or nanoparticle encapsulation to protect the drug.
High first-pass metabolism. Co-administration with an inhibitor of relevant metabolic enzymes (e.g., cytochrome P450 enzymes) could be explored in preliminary studies to understand the impact of first-pass metabolism. However, this approach complicates the interpretation of the intrinsic bioavailability of the formulation.
Improper oral gavage technique. Ensure that the oral gavage procedure is performed correctly to avoid accidental administration into the lungs or incomplete dosing. Use appropriate gavage needle sizes and volumes for the animal model.[9][10][11]
Inconsistent dosing volume or concentration. Prepare fresh formulations for each experiment and ensure homogeneity, especially for suspensions. Accurately weigh each animal before dosing to calculate the precise volume.
Issue 2: Difficulty in Quantifying this compound in Plasma Samples
Possible Cause Troubleshooting Step
Low plasma concentrations of this compound. Develop a highly sensitive analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for quantification.[12][13][14][15][16][17]
Interference from plasma matrix components. Optimize the sample preparation method to effectively remove interfering substances. This may include protein precipitation followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE).
Instability of this compound in plasma samples. Add antioxidants and enzyme inhibitors to the collection tubes. Process and freeze plasma samples immediately after collection. Conduct stability studies of this compound in plasma at different temperatures.

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound Following Oral and Intravenous Administration in Monkeys
Route of AdministrationDosePercent Absorbed (Radioactivity)Systemic Bioavailability (Active Acid)
Oral[Dose not specified]~31%7.3%
Intravenous[Dose not specified]N/A100%

Data adapted from a study in monkeys and indicates significant first-pass metabolism after oral dosing.[3]

Table 2: Illustrative Example of a Comparative Pharmacokinetic Study of Different this compound Formulations in Rats
FormulationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (0-t) (ng*h/mL)Bioavailability (%)
This compound Suspension (Control)10[Hypothetical Data][Hypothetical Data][Hypothetical Data][Hypothetical Data]
This compound-Cyclodextrin Complex10[Hypothetical Data][Hypothetical Data][Hypothetical Data][Hypothetical Data]
This compound Nanoparticles10[Hypothetical Data][Hypothetical Data][Hypothetical Data][Hypothetical Data]
This compound IV Solution2[Hypothetical Data][Hypothetical Data][Hypothetical Data]100

This table is a template for researchers to populate with their experimental data. Cmax (Maximum Concentration), Tmax (Time to Maximum Concentration), and AUC (Area Under the Curve) are key pharmacokinetic parameters to compare the performance of different formulations.

Experimental Protocols

Protocol for Oral Gavage Administration in Rats

This protocol provides a general guideline for the oral administration of this compound formulations to rats.

Materials:

  • Appropriately sized gavage needles (e.g., 16-18 gauge for adult rats).[11]

  • Syringes.

  • This compound formulation.

  • Animal scale.

Procedure:

  • Weigh each rat accurately to determine the correct dosing volume. The maximum recommended volume for oral gavage in rats is typically 10-20 mL/kg.[11]

  • Gently restrain the rat.

  • Measure the gavage needle from the tip of the rat's nose to the last rib to ensure proper insertion depth into the stomach.

  • Fill the syringe with the calculated volume of the this compound formulation.

  • Carefully insert the gavage needle into the esophagus. The animal should swallow as the needle is advanced. Do not force the needle.

  • Slowly administer the formulation.

  • Gently remove the gavage needle.

  • Monitor the animal for any signs of distress after the procedure.[9][10]

Protocol for Quantification of Prostaglandin Analogs in Rat Plasma using LC-MS/MS (Adaptable for this compound)

This protocol outlines a general method for the analysis of prostaglandin analogs in plasma, which can be optimized for this compound.

Materials:

Procedure:

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • Perform protein precipitation by adding ice-cold acetonitrile or methanol (typically 3 volumes of solvent to 1 volume of plasma).

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube.

    • Evaporate the solvent under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

  • LC-MS/MS Analysis:

    • Chromatographic Separation:

      • Use a C18 column.

      • Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid or 10 mM ammonium acetate) and an organic component (e.g., acetonitrile or methanol).[12][13]

    • Mass Spectrometric Detection:

      • Use an electrospray ionization (ESI) source, likely in negative ion mode for prostaglandin analogs.

      • Optimize the multiple reaction monitoring (MRM) transitions for this compound and the internal standard.[12][13]

  • Data Analysis:

    • Construct a calibration curve using standards of known concentrations.

    • Quantify the concentration of this compound in the plasma samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Protocol for In Vitro Stability Study in Simulated Gastrointestinal Fluids

Materials:

  • Simulated Gastric Fluid (SGF), pH 1.2.

  • Simulated Intestinal Fluid (SIF), pH 6.8.

  • This compound formulation.

  • Incubator/shaker set at 37°C.

  • HPLC or LC-MS/MS for analysis.

Procedure:

  • Prepare SGF and SIF according to standard protocols.[18]

  • Add a known concentration of the this compound formulation to both SGF and SIF.

  • Incubate the solutions at 37°C with gentle agitation.

  • At predetermined time points (e.g., 0, 30, 60, 120 minutes), withdraw an aliquot of the sample.

  • Immediately quench any further degradation by adding a suitable solvent or adjusting the pH.

  • Analyze the concentration of the remaining this compound at each time point using a validated analytical method.

  • Calculate the degradation rate of this compound in each fluid.

Mandatory Visualization

experimental_workflow cluster_formulation Formulation Development cluster_invitro In Vitro Characterization cluster_invivo In Vivo Animal Study cluster_analysis Bioanalysis & Data Interpretation formulation This compound Formulation (e.g., Nanoparticles, Cyclodextrin Complex) stability Stability Testing (SGF, SIF) formulation->stability release In Vitro Release Testing formulation->release dosing Oral Gavage in Rats release->dosing sampling Blood Sampling dosing->sampling quantification LC-MS/MS Quantification sampling->quantification pk_analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC, Bioavailability) quantification->pk_analysis

Caption: Experimental workflow for enhancing this compound bioavailability.

signaling_pathway cluster_membrane Vascular Smooth Muscle Cell Membrane cluster_cell Intracellular Signaling This compound This compound (PGE2 Analog) receptor Prostanoid EP Receptor This compound->receptor g_protein G-protein Activation receptor->g_protein ac Adenylate Cyclase Activation g_protein->ac camp Increased cAMP ac->camp pka Protein Kinase A (PKA) Activation camp->pka mlcp Myosin Light Chain Phosphatase (MLCP) Activation pka->mlcp relaxation Vasodilation mlcp->relaxation

Caption: Generalized signaling pathway for this compound-induced vasodilation.

References

Identifying and resolving common issues in prostaglandin experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and resolve common issues encountered during prostaglandin (B15479496) experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Sample Preparation and Handling

Question: My prostaglandin levels are unexpectedly low or undetectable. What could be the cause?

Answer: This is a common issue often stemming from prostaglandin instability and degradation. Prostaglandins (B1171923) are sensitive molecules susceptible to rapid degradation by enzymes and chemical instability.

Troubleshooting Steps:

  • Inhibit Enzymatic Synthesis: Immediately after collection, add a cyclooxygenase (COX) inhibitor to your biological samples to prevent the ex vivo enzymatic formation of prostaglandins.[1][2] Commonly used inhibitors include indomethacin (B1671933) or meclofenamic acid at a concentration of 10-15 µM.[1][2]

  • Control for Degradation: Prostaglandins like PGD2 are particularly unstable.[3] For instance, at room temperature, 10% of PGD2 can degrade within 8 hours, and this increases to 40% after 26 hours.[3] Analysis should be performed promptly, ideally within 8 hours of sample collection.[3]

  • Proper Storage: If immediate analysis is not possible, store samples at -80°C.[3] Storage at -20°C is inadequate for unstable prostaglandins; PGD2 levels can drop by 70% after 4 weeks at -20°C.[3] Avoid repeated freeze-thaw cycles as this can also lead to degradation.[4][5]

  • pH Considerations: Prostaglandin stability is pH-dependent. They are generally more stable in acidic conditions. For extraction, acidifying the sample to a pH of approximately 3.5 is a crucial step.[2][6]

Question: What is the best method for extracting prostaglandins from biological samples?

Answer: Solid Phase Extraction (SPE) is a widely recommended and effective method for extracting and purifying prostaglandins from various biological matrices like plasma, urine, tissue homogenates, and cell culture supernatants.[1][2]

Detailed Protocol: Solid Phase Extraction (SPE) for Prostaglandins

This protocol is a modification of standard methods for use with C18 reverse-phase cartridges.[2]

  • Sample Acidification: Thaw frozen samples (e.g., 1 mL of plasma or urine) on ice. Acidify the sample to a pH of 3.5 by adding 2M hydrochloric acid (HCl) or 1% formic acid.[1][2] This step is vital for protonating the carboxylic acid group on the prostaglandins, which enhances their retention on the C18 column.[1] Let the sample sit at 4°C for 15 minutes.[1][2] Centrifuge for 2 minutes to remove any precipitate.[1][2]

  • C18 Cartridge Conditioning: Prepare the C18 reverse-phase column by sequentially washing it with 10-20 mL of ethanol (B145695) and then 10-20 mL of deionized water.[1][2] It is important to ensure the column does not go dry.[1]

  • Sample Application: Apply the acidified sample to the conditioned C18 column. A slow flow rate of about 0.5 mL/minute is recommended.[4][6]

  • Washing: Wash the column to remove impurities. A typical wash sequence is:

    • 10 mL of deionized water.[6]

    • 10 mL of 15% ethanol in water.[6]

    • 10 mL of hexane.[6]

  • Elution: Elute the prostaglandins from the column using 10 mL of ethyl acetate (B1210297) or methyl formate.[6][7]

  • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen.[3] Reconstitute the dried extract in the appropriate assay buffer for your downstream analysis (e.g., ELISA or LC-MS/MS).[6]

Section 2: ELISA (Enzyme-Linked Immunosorbent Assay)

Question: I am observing high background noise in my prostaglandin ELISA. What are the possible reasons and solutions?

Answer: High background in an ELISA can obscure the true signal and lead to inaccurate quantification. Several factors can contribute to this issue.

Troubleshooting High Background in ELISA:

Potential Cause Solution
Insufficient Washing Ensure thorough washing between steps to remove all unbound reagents. Increase the number of wash cycles if necessary.[6][8]
Cross-Contamination Use fresh pipette tips for each standard, sample, and reagent.[9] Avoid touching the well walls when adding reagents.[10]
Non-Specific Binding Ensure that the blocking buffer is effective and that all incubation steps are performed correctly.[8]
Substrate Issues Protect the substrate from light and use it within the recommended timeframe.[4][5] Ensure there is no residual wash buffer in the wells before adding the substrate.[9]
Incorrect Reagent Concentrations Prepare all reagents, including standards and detection antibodies, according to the kit's protocol.[11]

Question: My ELISA results show poor reproducibility between duplicate wells or between assays.

Answer: Poor reproducibility can be caused by variations in pipetting, incubation times, and temperature.

Improving ELISA Reproducibility:

Potential Cause Solution
Pipetting Inaccuracy Calibrate pipettes regularly.[11] Pre-rinse pipette tips with the reagent before dispensing.[9] Ensure consistent pipetting technique.
Temperature Gradients Avoid stacking plates in the incubator to ensure uniform temperature distribution.[8] Allow all reagents to reach room temperature before use.[9][11]
Inconsistent Incubation Times Add reagents to all wells in a consistent and timely manner. Using a multichannel pipette can help.[7]
Edge Effects To minimize edge effects, where the outer wells of a plate behave differently, avoid using the outermost wells for critical samples or standards.
Reagent Preparation Prepare fresh standards for each assay, as diluted standards may not be stable.[6][12] Ensure all reagents are thoroughly mixed before use.[11]
Section 3: LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry)

Question: I am having difficulty separating prostaglandin isomers (e.g., PGE₂ and PGD₂) using LC-MS/MS.

Answer: Prostaglandin isomers are structurally very similar, making their chromatographic separation challenging but essential for accurate quantification, as they often have similar fragmentation patterns in the mass spectrometer.[3][13]

Strategies for Isomer Separation:

  • Optimize Chromatographic Conditions:

    • Column Choice: Utilize a high-resolution HPLC or UHPLC column.

    • Mobile Phase and Gradient: Experiment with different mobile phase compositions (e.g., acetonitrile (B52724) or methanol (B129727) with 0.1% formic acid in water) and optimize the gradient elution profile to maximize the resolution between isomeric peaks.[13][14]

  • Use of Internal Standards: Employ stable isotope-labeled internal standards for each analyte (e.g., d4-PGE₂ and d4-PGD₂). This is crucial because the degradation rates of isomers like PGE₂ and PGD₂ can differ significantly, and using a single internal standard for both can lead to inaccurate measurements.[3]

Question: My LC-MS/MS data shows non-linear calibration curves and biased quantification.

Answer: This can be due to isotopic cross-contribution or matrix effects.

Troubleshooting LC-MS/MS Quantification:

Potential Cause Solution
Isotopic Cross-Contribution This occurs when the isotopic distributions of the analyte and the internal standard overlap. Using high-resolution mass spectrometry can help distinguish between ions with very similar m/z ratios.[14]
Matrix Effects The sample matrix can suppress or enhance the ionization of the target analytes. Diluting the sample or improving the sample cleanup (e.g., optimizing the SPE protocol) can mitigate these effects.[15]
Inappropriate Internal Standard Ensure the stable isotope-labeled internal standard is placed in a part of the molecule that is not prone to chemical exchange or loss during sample preparation and analysis.[14]

Visualized Workflows and Pathways

G Prostaglandin Synthesis and Signaling Pathway cluster_0 Membrane Phospholipids cluster_1 Arachidonic Acid Cascade cluster_2 Prostaglandin Synthesis cluster_3 Cellular Response MembranePhospholipids Membrane Phospholipids ArachidonicAcid Arachidonic Acid MembranePhospholipids->ArachidonicAcid PLA2 PGH2 Prostaglandin H2 (PGH2) ArachidonicAcid->PGH2 COX-1 / COX-2 PGE2 Prostaglandin E2 (PGE2) PGH2->PGE2 PGES PGD2 Prostaglandin D2 (PGD2) PGH2->PGD2 PGDS OtherPGs Other Prostaglandins (e.g., PGF2α, TXA2) PGH2->OtherPGs Receptors Prostanoid Receptors (e.g., EP, DP) PGE2->Receptors PGD2->Receptors Signaling Downstream Signaling (e.g., cAMP, Ca2+) Receptors->Signaling BiologicalEffects Biological Effects (Inflammation, Pain, etc.) Signaling->BiologicalEffects COX_Inhibitors COX Inhibitors (e.g., Indomethacin) COX_Inhibitors->PGH2 Inhibit G General Workflow for Prostaglandin Extraction and Analysis start Biological Sample Collection (Plasma, Urine, etc.) add_inhibitor Add COX Inhibitor (e.g., Indomethacin) start->add_inhibitor acidify Acidify Sample to pH 3.5 add_inhibitor->acidify spe Solid Phase Extraction (SPE) on C18 Column acidify->spe wash Wash Column (Water, 15% Ethanol, Hexane) spe->wash elute Elute Prostaglandins (Ethyl Acetate) wash->elute dry Evaporate to Dryness elute->dry reconstitute Reconstitute in Assay Buffer dry->reconstitute analysis Analysis (ELISA or LC-MS/MS) reconstitute->analysis end Data Interpretation analysis->end G Troubleshooting Logic for Low Prostaglandin Detection start Low or Undetectable Prostaglandin Levels check_handling Review Sample Handling and Collection start->check_handling check_storage Review Sample Storage Conditions start->check_storage check_extraction Review Extraction Protocol start->check_extraction check_assay Review Assay Performance start->check_assay no_inhibitor No COX inhibitor added? → Add inhibitor immediately after collection. check_handling->no_inhibitor delayed_processing Delayed processing? → Process samples promptly. check_handling->delayed_processing wrong_temp Stored at -20°C? → Store at -80°C. check_storage->wrong_temp freeze_thaw Repeated freeze-thaw cycles? → Aliquot samples before freezing. check_storage->freeze_thaw ph_issue Incorrect pH during extraction? → Ensure pH is ~3.5. check_extraction->ph_issue incomplete_elution Incomplete elution? → Optimize elution solvent. check_extraction->incomplete_elution assay_sensitivity Assay sensitivity too low? → Use a more sensitive assay. check_assay->assay_sensitivity standard_issue Standard degradation? → Prepare fresh standards. check_assay->standard_issue

References

Technical Support Center: Viprostol Analytical Method Calibration and Validation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the calibration and validation of analytical methods for Viprostol.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the critical parameters for validating an analytical method for this compound analysis according to regulatory guidelines?

A1: According to International Council for Harmonisation (ICH) guidelines, the core validation parameters for an analytical method are essential to ensure data is reliable, reproducible, and scientifically sound.[1][2] These parameters include:

  • Specificity: The ability of the method to accurately measure the this compound analyte in the presence of other components like impurities, degradation products, or matrix components.[1][2]

  • Linearity: The method's ability to produce test results that are directly proportional to the concentration of this compound within a given range.[1][3][4]

  • Range: The interval between the upper and lower concentrations of this compound that have been demonstrated to have a suitable level of precision, accuracy, and linearity.[2][3]

  • Accuracy: The closeness of the test results obtained by the method to the true value, often expressed as percent recovery.[1][3]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).[5]

  • Limit of Detection (LOD): The lowest amount of this compound in a sample that can be detected but not necessarily quantitated as an exact value.[6]

  • Limit of Quantitation (LOQ): The lowest amount of this compound in a sample which can be quantitatively determined with suitable precision and accuracy.[3][4][6]

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[5][7]

Q2: How do I develop a stability-indicating analytical method for this compound?

A2: A stability-indicating method is crucial for determining the intrinsic stability of the molecule and ensuring that the analytical procedure can separate the active pharmaceutical ingredient (API) from its degradation products.[8] This is achieved through forced degradation studies, where the drug substance is exposed to stress conditions more severe than accelerated stability testing.[9][10][11] The recommended stress conditions according to ICH guidelines (Q1A, Q1B) include:[9]

  • Acid Hydrolysis: e.g., 0.1N HCl at 60°C.

  • Base Hydrolysis: e.g., 0.1N NaOH at 60°C.

  • Oxidation: e.g., 3-30% hydrogen peroxide at room temperature.[12]

  • Thermal Stress: e.g., Dry heat at 105°C for several hours.[12]

  • Photolytic Stress: Exposing the sample to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

The goal is to achieve 5-20% degradation of the drug substance.[13] The analytical method, typically HPLC with a photodiode array (PDA) detector, must then demonstrate the ability to resolve the this compound peak from all degradation product peaks.

Q3: What are the typical acceptance criteria for a validated HPLC method for this compound?

A3: While specific criteria depend on the method's intended purpose, typical acceptance criteria based on ICH guidelines are summarized below.

Parameter Typical Acceptance Criteria Reference
System Suitability Tailing Factor ≤ 2.0; Theoretical Plates > 2000; %RSD of replicate injections < 2.0%[5]
Specificity No interference from blank, placebo, or degradation products at the retention time of this compound. Peak purity angle should be less than the purity threshold.[2]
Linearity Correlation Coefficient (r²) ≥ 0.999[5][14]
Range Assay: 80-120% of the test concentration. Content Uniformity: 70-130% of the test concentration.[15]
Accuracy Drug Product: 98.0% - 102.0% mean recovery. Drug Substance: 99.0% - 101.0% mean recovery.[3]
Precision Repeatability (Intra-day): Relative Standard Deviation (%RSD) ≤ 2.0%. Intermediate Precision (Inter-day): %RSD ≤ 2.0%.[1][5]
Robustness Overall %RSD should be within acceptable limits (e.g., ≤ 2.0%) after small variations in method parameters (e.g., pH, flow rate).[7]

Section 2: Troubleshooting Guides

Q4: My calibration curve for this compound is not linear (r² < 0.999). What are the potential causes and solutions?

A4: A non-linear calibration curve can arise from several issues. A systematic approach is needed to identify the cause.

  • Potential Cause 1: Inaccurate Standard Preparation. Errors in weighing the reference standard or in serial dilutions are common.

    • Solution: Carefully re-prepare all standard solutions. Ensure the analytical balance is calibrated. Use calibrated volumetric flasks and pipettes. It is recommended to use at least five to eight different concentrations to construct the curve.[3][16]

  • Potential Cause 2: Analyte Instability. Prostaglandins (B1171923) can be unstable in certain solvents or at room temperature.[14]

    • Solution: Prepare standards fresh daily and keep them refrigerated or on ice. Use a diluent in which this compound is known to be stable. Consider using an autosampler set to a low temperature (e.g., 4°C).[17]

  • Potential Cause 3: Detector Saturation. At high concentrations, the detector response may no longer be linear.

    • Solution: Check the upper concentration limit. If the curve plateaus, reduce the concentration of the highest standard or narrow the calibration range.

  • Potential Cause 4: Inappropriate Integration. The software may be incorrectly integrating noisy or tailing peaks.

    • Solution: Manually review the peak integration for each standard. Adjust integration parameters if necessary to ensure consistency.

G start Non-Linear Calibration Curve (r² < 0.999) prep Re-prepare standards using calibrated equipment start->prep Check Dilution Accuracy stability Investigate Analyte Stability (Fresh prep, cold storage) start->stability Check Analyte Integrity range Check Concentration Range (Avoid detector saturation) start->range Check Detector Response integration Review Peak Integration Parameters start->integration Check Data Processing end Linear Curve Achieved prep->end stability->end range->end integration->end

Caption: Troubleshooting logic for a non-linear calibration curve.

Q5: I am observing poor peak shape (tailing or fronting) for the this compound peak. How can I improve it?

A5: Poor peak shape compromises resolution and integration accuracy. The cause is often related to interactions between the analyte, mobile phase, and stationary phase.

  • Potential Cause 1: Secondary Silanol (B1196071) Interactions. Free silanol groups on the silica-based column can interact with polar analytes, causing peak tailing.

    • Solution: Lower the mobile phase pH slightly (e.g., to pH 3.0 with formic or trifluoroacetic acid) to suppress silanol activity.[5] Use a modern, end-capped column (e.g., C18) specifically designed for high-performance and reduced tailing.

  • Potential Cause 2: Column Overload. Injecting too much analyte can saturate the column, leading to fronting or tailing.

    • Solution: Dilute the sample and inject a smaller amount. Check that the concentration is within the linear range of the method.

  • Potential Cause 3: Mismatched Injection Solvent. If the injection solvent is much stronger than the mobile phase, it can cause peak distortion.

    • Solution: Dissolve the sample in the initial mobile phase or a weaker solvent whenever possible.

  • Potential Cause 4: Column Degradation. A void at the head of the column or contamination can lead to split or tailing peaks.

    • Solution: Reverse-flush the column (if permitted by the manufacturer). If the problem persists, replace the column and use a guard column to extend its life.

Q6: My this compound recovery is low and inconsistent during sample preparation from a formulation. What should I investigate?

A6: Low recovery indicates that a portion of the analyte is being lost during the extraction and sample preparation process.

  • Potential Cause 1: Incomplete Extraction. The chosen solvent or extraction procedure may not be efficient at recovering this compound from the sample matrix (e.g., a cream or ointment).

    • Solution: Optimize the extraction procedure. Experiment with different solvents, increase sonication or vortexing time, or consider a different extraction technique like solid-phase extraction (SPE).[18]

  • Potential Cause 2: Analyte Adsorption. this compound may adsorb to glassware or plasticware.

  • Potential Cause 3: Degradation During Preparation. The analyte may be degrading during sample workup. Prostaglandins can be sensitive to pH and temperature.[14]

    • Solution: Perform extraction steps quickly and at a low temperature if possible. Ensure the pH of the extraction solvent is compatible with this compound's stability.

  • Potential Cause 4: Filter Incompatibility. The analyte may be binding to the syringe filter material.

    • Solution: Perform a filter validation study. Analyze an unfiltered standard solution and compare the result to the same solution passed through the filter. Test different filter materials (e.g., PTFE, PVDF, Nylon) to find one that results in minimal analyte loss.

Section 3: Experimental Protocols

Protocol 1: HPLC-UV Method Validation for this compound Assay

This protocol outlines the steps for validating a reversed-phase HPLC method for the quantification of this compound.

1. Chromatographic Conditions (Example):

  • Column: C18, 150 x 4.6 mm, 3.5 µm particle size[5]

  • Mobile Phase: Acetonitrile and 0.1% Trifluoroacetic Acid in Water (70:30, v/v)[5]

  • Flow Rate: 1.0 mL/min[5]

  • Detection Wavelength: 205 nm[5]

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

2. Validation Workflow:

G cluster_0 Method Development & Optimization cluster_1 Method Validation (ICH Q2(R1)) dev Develop HPLC Method opt Optimize Parameters (Mobile Phase, Column, etc.) dev->opt spec Specificity (Forced Degradation) opt->spec lin Linearity & Range spec->lin acc Accuracy (% Recovery) lin->acc prec Precision (Repeatability & Intermediate) acc->prec loq LOD & LOQ prec->loq rob Robustness loq->rob report Compile Validation Report rob->report

Caption: General workflow for analytical method validation.

3. Experimental Procedures:

  • System Suitability: Prepare a standard solution of this compound. Inject it six times. Calculate the %RSD for peak area and retention time, as well as the tailing factor and theoretical plates for the first injection.

  • Specificity (Forced Degradation):

    • Prepare separate solutions of this compound and subject them to acid, base, oxidative, thermal, and photolytic stress as described in FAQ Q2.[9]

    • Prepare a placebo solution and subject it to the same stress conditions.[13]

    • Inject the unstressed drug solution, stressed drug solutions, and stressed placebo solutions.

    • Acceptance: The method must resolve the this compound peak from all degradation products and any peaks from the placebo. The peak purity must pass.

  • Linearity: Prepare a series of at least five standard solutions of this compound across a range of 80-120% of the expected sample concentration.[15] Plot a graph of peak area versus concentration and perform a linear regression analysis.

  • Accuracy: Analyze triplicate preparations of the drug product spiked with this compound reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Calculate the percent recovery for each sample.

  • Precision:

    • Repeatability: Analyze six individual preparations of the drug product at 100% of the target concentration on the same day by the same analyst.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst or different equipment. Calculate the %RSD for all results.

  • Limit of Quantitation (LOQ): Determine the LOQ based on a signal-to-noise ratio of 10:1 or by establishing the minimum concentration that provides acceptable precision and accuracy.[6]

  • Robustness: Analyze the sample while making small, deliberate changes to method parameters, such as:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase composition (e.g., ± 2% organic component)

Section 4: Data Presentation Examples

Table 1: Example Linearity Data for this compound

Concentration (µg/mL)Peak Area (mAU*s)
8.0120500
9.0135400
10.0151000
11.0165800
12.0180600
Regression Output
Slope 15025
Intercept 150
Correlation (r²) 0.9998

Table 2: Summary of Forced Degradation Study Results

Stress Condition% Degradation of this compoundObservationsPeak Purity
Acid (0.1N HCl, 60°C, 4h) 12.5%One major degradant peak at RRT 0.85Pass
Base (0.1N NaOH, 60°C, 2h) 18.2%Two degradant peaks at RRT 0.72 and 0.91Pass
Oxidative (6% H₂O₂, RT, 8h) 8.9%One minor degradant peak at RRT 1.15Pass
Thermal (105°C, 24h) < 2.0%No significant degradation observedPass
Photolytic (ICH Q1B) 5.5%One minor degradant peak at RRT 1.20Pass
RRT = Relative Retention Time

References

Validation & Comparative

A Comparative Guide to Viprostol and Misoprostol in Prostaglandin Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Viprostol (B1683564) and misoprostol (B33685), two synthetic prostaglandin (B15479496) analogs that have been the subject of significant research. While both are derivatives of naturally occurring prostaglandins (B1171923), they possess distinct chemical structures, mechanisms of action, and clinical applications. This document aims to objectively compare their pharmacological profiles, supported by experimental data, to aid researchers in their ongoing and future investigations.

At a Glance: Key Differences

FeatureThis compoundMisoprostol
Prostaglandin Analog Prostaglandin E2 (PGE2)Prostaglandin E1 (PGE1)
Primary Therapeutic Area Antihypertensive (Vasodilator)Gastrointestinal (Cytoprotective), Obstetrics & Gynecology
Primary Mechanism Vasodilation, weak α-adrenoceptor blockadeInhibition of gastric acid secretion, stimulation of mucus and bicarbonate, induction of uterine contractions
FDA Approval Status Not FDA-approved for any indicationFDA-approved for preventing NSAID-induced gastric ulcers and in combination with mifepristone (B1683876) for medical abortion[1]

Chemical Structure and Synthesis

This compound is a synthetic analog of prostaglandin E2. Its chemical name is (dl)-15-deoxy-16-hydroxy-16(α/β)-vinyl-prostaglandin E2 methyl ester.

Misoprostol is a synthetic analog of prostaglandin E1. It is a methyl ester of a synthetic prostaglandin E1 analog.[1][2]

The structural differences between these two molecules, particularly the variations in the cyclopentane (B165970) ring and the side chains, are responsible for their distinct receptor affinities and biological activities.

Mechanism of Action and Signaling Pathways

This compound: A Vasodilator and Weak Alpha-Adrenoceptor Blocker

This compound's primary pharmacological effect is vasodilation, leading to its investigation as an antihypertensive agent.[3][4] Its mechanism of action involves:

  • Direct Vasodilation: this compound directly relaxes smooth muscle in blood vessels, similar to natural PGE2.[4] This effect is not mediated by endogenous prostaglandins, histamine, the cholinergic nervous system, or the beta-adrenergic nervous system.[4]

  • Alpha-Adrenoceptor Blockade: Experimental studies in spontaneously hypertensive rats (SHR) and cats have shown that this compound can weakly block postsynaptic alpha-adrenoceptors.[3] This blockade partially contributes to its antihypertensive action by inhibiting the vasoconstrictor effects of norepinephrine (B1679862) and epinephrine.[3]

Viprostol_Signaling_Pathway This compound This compound (PGE2 Analog) VascularSmoothMuscle Vascular Smooth Muscle Cells This compound->VascularSmoothMuscle Blockade Blockade This compound->Blockade Vasodilation Vasodilation VascularSmoothMuscle->Vasodilation AntihypertensiveEffect Antihypertensive Effect Vasodilation->AntihypertensiveEffect AlphaAdrenoceptor α-Adrenoceptor ReducedVasoconstriction Reduced Vasoconstriction AlphaAdrenoceptor->ReducedVasoconstriction Norepinephrine Norepinephrine/ Epinephrine Norepinephrine->AlphaAdrenoceptor Blockade->AlphaAdrenoceptor ReducedVasoconstriction->AntihypertensiveEffect

This compound's dual mechanism of action.
Misoprostol: A Multifaceted Prostaglandin E1 Analog

Misoprostol's actions are primarily mediated through its binding to prostaglandin E (EP) receptors, specifically EP2, EP3, and EP4.[5] This interaction leads to two main physiological effects:

  • Gastric Cytoprotection: In the stomach, misoprostol acts on parietal cells to inhibit gastric acid secretion.[1] It achieves this by stimulating prostaglandin E1 receptors, which leads to a decrease in intracellular cyclic AMP (cAMP) and reduced proton pump activity.[1] Furthermore, it enhances the mucosal defense by increasing the secretion of mucus and bicarbonate.[1]

  • Uterine Contraction: In the uterus, misoprostol induces contractions of the myometrium, making it effective for labor induction and medical abortion.

Misoprostol_Signaling_Pathway cluster_gastric Gastric Mucosa cluster_uterine Uterine Myometrium Misoprostol_G Misoprostol (PGE1 Analog) EP_Receptor_G EP Receptors (Parietal Cells) Misoprostol_G->EP_Receptor_G Inhibition Inhibition of Adenylyl Cyclase EP_Receptor_G->Inhibition MucusBicarb ↑ Mucus & Bicarbonate Secretion EP_Receptor_G->MucusBicarb cAMP_G ↓ cAMP Inhibition->cAMP_G ProtonPump ↓ Proton Pump Activity cAMP_G->ProtonPump AcidSecretion ↓ Gastric Acid Secretion ProtonPump->AcidSecretion Cytoprotection Cytoprotection AcidSecretion->Cytoprotection MucusBicarb->Cytoprotection Misoprostol_U Misoprostol (PGE1 Analog) EP_Receptor_U EP Receptors (Myometrial Cells) Misoprostol_U->EP_Receptor_U Calcium ↑ Intracellular Calcium EP_Receptor_U->Calcium Contraction Uterine Contraction Calcium->Contraction

Misoprostol's signaling in different tissues.

Comparative Experimental Data

Due to their distinct therapeutic targets, direct comparative performance data for this compound and misoprostol is unavailable. The following tables summarize key experimental findings for each compound in their respective areas of research.

This compound: Antihypertensive and Vasodilatory Effects
ExperimentModelKey FindingsReference
Vasodilation in various vascular beds Anesthetized beagle dogsIncreased blood flow in coronary, renal, mesenteric, femoral, and carotid arteries. As potent as PGE2 in the renal bed.[4]
Effect on isolated blood vessels Rat basilar and small mesenteric arteriesBiphasic response: contraction at low concentrations (<3 x 10-6 M) and relaxation at higher concentrations.[2]
Effect on isolated blood vessels Rat small mesenteric veinOnly concentration-related relaxation observed.[2]
Effect on adrenergic nervous system Spontaneously hypertensive rats (SHR)Partially blocked vasopressor response to norepinephrine and epinephrine.[3]
Antihypertensive activity Spontaneously hypertensive rats (SHR)Maintained antihypertensive effect even after pretreatment with indomethacin, antihistamines, atropine, or propranolol.[4]
Misoprostol: Gastrointestinal and Obstetric Applications

Gastrointestinal Cytoprotection

TrialDesignPopulationInterventionKey FindingsReference
Prevention of NSAID-induced gastric ulcer Multicentre, double-blind, placebo-controlled420 patients with osteoarthritis on NSAIDsMisoprostol 100 µg or 200 µg q.i.d. vs. placebo for 3 monthsGastric ulcer incidence: Placebo (21.7%), 100 µg Misoprostol (5.6%), 200 µg Misoprostol (1.4%).[6]
Meta-analysis of NSAID-induced mucosal injury Meta-analysis of 24 randomized controlled trials4325 patients on NSAIDsMisoprostol vs. placeboMisoprostol significantly reduced the risk of both gastric and duodenal ulcers with long-term NSAID use.[7]
Comparison with Rebamipide Randomized, multicenter, controlled trialPatients on long-term NSAID therapyRebamipide vs. MisoprostolRebamipide was as effective as misoprostol in preventing NSAID-induced peptic ulcers, with fewer side effects.[8]

Obstetrics and Gynecology (Labor Induction)

TrialDesignPopulationInterventionKey FindingsReference
Review of Clinical Effectiveness ReviewPregnant women undergoing induction of laborOral or vaginal misoprostolEffective for cervical ripening and labor induction. Vaginal doses of ≥50 mcg are more effective than other agents for achieving vaginal delivery within 24 hours.[9]
Systematic Review Systematic reviewWomen at term with intact membranes and unfavorable cervixMisoprostol vs. PGE2Misoprostol was more effective in achieving vaginal delivery within 24 hours but was associated with higher rates of tachysystole and hyperstimulation.[9]

Experimental Protocols

This compound: Evaluation of Vasodilatory Effects in Anesthetized Dogs
  • Objective: To determine the direct vasodilatory effect of this compound in various arterial beds.

  • Model: Anesthetized beagle dogs.

  • Procedure:

    • Dogs were anesthetized, and arterial blood pressure was continuously monitored.

    • Electromagnetic flow probes were placed around the coronary, renal, mesenteric, femoral, and carotid arteries to measure blood flow.

    • This compound was injected directly into each artery at doses that did not cause a systemic drop in blood pressure.

    • Changes in blood flow in each vascular bed were recorded and compared to baseline and to the effects of l-prostaglandin E2 (l-PGE2).

  • Data Analysis: The potency of this compound was compared to that of l-PGE2 in each vascular bed.

Viprostol_Protocol start Start anesthetize Anesthetize Beagle Dog start->anesthetize monitor_bp Monitor Arterial Blood Pressure anesthetize->monitor_bp place_probes Place Flow Probes on Arteries (Coronary, Renal, Mesenteric, Femoral, Carotid) anesthetize->place_probes inject_this compound Inject this compound into each Artery place_probes->inject_this compound record_flow Record Blood Flow Changes inject_this compound->record_flow compare Compare with Baseline and l-PGE2 record_flow->compare end End compare->end

This compound vasodilation experiment workflow.
Misoprostol: Prevention of NSAID-Induced Gastric Ulcers

  • Objective: To assess the efficacy of misoprostol in preventing gastric ulcers in patients taking NSAIDs.

  • Design: Multicentre, double-blind, placebo-controlled trial.

  • Population: 420 patients with osteoarthritis experiencing NSAID-associated abdominal pain.

  • Procedure:

    • Patients underwent a baseline endoscopy to confirm the absence of gastric ulcers.

    • Patients were randomized to receive either misoprostol (100 µg or 200 µg) or a placebo, four times daily with meals and at bedtime, concurrently with their NSAID treatment.

    • Endoscopies were repeated at 1, 2, and 3 months.

    • The primary endpoint was the development of a gastric ulcer (≥0.3 cm in diameter).

  • Data Analysis: The incidence of gastric ulcers was compared between the misoprostol and placebo groups.

Misoprostol_Protocol start Start: Patient Recruitment (Osteoarthritis on NSAIDs) baseline_endoscopy Baseline Endoscopy (Exclude existing ulcers) start->baseline_endoscopy randomization Randomization baseline_endoscopy->randomization group_placebo Group 1: Placebo q.i.d. randomization->group_placebo group_miso100 Group 2: Misoprostol 100µg q.i.d. randomization->group_miso100 group_miso200 Group 3: Misoprostol 200µg q.i.d. randomization->group_miso200 follow_up Follow-up Endoscopies (1, 2, and 3 months) group_placebo->follow_up group_miso100->follow_up group_miso200->follow_up analysis Compare Ulcer Incidence between groups follow_up->analysis end End analysis->end

Misoprostol NSAID-ulcer prevention trial workflow.

Summary and Future Directions

This compound and misoprostol are distinct prostaglandin analogs with different therapeutic profiles. This compound, a PGE2 analog, demonstrates potential as a vasodilator and antihypertensive agent, primarily through direct action on vascular smooth muscle and weak alpha-adrenoceptor blockade. In contrast, misoprostol, a PGE1 analog, is a well-established agent for gastric protection and for its uterotonic effects in obstetrics and gynecology, acting through EP receptor signaling.

While research on this compound appears to have been less extensive in recent years, the well-characterized and distinct mechanisms of these two prostaglandins offer valuable tools for researchers. Future investigations could explore the potential synergistic or differential effects of activating PGE1 versus PGE2 pathways in various physiological and pathological models. Further studies elucidating the specific EP receptor subtypes involved in this compound's actions could also open new avenues for targeted drug development. For misoprostol, ongoing research continues to optimize dosing regimens and explore new clinical applications.

References

A Comparative Analysis of Viprostol and Natural PGE2: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the synthetic prostaglandin (B15479496) E2 (PGE2) analog, Viprostol (B1683564), and the endogenous signaling molecule, natural PGE2. The information is tailored for researchers, scientists, and drug development professionals, offering a detailed examination of their mechanisms of action, receptor interactions, and physiological effects, supported by experimental data and protocols.

Introduction

Prostaglandin E2 (PGE2) is a principal mediator in a wide array of physiological and pathological processes, including inflammation, pain, fever, and blood pressure regulation. Its effects are mediated through interaction with four distinct G-protein coupled receptors: EP1, EP2, EP3, and EP4. This compound, a synthetic analog of PGE2, has been developed as a long-acting antihypertensive agent. This guide explores the similarities and differences between these two compounds to provide a clear understanding of their respective pharmacological profiles.

Mechanism of Action and Signaling Pathways

Natural Prostaglandin E2 (PGE2)

Natural PGE2 exerts its diverse biological effects by binding to its four receptor subtypes, each coupled to different intracellular signaling cascades.[1][2][3][4] This differential coupling allows for a wide range of cellular responses depending on the tissue and the specific EP receptors expressed.[4]

  • EP1 Receptor: Coupled to Gq, its activation leads to an increase in intracellular calcium levels ([Ca2+]i) via the phospholipase C (PLC) pathway, typically resulting in smooth muscle contraction.[3][4][5]

  • EP2 and EP4 Receptors: Both are coupled to Gs, and their activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[3][4][5] This often results in smooth muscle relaxation and vasodilation.[3][4][5]

  • EP3 Receptor: This receptor has multiple splice variants and can couple to Gi, inhibiting adenylyl cyclase and decreasing cAMP, or to Gq/12/13, increasing intracellular calcium. This can lead to either smooth muscle contraction or relaxation depending on the specific cellular context.[3]

The intricate signaling network of PGE2 is depicted in the following diagram:

PGE2_Signaling cluster_receptors EP Receptors cluster_gproteins G-Proteins cluster_effectors Effectors cluster_second_messengers Second Messengers PGE2 Natural PGE2 EP1 EP1 PGE2->EP1 EP2 EP2 PGE2->EP2 EP3 EP3 PGE2->EP3 EP4 EP4 PGE2->EP4 Gq Gq EP1->Gq Gs Gs EP2->Gs Gi Gi EP3->Gi EP4->Gs PLC Phospholipase C Gq->PLC AC_inc Adenylyl Cyclase (↑) Gs->AC_inc AC_dec Adenylyl Cyclase (↓) Gi->AC_dec Ca_inc ↑ [Ca2+]i PLC->Ca_inc cAMP_inc ↑ cAMP AC_inc->cAMP_inc cAMP_dec ↓ cAMP AC_dec->cAMP_dec

Figure 1: Natural PGE2 Signaling Pathways.
This compound

This compound, with the chemical name (dl)-15-deoxy-16-hydroxy-16(α/β)-vinyl-prostaglandin E2 methyl ester, is a synthetic PGE2 analog.[6][7] Its primary mechanism of action is vasodilation, leading to its antihypertensive effects.[7] While it is established to be a PGE2 mimetic, specific binding affinities for the individual EP receptor subtypes are not widely available in published literature. Studies indicate that its vasodilatory action is similar to that of natural PGE2.[7]

Interestingly, in addition to its prostaglandin-like activity, this compound has been shown to exhibit weak, but statistically significant, alpha-adrenoceptor blockade.[6] This action may contribute to its overall antihypertensive effect by partially blocking the vasoconstrictor responses to norepinephrine (B1679862) and epinephrine.[6] This dual mechanism of action distinguishes it from natural PGE2.

The proposed mechanism of action for this compound is illustrated below:

Viprostol_Mechanism cluster_targets Molecular Targets cluster_effects Cellular Effects cluster_outcome Physiological Outcome This compound This compound PGE2_R PGE2 Receptors (e.g., EP2, EP4) This compound->PGE2_R Agonist Alpha_R α-Adrenoceptors This compound->Alpha_R Antagonist Vasodilation Vasodilation PGE2_R->Vasodilation Adrenergic_Blockade Weak Adrenergic Blockade Alpha_R->Adrenergic_Blockade Antihypertensive Antihypertensive Effect Vasodilation->Antihypertensive Adrenergic_Blockade->Antihypertensive

Figure 2: Dual Mechanism of Action of this compound.

Quantitative Data Presentation

Receptor Binding Affinities

Quantitative data on the binding affinity of natural PGE2 to human EP receptor subtypes is available from radioligand binding studies. The inhibition constant (Ki) and dissociation constant (Kd) are key metrics, with lower values indicating higher affinity.

Table 1: Binding Affinities of Natural PGE2 for Human EP Receptors

Receptor SubtypeKi (nM)Kd (nM)Reference(s)
EP1 ~10 - 24~20[8]
EP2 ~5-[8]
EP3 ~1-[8]
EP4 ~0.75 - 10.72[8][9][10]
Comparative Potency in Vasodilation

While direct comparative binding data is lacking, in vivo studies have compared the vasodilatory potency of this compound to natural PGE2 in different vascular beds.

Table 2: Comparative Vasodilatory Potency of this compound and Natural PGE2

Vascular BedRelative Potency of this compound to PGE2Reference(s)
Renal As potent[7]
Coronary Less potent[7]
Mesenteric Less potent[7]
Femoral Less potent[7]
Carotid Less potent[7]
Rabbit Central Ear Artery (in vitro) As potent[7]

Experimental Protocols

Prostaglandin Receptor Binding Assay

This protocol outlines a typical radioligand competition binding assay to determine the affinity of a compound for EP receptors.

Objective: To determine the inhibition constant (Ki) of a test compound (e.g., this compound) for a specific EP receptor subtype.

Materials:

  • Cell membranes expressing the human EP receptor of interest.

  • Radioligand: [3H]-PGE2.

  • Unlabeled PGE2 (for determining non-specific binding).

  • Test compound (this compound).

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 1 mM EDTA).

  • Wash Buffer (ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation fluid and counter.

Workflow:

Binding_Assay_Workflow Start Start Prep Prepare reaction mix: - Cell membranes - [3H]-PGE2 - Assay buffer Start->Prep Add_Compound Add varying concentrations of test compound (this compound) Prep->Add_Compound Incubate Incubate to reach equilibrium (e.g., 60 min at 25°C) Add_Compound->Incubate Filter Rapidly filter through glass fiber filters Incubate->Filter Wash Wash filters with ice-cold wash buffer Filter->Wash Count Measure radioactivity using scintillation counter Wash->Count Analyze Analyze data: - Determine IC50 - Calculate Ki using Cheng-Prusoff equation Count->Analyze End End Analyze->End

Figure 3: Workflow for a Radioligand Binding Assay.

Procedure:

  • Reaction Setup: In a 96-well plate, set up triplicate reactions for total binding (membranes + [3H]-PGE2), non-specific binding (membranes + [3H]-PGE2 + excess unlabeled PGE2), and competitive binding (membranes + [3H]-PGE2 + varying concentrations of the test compound).

  • Incubation: Incubate the plate at a specified temperature for a sufficient time to allow binding to reach equilibrium.

  • Filtration: Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Counting: Place filters in scintillation vials with scintillation fluid and measure the radioactivity.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of specific binding (IC50). Calculate the Ki value using the Cheng-Prusoff equation.

Vasodilation Assay (Isolated Blood Vessel)

This protocol describes a method to assess the vasodilatory effects of a compound on isolated arterial rings.

Objective: To determine the concentration-response relationship for the vasodilatory effect of a test compound.

Materials:

  • Isolated arterial rings (e.g., rat thoracic aorta, rabbit ear artery).

  • Organ bath system with force transducers.

  • Krebs-Henseleit solution (physiological salt solution).

  • Vasoconstrictor agent (e.g., phenylephrine, KCl).

  • Test compound (this compound or PGE2).

  • Data acquisition system.

Procedure:

  • Tissue Preparation: Dissect the desired artery and cut it into rings of 2-4 mm in length.

  • Mounting: Mount the arterial rings in organ baths containing Krebs-Henseleit solution, aerated with 95% O2 / 5% CO2 at 37°C.

  • Equilibration: Allow the tissues to equilibrate under a resting tension for a specified period.

  • Contraction: Induce a stable contraction with a vasoconstrictor agent.

  • Concentration-Response Curve: Once a stable contraction is achieved, cumulatively add increasing concentrations of the test compound (this compound or PGE2) to the organ bath.

  • Data Recording: Record the changes in isometric tension at each concentration.

  • Data Analysis: Express the relaxation as a percentage of the pre-induced contraction and plot against the logarithm of the compound concentration to determine the EC50 (the concentration that produces 50% of the maximal response).

Alpha-Adrenoceptor Blockade Assay

This protocol outlines an in vivo method to assess the alpha-adrenoceptor blocking activity of a compound.[6]

Objective: To determine if a test compound can block the pressor response to an alpha-adrenoceptor agonist.

Materials:

  • Anesthetized, instrumented animal model (e.g., spontaneously hypertensive rat).

  • Alpha-adrenoceptor agonist (e.g., norepinephrine, phenylephrine).

  • Test compound (this compound).

  • Blood pressure monitoring equipment.

Procedure:

  • Animal Preparation: Anesthetize the animal and insert catheters for drug administration and blood pressure measurement.

  • Baseline Response: Administer a dose of the alpha-agonist and record the pressor (blood pressure increasing) response.

  • Compound Administration: Administer the test compound (this compound).

  • Post-Compound Response: After a suitable time for the test compound to take effect, re-administer the same dose of the alpha-agonist and record the pressor response.

  • Data Analysis: Compare the magnitude of the pressor response to the alpha-agonist before and after the administration of the test compound. A significant reduction in the pressor response indicates alpha-adrenoceptor blockade.

Conclusion

Natural PGE2 is a potent endogenous lipid mediator with a complex pharmacology profile, acting through four distinct EP receptor subtypes to elicit a wide range of physiological effects. This compound is a synthetic analog of PGE2 that primarily functions as a vasodilator, likely through interaction with EP receptors, and also possesses a secondary mechanism of weak alpha-adrenoceptor blockade. While direct comparative data on receptor binding affinities for this compound are lacking, its vasodilatory potency varies depending on the vascular bed when compared to natural PGE2. The dual mechanism of this compound may offer a unique therapeutic profile for the treatment of hypertension. Further research, particularly quantitative receptor binding studies for this compound, would provide a more complete understanding of its molecular pharmacology and allow for a more direct comparison with its natural counterpart.

References

Validating the Antihypertensive Efficacy of Viprostol in New Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antihypertensive efficacy of Viprostol, a synthetic prostaglandin (B15479496) E2 analog, with established antihypertensive agents. The data presented is based on studies utilizing modern preclinical models, offering insights into the potential of this compound as a therapeutic agent for hypertension.

Comparative Antihypertensive Efficacy

The following table summarizes the dose-dependent effects of this compound and comparator drugs on systolic blood pressure (SBP) in spontaneously hypertensive rats (SHR), a widely accepted genetic model of human essential hypertension. The use of telemetry for continuous blood pressure monitoring in these models represents a significant advancement, providing more accurate and comprehensive data by minimizing stress-induced fluctuations.

Drug ClassDrugAnimal ModelDosing RegimenMaximum SBP Reduction (mmHg)Data Source
Prostaglandin E2 AnalogThis compound Spontaneously Hypertensive Rat (SHR)Not explicitly detailed in comparative telemetry studies. General antihypertensive effects observed.Data not available in a direct comparative telemetry study.Synthesized from general efficacy studies.
ACE InhibitorCaptoprilSpontaneously Hypertensive Rat (SHR)100 mg/kg/day (gavage)Prevented the development of hypertension, maintaining SBP near normotensive levels.[1][1]
Beta-BlockerPropranololSpontaneously Hypertensive Rat (SHR)Administered in drinking water from a young age.Inhibited the development of high blood pressure.[2][2]
Angiotensin II Receptor Blocker (ARB)Losartan (B1675146)Spontaneously Hypertensive Rat (SHR)30 mg/kg/day (in drinking water)Reduced Mean Arterial Pressure by 20-30 mmHg.[3][3]

Note: The data for Captopril, Propranolol, and Losartan are derived from separate studies. A direct head-to-head comparison of this compound with these agents using telemetry in a single study is not currently available in the public domain. Therefore, the comparative efficacy should be interpreted with caution due to potential variations in experimental conditions across studies.

Mechanism of Action: Signaling Pathways

This compound exerts its antihypertensive effect primarily through vasodilation, acting as a prostaglandin E2 (PGE2) analog. Its mechanism involves the activation of prostanoid EP receptors on vascular smooth muscle and endothelial cells.

Viprostol_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound EP4_Receptor EP4 Receptor This compound->EP4_Receptor Binds to Alpha_Adrenoceptor α-Adrenoceptor This compound->Alpha_Adrenoceptor Weakly blocks G_Protein Gs Protein EP4_Receptor->G_Protein Activates Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase Activates cAMP cAMP Adenylate_Cyclase->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates eNOS eNOS PKA->eNOS Phosphorylates & Activates NO Nitric Oxide (NO) eNOS->NO Produces sGC Soluble Guanylyl Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Produces PKG Protein Kinase G (PKG) cGMP->PKG Activates MLCP Myosin Light Chain Phosphatase (MLCP) PKG->MLCP Activates Vasodilation Vasodilation MLCP->Vasodilation Leads to Blockade Weak Blockade Telemetry_Workflow cluster_preparation Animal Preparation cluster_surgery Surgical Implantation cluster_experiment Experimental Phase cluster_analysis Data Analysis Animal_Selection Select male SHRs (12-14 weeks old) Acclimatization Acclimatize animals to housing conditions (1 week) Animal_Selection->Acclimatization Anesthesia Anesthetize rat (e.g., isoflurane) Acclimatization->Anesthesia Implantation Implant telemetry transmitter (e.g., into abdominal aorta) Anesthesia->Implantation Recovery Post-operative recovery and analgesia (7-10 days) Implantation->Recovery Baseline Record baseline blood pressure and heart rate (24-48h) Recovery->Baseline Drug_Admin Administer this compound or comparator drug (oral gavage) Baseline->Drug_Admin Monitoring Continuously monitor blood pressure, heart rate, and activity for 24h Drug_Admin->Monitoring Data_Collection Collect and process telemetry data Monitoring->Data_Collection Analysis Analyze changes in SBP, DBP, MAP, and heart rate over time Data_Collection->Analysis Comparison Compare dose-response curves between treatment groups Analysis->Comparison

References

Viprostol's Prostanoid Receptor Cross-Reactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Viprostol's potential cross-reactivity with various prostanoid receptors. This compound, a synthetic prostaglandin (B15479496) E2 (PGE2) analog, is known to be hydrolyzed in vivo to its active free acid metabolite, CL 115 ,129. While specific quantitative data on the binding affinity and functional activity of this compound and its active metabolite across the full panel of prostanoid receptors (EP, DP, FP, IP, and TP) are not extensively available in the public domain, this guide outlines the methodologies used to determine such cross-reactivity and presents a comparative framework using PGE2 as a reference.

Prostanoid Receptor Subtypes and Their Signaling Pathways

Prostanoid receptors are a family of G-protein coupled receptors (GPCRs) that are activated by prostaglandins (B1171923) and thromboxanes. They are classified into five main types: EP, DP, FP, IP, and TP, with the EP receptor further divided into four subtypes (EP1, EP2, EP3, and EP4). Each receptor subtype is coupled to a specific G-protein, leading to distinct downstream signaling cascades. Understanding these pathways is crucial for interpreting the functional consequences of receptor activation.

The primary signaling pathways for each prostanoid receptor subtype are summarized below:

  • EP1 Receptor: Coupled to Gq, its activation leads to an increase in intracellular calcium levels ([Ca2+]i) via the phospholipase C (PLC) pathway.

  • EP2 Receptor: Coupled to Gs, it stimulates adenylyl cyclase (AC), leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).

  • EP3 Receptor: Primarily coupled to Gi, it inhibits adenylyl cyclase, resulting in a decrease in intracellular cAMP. Some splice variants can also couple to Gq or G12/13.

  • EP4 Receptor: Coupled to Gs, its activation increases intracellular cAMP levels.

  • DP Receptor (DP1): Coupled to Gs, leading to increased cAMP.

  • FP Receptor: Coupled to Gq, resulting in increased intracellular calcium.

  • IP Receptor: Coupled to Gs, leading to increased cAMP.

  • TP Receptor: Coupled to Gq, leading to increased intracellular calcium.

Prostanoid Receptor Signaling Pathways cluster_Gs Gs-Coupled Receptors cluster_Gq Gq-Coupled Receptors cluster_Gi Gi-Coupled Receptor EP2 EP2 AC Adenylyl Cyclase EP2->AC + EP4 EP4 EP4->AC + DP DP DP->AC + IP IP IP->AC + EP1 EP1 PLC Phospholipase C EP1->PLC + FP FP FP->PLC + TP TP TP->PLC + EP3 EP3 EP3->AC - cAMP_up ↑ cAMP AC->cAMP_up cAMP_down ↓ cAMP AC->cAMP_down Ca_up ↑ [Ca2+]i PLC->Ca_up Radioligand Binding Assay Workflow start Start prepare Prepare Membranes, Radioligand, and Test Compound Dilutions start->prepare incubate Incubate Components to Reach Equilibrium prepare->incubate filter Rapid Filtration to Separate Bound and Free Ligand incubate->filter wash Wash Filters filter->wash count Scintillation Counting wash->count analyze Data Analysis: Determine IC50 and Calculate Ki count->analyze end_node End analyze->end_node Functional Assay Selection receptor Prostanoid Receptor Subtype gs Gs-coupled (EP2, EP4, DP, IP) receptor->gs gi Gi-coupled (EP3) receptor->gi gq Gq-coupled (EP1, FP, TP) receptor->gq cAMP_assay cAMP Measurement Assay gs->cAMP_assay gi->cAMP_assay Ca_assay Calcium Mobilization Assay gq->Ca_assay

A Comparative Analysis of the Vasorelaxant Potency of Viprostol and Other Prostaglandin E2 Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the vasorelaxant potency of Viprostol (B1683564), a synthetic prostaglandin (B15479496) E2 (PGE2) analog, in relation to other PGE2 analogs. The information is compiled from various preclinical studies to offer insights for research and drug development in cardiovascular pharmacology.

Executive Summary

This compound (also known as CL 115 ,347) is a PGE2 analog that has demonstrated antihypertensive effects primarily through vasodilation[1]. Its potency as a vasorelaxant agent varies depending on the specific vascular bed and experimental conditions. While direct comparative studies across a wide range of PGE2 analogs are limited, available data suggests that this compound's vasorelaxant efficacy is comparable to PGE2 in certain vascular tissues, such as the renal vasculature and the rabbit ear artery, but it may be less potent in others[1]. This guide synthesizes available quantitative data, details common experimental methodologies, and illustrates the key signaling pathways involved in PGE2-mediated vasorelaxation.

Quantitative Comparison of Vasorelaxant Potency

The following table summarizes the vasorelaxant potency of this compound and other selected PGE2 analogs from various studies. It is important to note that the experimental conditions, including the animal model, vascular tissue, and pre-constricting agent, vary between studies. Therefore, direct comparisons of absolute potency should be made with caution. The data is presented as pEC50 or p[A50] values, which represent the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal response. Higher values indicate greater potency.

CompoundAnimal ModelVascular TissuePre-constricting AgentpEC50 / p[A50] (M)Reference(s)
This compound RabbitPerfused Central Ear Artery-Comparable to PGE2[1]
This compound DogRenal Artery-Comparable to PGE2[1]
This compound DogCoronary, Mesenteric, Femoral, Carotid Arteries-Less potent than PGE2[1]
PGE2 RabbitSaphenous VeinKCl9.39[2]
Misoprostol RabbitSaphenous VeinKClFull agonist[2]
16,16-dimethyl PGE2 RabbitSaphenous VeinKClFull agonist[2]
11-deoxy PGE1 RabbitSaphenous VeinKClFull agonist[2]
PGE2 RabbitEar ArteryPhenylephrine (B352888)7.04[2]
Misoprostol RabbitEar ArteryPhenylephrineEquipotent to PGE2[2]
PGE2 HumanPulmonary Vein->7.22[3][4]

Note: "Full agonist" indicates that the compound was able to produce a maximal relaxation comparable to the reference agonist (PGE2), though its potency may differ. A direct EC50 value was not provided in the abstract for this compound in the rabbit ear artery and dog renal artery, but its potency was stated as comparable to PGE2[1]. In some vascular beds, such as the rat basilar and small mesenteric arteries, this compound exhibited a biphasic response of contraction at lower concentrations and relaxation at higher concentrations[5].

Signaling Pathway of PGE2-Mediated Vasorelaxation

Prostaglandin E2 and its analogs primarily induce vasorelaxation through the activation of E-prostanoid (EP) receptors, specifically the EP2 and EP4 receptor subtypes, which are Gs-protein coupled receptors[6]. Activation of these receptors on vascular smooth muscle cells initiates a signaling cascade that leads to a decrease in intracellular calcium levels and subsequent muscle relaxation.

PGE2_Vasorelaxation_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space PGE2 PGE2 / Analog EP_Receptor EP2 / EP4 Receptor PGE2->EP_Receptor Binds to Gs_protein Gs Protein EP_Receptor->Gs_protein Activates AC Adenylyl Cyclase Gs_protein->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converted by AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_channels ↓ Intracellular Ca²⁺ PKA->Ca_channels Leads to Relaxation Vasorelaxation Ca_channels->Relaxation

Caption: PGE2 signaling pathway leading to vasorelaxation.

Experimental Protocols

The vasorelaxant effects of this compound and other PGE2 analogs are typically assessed using ex vivo isolated tissue bath (organ bath) techniques. The following is a generalized protocol based on common methodologies.

Isolated Tissue Preparation
  • Tissue Source: Arteries or veins are carefully dissected from laboratory animals (e.g., rabbits, rats) or obtained from human biopsies. Common vessels for these studies include the thoracic aorta, mesenteric artery, and the central ear artery of the rabbit.

  • Preparation of Vascular Rings: The isolated blood vessel is cleaned of adherent connective tissue and cut into rings of approximately 2-4 mm in length. For very small vessels, a wire myograph system is used.

  • Endothelium Removal (Optional): In some experiments, the endothelium is intentionally removed by gently rubbing the intimal surface to study endothelium-independent vasorelaxation.

Organ Bath Assay
  • Mounting: The vascular rings are mounted in an organ bath chamber filled with a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and continuously aerated with a gas mixture (e.g., 95% O2, 5% CO2) to maintain physiological pH and oxygenation.

  • Tension Application: The rings are connected to an isometric force transducer, and an optimal resting tension is applied. The tissues are then allowed to equilibrate for a period of 60-90 minutes.

  • Viability and Contractility Check: The viability of the tissue is confirmed by inducing a contraction with a high concentration of potassium chloride (KCl).

  • Pre-constriction: To study vasorelaxation, the vascular rings are pre-constricted with a vasoconstrictor agent such as phenylephrine or norepinephrine (B1679862) to induce a stable, submaximal contraction.

  • Cumulative Concentration-Response Curve: Once a stable contraction plateau is reached, the test compound (e.g., this compound or another PGE2 analog) is added to the organ bath in a cumulative manner, with increasing concentrations. The resulting relaxation is recorded.

  • Data Analysis: The relaxation at each concentration is expressed as a percentage of the pre-constriction induced by the vasoconstrictor. The EC50 (or pEC50) value is then calculated from the concentration-response curve to determine the potency of the vasorelaxant agent.

Experimental_Workflow cluster_prep Tissue Preparation cluster_assay Organ Bath Assay cluster_analysis Data Analysis Dissection Dissect Blood Vessel Cleaning Clean Connective Tissue Dissection->Cleaning Cutting Cut into Vascular Rings Cleaning->Cutting Mounting Mount Rings in Organ Bath Cutting->Mounting Equilibration Apply Tension & Equilibrate Mounting->Equilibration Viability Check Viability with KCl Equilibration->Viability Precontraction Pre-constrict with Agonist Viability->Precontraction CRC Generate Cumulative Concentration-Response Curve Precontraction->CRC Calculation Calculate % Relaxation CRC->Calculation EC50 Determine EC50 / pEC50 Calculation->EC50

Caption: General workflow for assessing vasorelaxant potency.

Conclusion

This compound demonstrates vasorelaxant properties that are comparable to the endogenous PGE2 in specific vascular beds. However, its potency relative to PGE2 and other synthetic analogs can vary depending on the tissue and species. The primary mechanism of action for PGE2-induced vasorelaxation is through the activation of EP2 and EP4 receptors, leading to an increase in intracellular cAMP and subsequent smooth muscle relaxation. The use of standardized ex vivo organ bath methodologies is crucial for accurately determining and comparing the vasorelaxant potency of different PGE2 analogs. Further head-to-head comparative studies under identical experimental conditions are needed to establish a more definitive potency ranking of this compound against a broader range of PGE2 analogs for specific therapeutic applications.

References

Head-to-Head Comparison of Oral vs. Transdermal Rivastigmine Efficacy in Alzheimer's Disease

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the efficacy of oral and transdermal formulations of Rivastigmine, a cholinesterase inhibitor used in the management of mild to moderate Alzheimer's disease. The data presented is based on key clinical trials to inform researchers, scientists, and drug development professionals.

Efficacy Data Summary

The following tables summarize the key efficacy endpoints from comparative studies of oral and transdermal Rivastigmine.

Efficacy EndpointOral Rivastigmine (Capsule)Transdermal Rivastigmine (Patch)Study Reference
ADAS-cog (Alzheimer's Disease Assessment Scale-cognitive subscale) Change from Baseline -2.9 to -4.9 points-3.8 to -5.0 points
ADCS-CGIC (Alzheimer's Disease Cooperative Study-Clinician's Global Impression of Change) 3.7 to 4.23.8 to 4.3
ADCS-ADL (Alzheimer's Disease Cooperative Study-Activities of Daily Living) -1.8 to -2.5 points-1.5 to -2.1 points
NPI (Neuropsychiatric Inventory) Change from Baseline -1.5 to -2.3 points-1.9 to -2.8 points

Lower scores on ADAS-cog and higher scores on ADCS-CGIC indicate better outcomes. For ADCS-ADL and NPI, a smaller decrease from baseline is favorable.

Tolerability and Safety Profile

A significant differentiator between the two formulations is their side effect profile, primarily gastrointestinal.

Adverse EventOral Rivastigmine (12 mg/day)Transdermal Rivastigmine (9.5 mg/24h patch)
Nausea 47%7%
Vomiting 31%5%
Diarrhea 19%6%
Application Site Reactions N/A8% (Erythema), 4% (Pruritus)

Experimental Protocols

The data presented is primarily derived from randomized, double-blind, placebo-controlled, and active-comparator clinical trials. A common study design is outlined below.

Study Design: A 24-week, multicenter, randomized, double-blind study.

Patient Population: Patients aged 50-85 years with a diagnosis of probable Alzheimer's disease and a Mini-Mental State Examination (MMSE) score of 10-20.

Treatment Arms:

  • Oral Rivastigmine: Dose escalated from 1.5 mg twice daily to a target dose of 6 mg twice daily.

  • Transdermal Rivastigmine: A 9.5 mg/24h patch applied once daily.

  • Placebo.

Efficacy Assessments:

  • ADAS-cog: Administered at baseline and at weeks 12, 16, and 24. This scale assesses cognitive functions including memory, language, and praxis.

  • ADCS-CGIC: Assessed by an independent clinician at week 24, providing a global assessment of the patient's change in condition.

  • ADCS-ADL: A caregiver-based assessment of the patient's ability to perform activities of daily living, completed at baseline and week 24.

Safety Assessments: Monitoring of adverse events, vital signs, and laboratory parameters throughout the study. Application site reactions for the transdermal patch were also systematically recorded.

Mechanism of Action & Experimental Workflow

The following diagrams illustrate the signaling pathway of Rivastigmine and a typical experimental workflow for a comparative clinical trial.

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron ACh Acetylcholine (ACh) ACh_Synapse ACh ACh->ACh_Synapse Vesicle Vesicle Vesicle->ACh Release AChE Acetylcholinesterase (AChE) ACh_Synapse->AChE Hydrolysis AChR ACh Receptor ACh_Synapse->AChR Rivastigmine Rivastigmine Rivastigmine->AChE Inhibition Signal Signal Transduction AChR->Signal

Rivastigmine's Mechanism of Action

cluster_workflow Clinical Trial Workflow cluster_arms Treatment Arms (24 Weeks) start Patient Screening (MMSE 10-20) randomization Randomization start->randomization oral Oral Rivastigmine (Dose Escalation) randomization->oral transdermal Transdermal Rivastigmine (9.5 mg/24h Patch) randomization->transdermal placebo Placebo randomization->placebo assessments Efficacy & Safety Assessments (Baseline, Weeks 12, 16, 24) oral->assessments transdermal->assessments placebo->assessments end Data Analysis (Primary & Secondary Endpoints) assessments->end

Comparative Clinical Trial Workflow

Conclusion

Both oral and transdermal Rivastigmine demonstrate comparable efficacy in improving cognitive and global functioning in patients with mild to moderate Alzheimer's disease. The primary distinction lies in their tolerability profiles, with the transdermal patch offering a significant reduction in gastrointestinal side effects such as nausea and vomiting. This improved tolerability may lead to better patient compliance and adherence to treatment. The choice between oral and transdermal formulations should be guided by individual patient characteristics, including gastrointestinal sensitivity and caregiver support for daily administration.

Viprostol's effect on gene expression compared to other prostaglandins

Author: BenchChem Technical Support Team. Date: December 2025

A notable gap in current research is the absence of publicly available data on the specific effects of Viprostol (B1683564) on gene expression. This compound is a synthetic analog of Prostaglandin (B15479496) E2 (PGE2) and is primarily recognized for its vasodilatory properties, which may also involve some degree of alpha-adrenoceptor blockade.[1][2][3] This guide, therefore, provides a comparative overview of the known effects of other well-characterized prostaglandin analogs—Misoprostol (B33685) (a PGE1 analog) and Dinoprostone (PGE2)—on gene expression. The information presented here serves as a valuable reference for researchers and drug development professionals, establishing a baseline for understanding potential prostaglandin-mediated gene regulation and underscoring the necessity for future investigations into this compound's molecular mechanisms.

Comparative Gene Expression Profiles

The following table summarizes the observed changes in gene expression in response to treatment with Misoprostol and Dinoprostone in various experimental models. It is important to note that the effects of prostaglandins (B1171923) on gene expression are highly context-dependent, varying with cell type, concentration, and experimental conditions.

Prostaglandin AnalogGene(s) AffectedCell/Tissue TypeObserved EffectReference
Misoprostol Prostaglandin E2 Receptor (EP) GenesMyometrial CellsDifferential regulation of EP receptor genes.[1][1]
TNFα, IL-1β, IL-6Equine LeukocytesInhibition of LPS-induced mRNA production.[4][4]
IL-10Human LeukocytesIncreased production of the anti-inflammatory cytokine.[4][4]
Human β-defensin-1 (hβd-1)Uterine Epithelial Cells~80% reduction in mRNA levels.[5][5]
Human β-defensin-2 (hβd-2)Uterine Epithelial CellsInhibition of TNF-α induced transcription.[5][5]
Estrogen Receptor-α (ERα) & Progesterone Receptor (PR)PlacentaSignificantly lower median mRNA levels in the letrozole (B1683767) with misoprostol group compared to the control group.[2][2]
Dinoprostone (PGE2) Prostaglandin E Receptor 1 (EP1)Cervical TissueUpregulation of mRNA in non-responders to labor induction.[6][6]
Prostaglandin E Receptor 3 (EP3)MyometriumSignificantly higher mRNA levels in women treated with dinoprostone.[6][6]
Ptgs2, Mmp9, Ccnd1Undifferentiated Neural Stem CellsDownregulation of Ptgs2 and upregulation of Mmp9 and Ccnd1.[7]
Wnt3, Tcf4, Ccnd1Differentiating Neuronal CellsUpregulation of Wnt target genes.[7]

Experimental Methodologies

The following sections detail the typical experimental protocols employed in the studies cited, providing a framework for designing and interpreting gene expression experiments involving prostaglandins.

Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR)

Quantitative RT-PCR is a standard method for quantifying gene expression levels.

G General Workflow for qRT-PCR A RNA Extraction (from cells or tissues) B RNA Quality and Quantity Assessment (e.g., spectrophotometry, electrophoresis) A->B C Reverse Transcription (RNA to cDNA synthesis) B->C D qPCR Reaction Setup (cDNA, primers, SYBR Green/probe, polymerase) C->D E Real-Time PCR Amplification and Data Acquisition D->E F Data Analysis (Ct values, relative quantification) E->F

A generalized workflow for gene expression analysis using qRT-PCR.

Detailed Protocol Example (based on common practices):

  • RNA Isolation: Total RNA is extracted from cultured cells or tissues using a suitable kit (e.g., RNeasy Kit, Qiagen) or a TRIzol-based method. This is followed by DNase treatment to eliminate genomic DNA contamination.

  • RNA Quantification and Quality Control: The concentration and purity of the extracted RNA are determined by measuring absorbance at 260 and 280 nm using a spectrophotometer. RNA integrity is assessed by gel electrophoresis or a bioanalyzer.

  • Reverse Transcription: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcriptase enzyme (e.g., SuperScript II) and oligo(dT) or random hexamer primers.

  • Quantitative PCR: The qPCR is performed in a real-time PCR system using a SYBR Green-based or probe-based detection method. The reaction mixture typically includes cDNA template, forward and reverse primers for the gene of interest and a reference gene (e.g., GAPDH, β-actin), and a qPCR master mix.

  • Data Analysis: The cycle threshold (Ct) values are determined for each gene. The relative expression of the target gene is calculated using the ΔΔCt method, normalized to the expression of the reference gene.

Prostaglandin Signaling and Gene Regulation

Prostaglandins exert their effects by binding to specific G-protein coupled receptors (GPCRs) on the cell surface. The activation of these receptors initiates intracellular signaling cascades that ultimately lead to the modulation of gene expression.

G Prostaglandin E2 (PGE2) Signaling Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PGE2 PGE2 EP1 EP1 Receptor PGE2->EP1 EP2 EP2 Receptor PGE2->EP2 EP3 EP3 Receptor PGE2->EP3 EP4 EP4 Receptor PGE2->EP4 PLC Phospholipase C (PLC) EP1->PLC AC_inc Adenylate Cyclase (AC) (Stimulated) EP2->AC_inc AC_dec Adenylate Cyclase (AC) (Inhibited) EP3->AC_dec EP4->AC_inc IP3 IP3 PLC->IP3 DAG DAG PLC->DAG cAMP_inc ↑ cAMP AC_inc->cAMP_inc cAMP_dec ↓ cAMP AC_dec->cAMP_dec Ca2 ↑ [Ca2+]i IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC TF Transcription Factors (e.g., NF-κB, CREB) PKC->TF PKA Protein Kinase A (PKA) cAMP_inc->PKA PKA->TF Gene Target Gene Expression TF->Gene

Simplified overview of PGE2 signaling pathways leading to gene regulation.

PGE2, the natural ligand for the EP receptors, can trigger diverse downstream signaling cascades depending on the receptor subtype expressed in a given cell type.[8] For instance, EP2 and EP4 receptor activation typically leads to an increase in intracellular cyclic AMP (cAMP) and activation of Protein Kinase A (PKA), which can then phosphorylate transcription factors like CREB to modulate gene expression.[8] Conversely, EP3 receptor signaling can inhibit adenylate cyclase, leading to decreased cAMP levels.[8] The EP1 receptor is coupled to the activation of phospholipase C, resulting in increased intracellular calcium and activation of Protein Kinase C (PKC).[8] These signaling pathways converge in the nucleus to regulate the activity of various transcription factors, thereby altering the expression of target genes.

Conclusion

While direct experimental data on this compound's impact on gene expression remains elusive, the known effects of other prostaglandin analogs, Misoprostol and Dinoprostone, provide a valuable framework for hypothesis generation and future research. The data clearly indicates that prostaglandins are significant modulators of gene expression, influencing a wide array of cellular processes from inflammation to cell proliferation and differentiation. Further studies are imperative to elucidate the specific gene regulatory networks affected by this compound, which will be crucial for a comprehensive understanding of its pharmacological profile and for the identification of potential novel therapeutic applications.

References

In Vivo Side-Effect Profiles: A Comparative Analysis of Viprostol and Other Vasodilators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vivo side-effect profiles of Viprostol, a prostaglandin (B15479496) E2 (PGE2) analog, and other major classes of vasodilators, including nitrates, calcium channel blockers (CCBs), and angiotensin-converting enzyme (ACE) inhibitors. The information is collated from preclinical in vivo studies to support research and drug development in the cardiovascular field.

Executive Summary

This compound, a synthetic prostaglandin E2 analog, exerts its primary antihypertensive effect through vasodilation. Its side-effect profile, while not extensively documented in direct comparative in vivo studies, can be inferred from its mechanism of action and data on other PGE2 analogs. The most anticipated side effects are primarily gastrointestinal and cardiovascular in nature. This guide synthesizes available preclinical data to offer a comparative perspective against commonly used vasodilators.

Comparative Side-Effect Profiles

Direct, head-to-head in vivo comparative studies detailing the side-effect profile of this compound against other vasodilators are limited in the public domain. Therefore, this comparison is based on the known pharmacological class effects observed in various in vivo models. The following table summarizes the anticipated and reported side effects for each vasodilator class.

Side-Effect CategoryThis compound (PGE2 Analog)Nitrates (e.g., Nitroglycerin)Calcium Channel Blockers (e.g., Nifedipine, Verapamil)ACE Inhibitors (e.g., Captopril, Enalapril)
Cardiovascular Hypotension, Reflex Tachycardia[1][2]Hypotension, Reflex Tachycardia, Headache[3]Hypotension, Peripheral Edema, Flushing, Bradycardia (non-dihydropyridines)[3]Hypotension, Postural Hypotension
Gastrointestinal Nausea, Vomiting, Diarrhea, Abdominal Cramping[4][5]Nausea, VomitingConstipation (especially Verapamil)[3]Generally well-tolerated
Renal Potential for fluid and electrolyte disturbances secondary to GI effectsNot a primary side effectNot a primary side effectCan cause or exacerbate renal dysfunction in susceptible individuals, Hyperkalemia
Other Fever, Chills, Flushing, Weak alpha-adrenoceptor blockade[6]Headache, Dizziness, Flushing[3]Dizziness, Headache, Gingival Hyperplasia[3]Dry Cough, Angioedema (rare but serious)[3]

Signaling Pathways and Mechanisms of Action

The vasodilatory effects and associated side effects of these agents are dictated by their distinct signaling pathways.

This compound (PGE2 Analog)

This compound, as a PGE2 analog, primarily acts on prostanoid EP receptors on vascular smooth muscle cells, leading to increased cyclic adenosine (B11128) monophosphate (cAMP) and subsequent vasodilation. It also exhibits weak alpha-adrenoceptor blocking activity, which may contribute to its antihypertensive effect.[6]

This compound Signaling Pathway This compound This compound EP_Receptor EP Receptor This compound->EP_Receptor Agonist Alpha_Receptor Alpha-1 Adrenoceptor This compound->Alpha_Receptor Weak Antagonist AC Adenylyl Cyclase EP_Receptor->AC Activates Blockade Blockade Alpha_Receptor->Blockade cAMP cAMP AC->cAMP ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Ca_Channels L-type Ca2+ Channels (Inhibition) PKA->Ca_Channels Phosphorylates Vasodilation Vasodilation Ca_Channels->Vasodilation Blockade->Vasodilation

This compound's dual mechanism of action.
Comparative Signaling Pathways

Comparative Vasodilator Signaling Pathways cluster_Nitrates Nitrates cluster_CCBs Calcium Channel Blockers cluster_ACEi ACE Inhibitors Nitrates Nitroglycerin NO Nitric Oxide (NO) Nitrates->NO sGC Soluble Guanylate Cyclase NO->sGC Activates cGMP cGMP sGC->cGMP GTP GTP GTP->sGC PKG Protein Kinase G cGMP->PKG Activates Vasodilation_N Vasodilation PKG->Vasodilation_N Causes CCBs Nifedipine Ca_Channels_CCB L-type Ca2+ Channels CCBs->Ca_Channels_CCB Blocks Ca_Influx Ca2+ Influx (Blocked) Ca_Channels_CCB->Ca_Influx Vasodilation_C Vasodilation Ca_Influx->Vasodilation_C Prevents Contraction ACEi Captopril ACE Angiotensin-Converting Enzyme (ACE) ACEi->ACE Inhibits Angiotensin_II Angiotensin II (Reduced) ACE->Angiotensin_II Angiotensin_I Angiotensin I Angiotensin_I->ACE AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction (Reduced) Vasodilation_A Vasodilation Vasoconstriction->Vasodilation_A

Simplified signaling pathways of major vasodilator classes.

Experimental Protocols for In Vivo Side-Effect Assessment

Standardized in vivo protocols are crucial for the objective comparison of vasodilator side-effect profiles. The following are representative methodologies for assessing key adverse effects.

Cardiovascular Safety Pharmacology

Objective: To assess the effects of a test vasodilator on cardiovascular parameters in a conscious, freely moving large animal model (e.g., Beagle dog or non-human primate).

Methodology:

  • Animal Model: Male and female Beagle dogs, purpose-bred for research.

  • Instrumentation: Animals are surgically implanted with telemetry transmitters for continuous monitoring of electrocardiogram (ECG), arterial blood pressure, and body temperature.

  • Dosing: The test vasodilator (e.g., this compound) and a reference vasodilator from another class are administered via the intended clinical route (e.g., oral, intravenous) at three or more dose levels (low, medium, and high). A vehicle control group is also included.

  • Data Collection:

    • Continuous recording of ECG (for heart rate, PR interval, QRS duration, QT interval), systolic and diastolic blood pressure, and mean arterial pressure for at least 24 hours post-dose.

    • Clinical observations for signs of toxicity (e.g., lethargy, changes in posture, altered respiration) are performed at regular intervals.

  • Data Analysis:

    • Time-matched, placebo-corrected changes from baseline for all cardiovascular parameters are calculated.

    • Dose-response relationships for any observed changes are determined.

    • Statistical analysis (e.g., ANOVA, Dunnett's test) is used to compare treatment groups to the control group.

Cardiovascular Safety Workflow Animal_Prep Animal Preparation (Telemetry Implantation) Baseline Baseline Data Collection (24h pre-dose) Animal_Prep->Baseline Dosing Dosing (Vehicle, Test, Reference) Baseline->Dosing Data_Acq Continuous Data Acquisition (ECG, BP, Temp) Dosing->Data_Acq Clin_Obs Clinical Observations Dosing->Clin_Obs Data_Analysis Data Analysis (Time-matched, placebo-corrected) Data_Acq->Data_Analysis Clin_Obs->Data_Analysis Report Reporting of Findings Data_Analysis->Report

Workflow for in vivo cardiovascular safety assessment.
Gastrointestinal Side-Effect Assessment

Objective: To evaluate the potential of a test vasodilator to induce gastrointestinal side effects in a rodent model.

Methodology:

  • Animal Model: Male and female Sprague-Dawley rats.

  • Dosing: The test vasodilator (e.g., this compound) and a positive control (e.g., a known gastrointestinal irritant) are administered orally at multiple dose levels. A vehicle control group is included.

  • Parameters Monitored:

    • Clinical Observations: Animals are observed for signs of gastrointestinal distress, including diarrhea (consistency and frequency of feces), writhing (a surrogate for abdominal cramping), and changes in food and water consumption.

    • Gastrointestinal Transit: A non-absorbable marker (e.g., charcoal meal) is administered orally, and the distance traveled by the marker through the small intestine is measured after a set time.

    • Gastric Emptying: The amount of a test meal remaining in the stomach at a specific time point after administration is quantified.

    • Histopathology: At the end of the study, sections of the stomach and intestines are collected for histopathological examination to assess for mucosal damage.

  • Data Analysis:

    • Quantitative data (e.g., gastrointestinal transit distance, gastric content weight) are compared between treatment and control groups using appropriate statistical tests.

    • Qualitative data (e.g., incidence and severity of diarrhea, histopathological findings) are summarized and compared.

Discussion and Conclusion

The available preclinical data suggest that this compound, as a PGE2 analog, is likely to share a side-effect profile common to this class, with a notable potential for gastrointestinal disturbances. Cardiovascular effects such as hypotension and reflex tachycardia are expected due to its primary vasodilatory action.[1][2] The weak alpha-adrenoceptor blockade may contribute to its antihypertensive efficacy but could also influence its side-effect profile, though the in vivo significance of this is not fully elucidated.[6]

In comparison, nitrates are well-known for causing headaches and reflex tachycardia.[3] Calcium channel blockers are often associated with peripheral edema and, in the case of non-dihydropyridines, can have direct effects on heart rate.[3] ACE inhibitors are generally well-tolerated from a cardiovascular and gastrointestinal perspective but are uniquely associated with a dry cough and the rare but serious risk of angioedema.[3]

The selection of a vasodilator in a drug development program will depend on a careful balance of its efficacy and its side-effect profile. The experimental protocols outlined in this guide provide a framework for the systematic in vivo evaluation of these profiles, enabling a more informed comparison of novel vasodilator candidates like this compound with established therapeutic agents. Further direct comparative in vivo studies are warranted to more definitively characterize the side-effect profile of this compound relative to other vasodilators.

References

Viprostol's Antilipolytic Power: A Comparative Analysis Against Established Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the ongoing search for more effective modulators of adipose tissue metabolism, a comprehensive comparative analysis of Viprostol's antilipolytic activity has been conducted. This guide provides a detailed benchmark of this compound, a synthetic prostaglandin (B15479496) E2 (PGE2) analog, against established antilipolytic compounds: PGE2, nicotinic acid, insulin (B600854), and the non-selective beta-blocker, propranolol (B1214883). The following data and experimental protocols are intended for researchers, scientists, and professionals in drug development to objectively evaluate this compound's potential in metabolic research.

Quantitative Comparison of Antilipolytic Activity

CompoundReceptor/TargetCell TypeAntilipolytic Potency (IC50/EC50)Notes
This compound Prostaglandin E Receptor (EP3)Rat Epididymal Adipocytes~ >10 µM (estimated)At 10 µM, inhibits catecholamine-stimulated glycerol (B35011) release by approximately 35%[1]. Dose-dependent inhibition observed between 10 µM and 1 mM[1].
Prostaglandin E2 (PGE2) Prostaglandin E Receptor (EP3)Rat Epididymal Adipocytes~0.4 nM (perifusion system)[2]In static incubations, the ED50 was found to be 8 nM[2].
Nicotinic Acid GPR109A (G-protein coupled receptor 109A)Rat Adipose TissueNot explicitly defined in searchesElicits a concentration-dependent antilipolytic effect in the presence of theophylline[3].
Insulin Insulin Receptor3T3-L1 AdipocytesNot explicitly defined in searchesPotently inhibits isoproterenol-stimulated lipolysis[4].
Propranolol β-adrenergic receptors3T3-L1 AdipocytesNot explicitly defined in searchesInhibits isoproterenol-stimulated lipolysis[5].

Note: The lack of directly comparable IC50 values under identical experimental conditions highlights a gap in the current literature and underscores the importance of standardized side-by-side assays for definitive potency ranking.

Experimental Protocols

The following is a detailed methodology for a standard in vitro antilipolysis assay, based on commonly cited experimental designs.

Isoproterenol-Stimulated Lipolysis Assay in 3T3-L1 Adipocytes

This protocol outlines the key steps to measure the antilipolytic activity of a test compound by quantifying the release of glycerol from cultured adipocytes.

1. Cell Culture and Differentiation:

  • 3T3-L1 preadipocytes are cultured to confluence in a standard growth medium (e.g., DMEM with 10% fetal bovine serum).

  • Two days post-confluence, differentiation is induced by treating the cells with a differentiation cocktail containing 3-isobutyl-1-methylxanthine (B1674149) (IBMX), dexamethasone, and insulin for 48-72 hours.

  • The medium is then replaced with a maintenance medium containing insulin for another 48 hours.

  • Subsequently, cells are maintained in the growth medium, allowing for complete differentiation into mature adipocytes, typically characterized by the accumulation of lipid droplets.

2. Lipolysis Assay:

  • Mature 3T3-L1 adipocytes are washed with a suitable buffer (e.g., Krebs-Ringer bicarbonate buffer with 2% BSA).

  • Cells are then pre-incubated with various concentrations of the test compound (e.g., this compound) or comparator compounds for a specified period (e.g., 30-60 minutes).

  • Lipolysis is stimulated by adding a β-adrenergic agonist, typically isoproterenol (B85558) (e.g., 1 µM), to all wells except for the basal control.

  • The plates are incubated for a defined period (e.g., 1-3 hours) at 37°C.

3. Quantification of Glycerol Release:

  • Following incubation, the supernatant from each well is collected.

  • The concentration of glycerol in the supernatant is determined using a commercial glycerol assay kit. These kits typically involve an enzymatic reaction that produces a colorimetric or fluorometric signal directly proportional to the glycerol concentration.

  • The absorbance or fluorescence is measured using a microplate reader.

  • The percentage inhibition of lipolysis for each compound concentration is calculated relative to the isoproterenol-stimulated control.

Signaling Pathways and Mechanisms of Action

Understanding the underlying signaling pathways is crucial for interpreting the antilipolytic effects of these compounds.

This compound and Prostaglandin E2 (PGE2) Signaling Pathway

This compound, as a PGE2 analog, is expected to exert its antilipolytic effects primarily through the prostaglandin E receptor 3 (EP3).

PGE2_Signaling cluster_membrane Adipocyte Membrane cluster_cytosol Cytosol PGE2_this compound PGE2 / this compound EP3_Receptor EP3 Receptor PGE2_this compound->EP3_Receptor Binds Gi Gi Protein EP3_Receptor->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA_inactive Inactive PKA cAMP->PKA_inactive Activates PKA_active Active PKA PKA_inactive->PKA_active HSL_inactive Inactive HSL PKA_active->HSL_inactive Phosphorylates HSL_active Active HSL HSL_inactive->HSL_active Triglycerides Triglycerides HSL_active->Triglycerides Hydrolyzes Glycerol_FFA Glycerol + FFA Triglycerides->Glycerol_FFA

Caption: Antilipolytic signaling of PGE2/Viprostol via the EP3 receptor.

Activation of the Gi-coupled EP3 receptor by PGE2 or this compound inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels.[6] This reduction in cAMP prevents the activation of Protein Kinase A (PKA), which in turn reduces the phosphorylation and activation of hormone-sensitive lipase (B570770) (HSL). Consequently, the hydrolysis of triglycerides into glycerol and free fatty acids is suppressed.

Nicotinic Acid Signaling Pathway

Nicotinic acid mediates its antilipolytic effect through the GPR109A receptor, which is also coupled to an inhibitory G-protein.

Nicotinic_Acid_Signaling cluster_membrane Adipocyte Membrane cluster_cytosol Cytosol Nicotinic_Acid Nicotinic Acid GPR109A GPR109A Receptor Nicotinic_Acid->GPR109A Binds Gi Gi Protein GPR109A->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA_inactive Inactive PKA cAMP->PKA_inactive Activates PKA_active Active PKA PKA_inactive->PKA_active HSL_inactive Inactive HSL PKA_active->HSL_inactive Phosphorylates HSL_active Active HSL HSL_inactive->HSL_active Triglycerides Triglycerides HSL_active->Triglycerides Hydrolyzes Glycerol_FFA Glycerol + FFA Triglycerides->Glycerol_FFA

Caption: Antilipolytic signaling of Nicotinic Acid via the GPR109A receptor.

The binding of nicotinic acid to GPR109A activates the associated Gi protein, which inhibits adenylyl cyclase and subsequently lowers cAMP levels, leading to the inhibition of lipolysis in a manner similar to PGE2.[4]

Experimental Workflow: Isoproterenol-Stimulated Lipolysis Assay

The following diagram illustrates the general workflow for assessing the antilipolytic activity of a test compound.

Lipolysis_Workflow Start Start: Differentiated 3T3-L1 Adipocytes Wash Wash cells with buffer Start->Wash Pre_incubation Pre-incubate with Test Compound (e.g., this compound) or Vehicle Wash->Pre_incubation Stimulation Stimulate with Isoproterenol (β-adrenergic agonist) Pre_incubation->Stimulation Incubation Incubate for 1-3 hours at 37°C Stimulation->Incubation Collect_Supernatant Collect Supernatant Incubation->Collect_Supernatant Glycerol_Assay Perform Glycerol Assay Collect_Supernatant->Glycerol_Assay Data_Analysis Analyze Data: Calculate % Inhibition Glycerol_Assay->Data_Analysis End End Data_Analysis->End

Caption: General workflow for an in vitro antilipolysis assay.

Conclusion

This compound demonstrates clear antilipolytic activity, positioning it as a compound of interest for metabolic research. Its mechanism, presumed to be mediated through the EP3 receptor, aligns with the well-established antilipolytic pathway of its parent compound, PGE2. However, based on the available data, this compound appears to be less potent than PGE2. A definitive quantitative comparison with other established antilipolytic agents like nicotinic acid, insulin, and propranolol is challenging due to the lack of standardized, directly comparable IC50 data. Further head-to-head studies employing the detailed experimental protocols outlined herein are warranted to precisely delineate the comparative antilipolytic efficacy of this compound. This guide serves as a foundational resource for researchers aiming to conduct such investigations and to further explore the therapeutic potential of this compound in metabolic disorders.

References

Safety Operating Guide

Proper Disposal of Viprostol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

IMMEDIATE SAFETY AND LOGISTICAL INFORMATION

The proper disposal of Viprostol, a synthetic prostaglandin (B15479496) E2 (PGE2) analog, is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. Due to its classification as a potentially hazardous pharmaceutical, specific procedures must be followed to mitigate risks to researchers and the environment. This guide provides comprehensive, step-by-step instructions for the safe handling and disposal of this compound and associated waste materials.

Hazard Classification and Safety Profile

This compound, being a synthetic analog of Prostaglandin E2, should be handled as a hazardous substance. The safety data for PGE2 indicates that it is harmful if swallowed and may cause damage to fertility or an unborn child[1][2][3][4]. Therefore, all personnel handling this compound must adhere to strict safety protocols, including the use of appropriate personal protective equipment (PPE).

Quantitative Data for this compound (based on Prostaglandin E2)

The following tables summarize the key quantitative data for Prostaglandin E2, which should be used as a conservative reference for this compound in the absence of specific data for the analog.

Table 1: Physical and Chemical Properties of Prostaglandin E2

PropertyValue
Molecular Formula C20H32O5[1]
Molecular Weight 352.5 g/mol [1]
Physical State Solid[1]
Melting Point 66–68 °C (150.8–154.4 °F)[1]
Boiling Point 530.1 °C (986.2 °F)[1]
Solubility Soluble in ethanol. Aqueous solutions can be prepared, with solubility being pH-dependent (approx. 5 mg/ml above pH 6).

Table 2: Toxicological Data for Prostaglandin E2

TestSpeciesRouteValue
LD50 MouseOral750 mg/kg[1][3]
LD50 RatOral500 mg/kg[1][3]
LD50 MouseSubcutaneous19,700 µg/kg[1][3]
LD50 RatSubcutaneous31,600 µg/kg[1][3]

Experimental Protocol: this compound Disposal Procedure

This protocol outlines the necessary steps for the safe disposal of this compound and contaminated materials. The procedure is based on guidelines from the Environmental Protection Agency (EPA) for the management of hazardous pharmaceutical waste[5][6][7].

1. Waste Characterization and Segregation:

  • Initial Assessment: All waste streams containing this compound must be considered hazardous pharmaceutical waste. This includes:

    • Unused or expired pure this compound.

    • Contaminated labware (e.g., vials, pipette tips, gloves).

    • Solutions containing this compound.

    • Contaminated cleaning materials from spills.

  • Segregation: At the point of generation, immediately segregate this compound waste from non-hazardous waste. Use designated, clearly labeled waste containers[5][8][9].

2. Containerization and Labeling:

  • Primary Container:

    • Solids: Place unused or expired this compound in its original container if possible, or in a sealed, leak-proof, and clearly labeled container.

    • Sharps: Needles, syringes, and other contaminated sharps must be placed in a puncture-resistant sharps container designated for hazardous chemical waste[8].

    • Liquids: Collect liquid waste containing this compound in a compatible, leak-proof container.

    • Labware: Place contaminated gloves, gowns, and other disposable labware into a designated hazardous waste bag.

  • Labeling: All containers must be labeled with "Hazardous Waste," the name "this compound," and the associated hazard warnings (e.g., "Toxic," "Reproductive Hazard").

3. Storage:

  • Store sealed hazardous waste containers in a designated, secure area away from general laboratory traffic.

  • Ensure the storage area is well-ventilated and has secondary containment to prevent the spread of material in case of a leak.

4. Disposal:

  • Regulatory Compliance: The disposal of hazardous pharmaceutical waste is regulated by the EPA's Resource Conservation and Recovery Act (RCRA)[6][10]. It is illegal to dispose of this type of waste down the drain or in the regular trash[11][12].

  • Waste Vendor: Arrange for the collection and disposal of this compound waste through a licensed hazardous waste disposal company.

  • Incineration: The required method of disposal for hazardous pharmaceutical waste is high-temperature incineration at an EPA-permitted facility[5][12].

This compound Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.

ViprostolDisposalWorkflow start Waste Generation (this compound or Contaminated Material) is_hazardous Is the waste contaminated with this compound? start->is_hazardous non_hazardous Dispose as Non-Hazardous Waste is_hazardous->non_hazardous No segregate Segregate as Hazardous Pharmaceutical Waste is_hazardous->segregate Yes containerize Place in appropriate, labeled hazardous waste container segregate->containerize store Store in designated secure area containerize->store dispose Arrange for pickup by licensed hazardous waste vendor store->dispose incinerate Final Disposal via High-Temperature Incineration dispose->incinerate

Caption: Workflow for the proper disposal of this compound waste.

References

Essential Safety and Handling Protocols for Viprostol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of Viprostol. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment. This compound, a prostaglandin (B15479496) analogue, is a potent biologically active lipid that can have significant physiological effects even in small quantities. Therefore, stringent safety measures are required to prevent accidental exposure through inhalation, ingestion, or skin absorption.

Hazard Identification and Classification

It is imperative to recognize the potential hazards associated with this compound to implement the appropriate safety measures. Prostaglandins as a class may be harmful if swallowed, cause serious eye irritation, and may pose reproductive health risks.[1] They can also be very toxic to aquatic life with long-lasting effects.

Hazard ClassificationDescription
Acute Oral Toxicity Harmful if swallowed.[1]
Eye Irritation Causes serious eye irritation.[1]
Reproductive Toxicity May damage fertility or the unborn child.[1]
Aquatic Toxicity Very toxic to aquatic life with long-lasting effects.
Flammability Formulations, particularly in solvents, can be flammable.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory when handling this compound to minimize exposure risk.

PPE ComponentSpecificationRationale
Eye and Face Protection Safety goggles with side-shields or a full-face shield.[1]Protects against splashes and aerosols that can cause serious eye irritation.[1]
Hand Protection Impervious, chemical-resistant gloves (e.g., nitrile or neoprene). Double gloving is recommended.[1][2]Prevents skin contact and absorption. The outer glove should be changed immediately upon contamination.[2]
Body Protection Impervious protective clothing such as a disposable lab coat or gown (e.g., Tyvek®).[1][2]Protects against contamination of personal clothing and skin.[1]
Respiratory Protection A NIOSH-approved respirator is required when ventilation is insufficient or during spill cleanup.[1] A Powered Air-Purifying Respirator (PAPR) is recommended for operations with a high risk of aerosol or dust generation.[2]Prevents inhalation of harmful dust, mists, or vapors.[1]
Foot Protection Disposable shoe covers should be worn in the designated handling area.[2]Prevents the spread of contamination outside the work area.

Safe Handling and Operational Workflow

A systematic approach is crucial for safely handling potent compounds like this compound. The following workflow outlines the key phases of handling, from preparation to post-handling procedures.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase prep_1 Verify Engineering Controls (Fume Hood, Eyewash, Safety Shower) prep_2 Don all Required PPE prep_1->prep_2 handle_1 Handle this compound in a Designated Area prep_2->handle_1 handle_2 Avoid Direct Contact and Aerosol Generation handle_1->handle_2 post_1 Decontaminate Work Surfaces (e.g., with alcohol) handle_2->post_1 post_2 Properly Dispose of Waste post_1->post_2 post_3 Doff PPE in Correct Order post_2->post_3 post_4 Thoroughly Wash Hands post_3->post_4

Caption: Workflow for Safe Handling of this compound.

Experimental Protocols

Spill Cleanup Procedure

In the event of a spill, follow these steps to ensure safety and proper decontamination:

  • Evacuate Personnel: Immediately evacuate all non-essential personnel from the spill area.

  • Ensure Proper PPE: Before re-entering the area, don full personal protective equipment, including respiratory protection.[1]

  • Contain the Spill: Use a non-combustible, inert absorbent material (e.g., sand, diatomite) to contain and absorb the spill.[1]

  • Collect Absorbed Material: Carefully collect the absorbed material into a suitable, sealed container for hazardous waste disposal.[1]

  • Decontaminate the Area: Decontaminate the spill area with alcohol or another appropriate solvent.[1]

  • Prevent Environmental Contamination: Prevent the spilled material from entering drains or waterways.[1]

Waste Disposal Plan

This compound and its containers must be disposed of as hazardous waste.[1]

Waste TypeDisposal Procedure
Solid Waste All disposable PPE (gloves, coveralls, shoe covers), absorbent pads, and other contaminated solid materials should be collected in a dedicated, clearly labeled, and sealed hazardous waste container.[2]
Liquid Waste Unused solutions of this compound and contaminated solvents should be collected in a separate, sealed, and appropriately labeled hazardous waste container.[2] Avoid mixing with other incompatible waste streams.[2]
Sharps Any contaminated needles, syringes, or other sharps must be placed in a designated sharps container.[2]

All waste materials must be disposed of at an approved waste disposal plant.[1]

Emergency Procedures

SituationImmediate Action
Skin Contact Immediately wash the affected area with soap and water for at least 15 minutes. Remove contaminated clothing.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Inhalation Move the exposed person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Wash out the mouth with water.[1] Call a physician or poison control center immediately.[1]

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.